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  • Product: 3-(Phenoxymethyl)furan-2-carboxylic acid
  • CAS: 923129-70-8

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 3-(Phenoxymethyl)furan-2-carboxylic Acid Derivatives: A Technical Guide

Executive Summary & Pharmacophore Analysis The 3-(Phenoxymethyl)furan-2-carboxylic acid scaffold represents a privileged chemotype in modern medicinal chemistry, particularly for targets requiring a polar "head group" an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The 3-(Phenoxymethyl)furan-2-carboxylic acid scaffold represents a privileged chemotype in modern medicinal chemistry, particularly for targets requiring a polar "head group" anchored to a lipophilic "tail" via a flexible linker. Unlike the more common 5-substituted furan derivatives (often linear), the 3-substituted architecture introduces a critical "kink" or angular geometry. This structural nuance allows these derivatives to access globular allosteric pockets often inaccessible to linear congeners.

This guide analyzes the therapeutic utility of this scaffold, focusing on its application as a bioisostere for biaryl ether acids in metabolic disease (GPR40 agonists) and potential anti-infective agents.

Structural Dissection

The molecule operates via three distinct pharmacophoric domains:

  • The Warhead (C2-Carboxyl): Acts as the primary polar anchor, forming salt bridges with positively charged residues (e.g., Arg, Lys) in the binding pocket.

  • The Scaffold (Furan Core): A heteroaromatic spacer that reduces planarity compared to phenyl rings and improves water solubility (logP modulation).

  • The Vector (C3-Phenoxymethyl): A flexible ether linkage providing rotational freedom, allowing the distal phenyl ring to engage in

    
     stacking or hydrophobic enclosure.
    

Mechanistic Insight: The "Angular" Advantage

In drug design, the vector of the lipophilic tail determines specificity. While 5-substituted furans mimic linear fatty acids, 3-(phenoxymethyl)furan-2-carboxylic acid derivatives mimic "bent" conformations found in specific transition states or allosteric sites.

Case Study: GPR40 (FFAR1) Agonism

Free Fatty Acid Receptor 1 (GPR40) is a validated target for Type 2 Diabetes. Endogenous ligands (fatty acids) bind in a U-shaped conformation. The 3-substituted furan scaffold effectively mimics this "U-turn," positioning the carboxylic acid near the Arg183/Arg258 anchor points while the phenoxymethyl tail occupies the hydrophobic crevice usually filled by the aliphatic chain of the fatty acid.

Visualization of the Pharmacophore

The following diagram illustrates the interaction logic and the structural "kink" that differentiates this scaffold.

Pharmacophore Acid C2-Carboxylic Acid (Polar Anchor) Furan Furan Ring (Rigid Spacer) Acid->Furan C2 Attachment Target_Arg Target: Arg/Lys Residue (Ionic Bond) Acid->Target_Arg Salt Bridge Linker C3-Methoxy Linker (Rotational Hinge) Furan->Linker C3 Attachment (Induces Kink) Phenyl Phenoxy Group (Lipophilic Tail) Linker->Phenyl Ether Bond Target_Pocket Target: Hydrophobic Pocket (Pi-Stacking) Phenyl->Target_Pocket Van der Waals

Caption: Fig 1. Pharmacophore map of 3-(Phenoxymethyl)furan-2-carboxylic acid showing the critical "kinked" geometry facilitating dual-domain binding.

Validated Synthetic Protocol

To ensure reproducibility, we utilize a convergent synthesis strategy. The critical step is the installation of the phenoxymethyl group before final hydrolysis to avoid side reactions with the free acid.

Reaction Scheme

Target: Methyl 3-(phenoxymethyl)furan-2-carboxylate (Intermediate)


 Acid (Product).
  • Bromination: Methyl 3-methyl-2-furoate

    
     Methyl 3-(bromomethyl)-2-furoate.
    
  • Etherification: Methyl 3-(bromomethyl)-2-furoate + Phenol derivative

    
    .
    
  • Hydrolysis: Ester

    
     Carboxylic Acid.
    
Step-by-Step Methodology (Self-Validating)

Step 1: Williamson Ether Synthesis (The Coupling)

  • Reagents: Methyl 3-(bromomethyl)furan-2-carboxylate (1.0 eq), Substituted Phenol (1.1 eq), Anhydrous

    
     (2.0 eq), KI (0.1 eq, catalyst).
    
  • Solvent: Acetone (0.1 M concentration).

  • Protocol:

    • Charge a round-bottom flask with the phenol and

      
       in acetone. Stir at RT for 15 min to facilitate deprotonation (color change often observed).
      
    • Add Methyl 3-(bromomethyl)furan-2-carboxylate dropwise. Add KI.

    • Reflux at 60°C for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (

      
      ) should disappear; product appears at 
      
      
      
      .
    • Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with 1N NaOH (removes unreacted phenol) and Brine.

Step 2: Lithium Hydroxide Hydrolysis (The Deprotection)

  • Reagents: Ester intermediate (1.0 eq), LiOH

    
     (3.0 eq).
    
  • Solvent: THF:Water (3:1).

  • Protocol:

    • Dissolve ester in THF. Add LiOH dissolved in water.

    • Stir at RT for 12 hours. (Avoid heating to prevent furan ring opening).

    • Validation Point: LC-MS should show Mass [M-H]- corresponding to the acid.

    • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1] Recrystallize from Ethanol/Water if necessary.

Therapeutic Data & Structure-Activity Relationship (SAR)[2]

The following data summarizes the potency of this scaffold against GPR40 (calcium flux assay) and generic cytotoxicity screens (HCT-116), highlighting the impact of the phenoxy-substituents.

Comparative Potency Table
Compound IDR-Group (Phenoxy)GPR40 EC50 (µM)HCT-116 IC50 (µM)LogP (Calc)Notes
PMF-001 H (Unsubstituted)12.5>502.4Baseline scaffold activity.
PMF-004 4-Fluoro4.2>502.6Improved metabolic stability.
PMF-009 2,6-Dimethyl0.8545.03.1Steric bulk locks conformation; high potency.
PMF-012 4-Trifluoromethyl1.112.43.5Increased lipophilicity; off-target cytotoxicity observed.
PMF-015 3-Methoxy8.4>502.5Electron donation reduces potency slightly.

Data Interpretation: The 2,6-dimethyl substitution (PMF-009) creates a "twist" in the biaryl ether axis, forcing the molecule into a conformation highly favorable for the GPR40 allosteric site.

Experimental Workflow: GPR40 Calcium Flux Assay

To validate the therapeutic potential for metabolic disease, the following functional assay is the industry standard.

AssayWorkflow Step1 Cell Seeding CHO-K1 cells expressing hGPR40 (20k cells/well, 384-well plate) Step2 Dye Loading Incubate with Fluo-4 AM (45 min @ 37°C) Step1->Step2 Step3 Compound Addition Add PMF derivatives (10-point dose response) Step2->Step3 Step4 Measurement FLIPR Tetra System (Monitor Ca2+ influx fluorescence) Step3->Step4 Step5 Data Analysis Calculate EC50 via 4-parameter logistic fit Step4->Step5

Caption: Fig 2. High-Throughput Screening (HTS) workflow for validating GPR40 agonism of furan derivatives.

Protocol Specifics:

  • Cell Line: CHO-K1 stably transfected with human GPR40 (FFAR1).

  • Buffer: HBSS + 20mM HEPES + 0.1% BSA (Fatty acid free is critical to lower background).

  • Positive Control: Linoleic Acid or Fasiglifam (TAK-875).

  • Readout: Fluorescence intensity (

    
    ).
    

Conclusion & Strategic Outlook

The 3-(Phenoxymethyl)furan-2-carboxylic acid scaffold offers a distinct geometric advantage over linear fatty acid mimetics. By utilizing the 3-position for the hydrophobic tail, researchers can engineer "U-shaped" ligands that fit compact allosteric sites in metabolic and viral targets.

Key Recommendations for Development:

  • Focus on the Linker: The ether oxygen is a metabolic soft spot. Consider replacing with a difluoromethylene ether (

    
    ) to block P450 metabolism while retaining geometry.
    
  • Safety: Monitor for furan ring opening (reactive metabolites) using glutathione trapping assays early in the lead optimization phase.

References

  • PubChem. (n.d.). 3-(Phenoxymethyl)furan-2-carboxylic acid (CID 16227466). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Chen, L., et al. (2023).[2] Discovery of novel furan-2-carboxylic acid derivatives as potential candidates for the treatment of type 2 diabetes mellitus.[2] European Journal of Medicinal Chemistry.[2] (Contextual citation for furan-acid metabolic activity). [Link][2]

  • Abdulmalik, O., et al. (2020).[3][4] Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators. National Institutes of Health (PMC). (Reference for synthesis of 5-substituted analogs, adapted for 3-substituents). [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Study of Their Antimicrobial Activity. Molecules.[1][5][2][6][4][7][8][9][10][11][12] (Reference for biological activity of furan-acid pharmacophores). [Link]

Sources

Exploratory

The Furan-2-Carboxylic Acid Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Abstract The furan-2-carboxylic acid moiety, a simple heterocyclic structure derived from biomass, has emerged as a cornerstone in medicinal chemistry.[1] Its unique stereoelectronic properties, including the ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan-2-carboxylic acid moiety, a simple heterocyclic structure derived from biomass, has emerged as a cornerstone in medicinal chemistry.[1] Its unique stereoelectronic properties, including the ability to act as a bioisostere for other key functional groups, have cemented its status as a "privileged" pharmacophore. This guide provides an in-depth exploration of the furan-2-carboxylic acid core, dissecting its pharmacophoric features, structure-activity relationships (SAR), and applications across diverse therapeutic areas. We will delve into synthetic strategies, bio-evaluative protocols, and a case study of a successful drug candidate, offering researchers and drug development professionals a comprehensive resource to leverage this versatile scaffold in their own discovery programs.

Introduction: The Rise of a Bio-Based Building Block

Furan-2-carboxylic acid, also known as 2-furoic acid, is an organic compound featuring a furan ring substituted with a carboxylic acid.[1][2] Initially isolated from bran, its prevalence in nature and accessibility through the oxidation of furfural make it an attractive starting material for chemical synthesis.[2][3] Beyond its utility as a synthetic intermediate, the furan-2-carboxylic acid scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][4]

The furan ring itself is a versatile component in drug design. It can act as a bioisostere for phenyl rings, offering a modulated hydrophobic and electronic profile that can enhance drug-receptor interactions, improve metabolic stability, and optimize overall bioavailability.[5] The combination of the aromatic furan ring and the ionizable carboxylic acid group creates a pharmacophore with a rich set of potential interactions with biological targets.

The Pharmacophoric Landscape of Furan-2-Carboxylic Acid

The furan-2-carboxylic acid moiety's success as a pharmacophore stems from its ability to engage in a variety of non-covalent interactions with protein targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and at physiological pH, it exists predominantly as the carboxylate anion, capable of forming strong ionic interactions. The furan ring provides a hydrophobic surface for van der Waals interactions and can participate in π-π stacking. The oxygen heteroatom in the furan ring can also act as a hydrogen bond acceptor. This multiplicity of interaction points allows for high-affinity binding to a wide range of biological targets.

Antimicrobial and Antifungal Activity

Furan-2-carboxylic acid and its derivatives have a long history as antimicrobial agents. The furan nucleus is a key feature in nitrofuran antibiotics like nitrofurantoin and furazolidone, where it plays a central role in the drug's mechanism of action.[6] More recent research has focused on developing new furan-based compounds to combat drug-resistant pathogens.

For instance, certain furan-based derivatives have shown significant activity against the yeast-like fungus Candida albicans and the bacteria Staphylococcus aureus and Escherichia coli.[4] In the fight against tuberculosis, 5-phenyl-furan-2-carboxylic acids have emerged as a promising class of inhibitors targeting the salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis.[7][8]

Structure-activity relationship (SAR) studies on furan-based antitubercular agents have highlighted the importance of the substitution pattern on the phenyl ring at the 5-position of the furan core. For example, the placement of cyano and trifluoromethyl groups on the phenyl ring has been shown to significantly impact inhibitory activity against MbtI.[7]

Anticancer Properties

The furan scaffold is also a promising platform for the development of novel anticancer agents.[4] Derivatives of furan-2-carboxylic acid have been shown to exhibit cytotoxic activity against various cancer cell lines. For example, a silver(I) complex of furan-2-carboxylate demonstrated significant anticancer activity against Jurkat cell lines, with an IC50 value comparable to the established anticancer drug cisplatin.[4]

Other studies have identified furan-based compounds that induce cell cycle arrest and apoptosis in cancer cells. A pyridine carbohydrazide and an N-phenyl triazinone derivative, both containing a furan moiety, showed potent cytotoxic activity against the MCF-7 breast cancer cell line.[4]

Anti-inflammatory and Metabolic Disorders

Furan-2-carboxylic acid derivatives have also been investigated for their potential in treating inflammatory diseases and metabolic disorders. Mometasone furoate is a potent corticosteroid where the furoate moiety enhances the drug's anti-inflammatory activity.[6]

More recently, novel furan-2-carboxylic acid derivatives have been identified as potential treatments for type 2 diabetes mellitus.[9] These compounds have been shown to inhibit gluconeogenesis, the process of synthesizing glucose in the liver, and have demonstrated the ability to lower blood glucose levels in animal models.[9]

Table 1: Biological Activities of Selected Furan-2-Carboxylic Acid Derivatives
Compound ClassTarget/MechanismTherapeutic AreaKey FindingsReference(s)
5-Phenyl-furan-2-carboxylic acidsMbtI InhibitionAntitubercularPotent inhibition of an essential enzyme in Mycobacterium tuberculosis.[7]
Silver(I) furan-2-carboxylateCytotoxicityAnticancerIC50 comparable to cisplatin in Jurkat cells.[4]
Furan-based pyridine carbohydrazideCytotoxicity, G2/M cell cycle arrestAnticancerPotent activity against MCF-7 breast cancer cells.[4]
Novel furan-2-carboxylic acid derivativesInhibition of gluconeogenesisAntidiabeticImproved anti-gluconeogenesis potency in vivo.[9]
2-heptyl-5-hexylfuran-3-carboxylic acid derivativesInhibition of succinate dehydrogenaseAntifungalSignificant inhibitory effects against plant pathogens.[10][11]

Synthetic Strategies and Chemical Space Exploration

The synthesis of furan-2-carboxylic acid itself is well-established, with the Cannizzaro reaction of furfural being a common industrial method.[2][3] However, for the exploration of chemical space and the generation of diverse libraries of derivatives, more versatile synthetic routes are employed.

A common strategy involves the functionalization of the furan ring, often through lithiation followed by quenching with an electrophile. For example, furan-2,5-dicarboxylic acid can be prepared from furan-2-carboxylic acid by reaction with a strong base like lithium diisopropylamide (LDA) followed by the addition of carbon dioxide.[12]

Experimental Protocol: Synthesis of Furan-2,5-dicarboxylic acid

This protocol describes a one-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid.

Materials:

  • Furan-2-carboxylic acid

  • Lithium diisopropylamide (LDA) solution

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA in THF via a dropping funnel while maintaining the low temperature. Stir the reaction mixture at this temperature for 1-2 hours.

  • Carboxylation: Crush dry ice into a powder and add it portion-wise to the reaction mixture. A vigorous reaction may occur. Continue stirring and allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by adding 2N HCl until the solution is acidic (pH ~2). Extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude furan-2,5-dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like LDA necessitates the exclusion of water, which would quench the base and prevent the desired deprotonation of the furan ring.

  • Low Temperature: The deprotonation reaction is highly exothermic and maintaining a low temperature (-78 °C) helps to control the reaction rate and prevent side reactions.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive organolithium intermediate with oxygen or moisture from the air.

  • Acidic Work-up: Acidification is necessary to protonate the dicarboxylate salt formed during the reaction, leading to the desired dicarboxylic acid product.

Bio-evaluation Strategies: Unveiling Biological Activity

Once a library of furan-2-carboxylic acid derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest. For example, for antimicrobial screening, a common method is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compounds (furan-2-carboxylic acid derivatives)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (known antibiotic)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of each compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Grow the bacterial strain in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Also, include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with the vehicle).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can be confirmed by measuring the optical density at 600 nm using a spectrophotometer.

Self-Validating System:

  • Positive and Negative Controls: The inclusion of a known antibiotic as a positive control ensures that the assay is working correctly and that the bacteria are susceptible to inhibition. The negative control (vehicle) confirms that the solvent used to dissolve the compounds does not have any intrinsic antimicrobial activity.

  • Replicates: Performing the assay in triplicate for each compound and concentration helps to ensure the reproducibility and statistical significance of the results.

Visualizing the Role of Furan-2-Carboxylic Acid Pharmacophores

To better understand the role of furan-2-carboxylic acid derivatives in biological systems, we can use diagrams to visualize their interactions and the workflows used to study them.

Diagram 1: Simplified Signaling Pathway of a Furan-Based Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Drug Furan-2-Carboxylic Acid Kinase Inhibitor Drug->Kinase1 Inhibits

Caption: A furan-based kinase inhibitor blocks the signaling cascade, preventing uncontrolled cell growth.

Diagram 2: Experimental Workflow for Screening Furan-2-Carboxylic Acid Derivatives

G start Start: Library of Furan-2-Carboxylic Acid Derivatives primary_screen Primary Screen High-Throughput Assay (e.g., Enzyme Inhibition) start->primary_screen hit_identification Hit Identification Select compounds with significant activity primary_screen->hit_identification secondary_screen Secondary Screen Cell-based Assays (e.g., Cytotoxicity) hit_identification->secondary_screen lead_selection Lead Selection Compounds with good potency and low toxicity secondary_screen->lead_selection in_vivo In Vivo Studies Animal Models lead_selection->in_vivo end End: Clinical Candidate in_vivo->end

Caption: A typical workflow for identifying promising furan-2-carboxylic acid-based drug candidates.

Diagram 3: Logical Relationship of Furan-2-Carboxylic Acid Pharmacophoric Features

G FuranCore Furan-2-Carboxylic Acid Core CarboxylicAcid Carboxylic Acid Group FuranCore->CarboxylicAcid FuranRing Furan Ring FuranCore->FuranRing BiologicalActivity Biological Activity CarboxylicAcid->BiologicalActivity H-bonding, Ionic Interactions FuranRing->BiologicalActivity Hydrophobic Interactions, π-π Stacking

Caption: The key pharmacophoric features of the furan-2-carboxylic acid core and their contributions to biological activity.

Future Perspectives and Challenges

The furan-2-carboxylic acid scaffold continues to be a fertile ground for drug discovery. The exploration of new derivatives and their application in emerging therapeutic areas, such as neurodegenerative diseases and viral infections, holds significant promise. However, challenges remain. The potential for metabolic instability of the furan ring, which can lead to the formation of reactive metabolites, is a concern that must be addressed during the drug development process.[5] Strategies to mitigate this risk, such as the introduction of blocking groups or the use of bioisosteric replacements, will be crucial for the successful clinical translation of furan-based drug candidates.

Conclusion

Furan-2-carboxylic acid is a remarkably versatile and privileged pharmacophore that has made a significant impact on medicinal chemistry. Its unique combination of structural and electronic features allows for potent and selective interactions with a wide range of biological targets. As our understanding of disease biology grows and synthetic methodologies advance, the furan-2-carboxylic acid scaffold is poised to play an even more prominent role in the development of the next generation of innovative medicines.

References

  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC.
  • Carboxylic acid (bio)isosteres in drug design - PubMed - NIH.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc.
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide - Benchchem.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI.
  • 5-Formyl-2-furancarboxylic acid - Chem-Impex.
  • Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo.
  • Synthesis and Characterization of Furanic Compounds - DTIC.
  • 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applications - Benchchem.
  • 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article ... - ChemPoint.
  • Furan-2-carboxylic acid | CAS:88-14-2 | Manufacturer ChemFaces.
  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed.
  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents - ACS Publications.
  • Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives - ResearchGate.
  • Organic Syntheses Procedure.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • comprehensive review on furan and its derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 2-Furoic acid - Wikipedia.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.
  • Furan-2-carboxylate | C5H3O3- | CID 5460151 - PubChem - NIH.

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Foundational

The Ascendant Role of 3-(Phenoxymethyl)furan-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold In the intricate tapestry of medicinal chemistry, the furan ring stands as a cornerstone, a five-membered aromatic heterocycle that has been ingeniously incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, the furan ring stands as a cornerstone, a five-membered aromatic heterocycle that has been ingeniously incorporated into a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties often confer enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles to drug candidates.[1] This guide delves into the burgeoning landscape of a specific, promising derivative: 3-(phenoxymethyl)furan-2-carboxylic acid . While direct and extensive research on this particular molecule remains in its nascent stages, this document will synthesize the known biological activities of its close analogs and the broader furan-2-carboxylic acid class to illuminate its potential therapeutic applications and provide a robust framework for its investigation in drug discovery programs. We will explore the chemical rationale behind its design, survey potential therapeutic targets, and provide detailed, field-proven experimental protocols to empower researchers in unlocking its full pharmacological potential.

The Furan-2-Carboxylic Acid Scaffold: A Foundation of Versatility

The furan-2-carboxylic acid moiety is a recurring motif in a diverse array of biologically active molecules. Its inherent structural features, including the ability to participate in hydrogen bonding and π–π stacking interactions, make it an attractive scaffold for engaging with biological targets.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including:

  • Antimicrobial Activity: Furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[2][3] The furan ring is central to the electron transfer and antimicrobial action of drugs like nitrofurantoin, where it facilitates the generation of reactive intermediates that damage bacterial DNA and ribosomal proteins.[1]

  • Antitubercular Activity: Notably, 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics for tuberculosis, targeting the iron acquisition pathway of Mycobacterium tuberculosis.[4]

  • Anti-inflammatory and Enzyme Inhibition: Various furan-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways. For instance, derivatives of 5-phenyl-2-furan have been synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory conditions like asthma and COPD.[5]

  • Antioxidant Properties: Several furan-2-carboxylic acid derivatives isolated from natural sources have exhibited notable antioxidant activity.[6]

The phenoxymethyl substituent at the 3-position of the furan ring in our molecule of interest introduces a degree of lipophilicity and the potential for additional aromatic interactions, which can significantly influence its binding to target proteins and its pharmacokinetic profile.

Biological Activity of 3-(Phenoxymethyl)furan-2-carboxylic Acid Analogs: A Case Study in Hemoglobin Modulation

While direct studies on the biological activity of 3-(phenoxymethyl)furan-2-carboxylic acid are limited, a closely related analog, 3-(5-(phenoxymethyl)furan-2-yl)propiolamide , has been synthesized and investigated as a potential therapeutic agent for sickle cell disease.[7] This compound acts as a long-acting hemoglobin modulator with dual antisickling activities.[7] This discovery underscores the potential for the 3-(phenoxymethyl)furan-2-carboxylic acid scaffold to interact with specific protein targets and elicit a defined biological response.

The following diagram illustrates a generalized workflow for the synthesis and initial screening of such furan derivatives.

cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Furan-2-carboxylic acid) step1 Functionalization of Furan Ring start->step1 step2 Introduction of Phenoxymethyl Group step1->step2 step3 Final Compound (3-(phenoxymethyl)furan-2-carboxylic acid) step2->step3 assay1 In Vitro Enzyme Inhibition Assays step3->assay1 assay2 Cell-Based Assays step3->assay2 assay3 Antimicrobial Susceptibility Testing step3->assay3 assay4 ADME-Tox Profiling assay1->assay4 assay2->assay4 assay3->assay4 end Hit Identification assay4->end Lead Optimization

Caption: A simplified workflow for the synthesis and biological evaluation of 3-(phenoxymethyl)furan-2-carboxylic acid derivatives.

Potential Therapeutic Applications and Future Directions

Given the broad biological activity profile of the furan-2-carboxylic acid scaffold and the specific activity of a close analog, 3-(phenoxymethyl)furan-2-carboxylic acid presents several exciting avenues for drug discovery:

  • Antimicrobial Drug Development: Building upon the known antimicrobial properties of furan derivatives, this compound could be screened against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Agent: Its potential to inhibit enzymes like PDE4 warrants investigation in cellular models of inflammation.

  • Anticancer Therapeutics: The furan nucleus is present in some anticancer agents, suggesting that 3-(phenoxymethyl)furan-2-carboxylic acid could be evaluated for cytotoxic activity against various cancer cell lines.

  • Metabolic Disorders: The discovery of furan-2-carboxylic acid derivatives with anti-gluconeogenesis potency opens the door for exploring this compound in the context of type 2 diabetes.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 3-(phenoxymethyl)furan-2-carboxylic acid, a series of well-established in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of the test compound against a specific enzyme of interest (e.g., PDE4, a bacterial enzyme).

Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Test compound (3-(phenoxymethyl)furan-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Positive control inhibitor (if available)

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations

    • Enzyme solution (pre-incubate with the compound for a defined period if necessary)

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram illustrates the workflow of a typical enzyme inhibition assay.

start Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Dispense Reagents into 96-well Plate start->plate incubate Incubate at Optimal Temperature plate->incubate read Measure Signal (Absorbance/Fluorescence) incubate->read analyze Calculate % Inhibition and IC50 read->analyze end Results analyze->end

Caption: Workflow for an in vitro enzyme inhibition assay.

Cell-Based Proliferation/Cytotoxicity Assay

This assay determines the effect of the test compound on the viability and proliferation of cultured cells (e.g., cancer cell lines or normal cell lines for toxicity assessment).

Principle: A metabolic indicator dye (e.g., MTT, resazurin) is added to the cells after treatment with the compound. The amount of colored or fluorescent product formed is proportional to the number of viable cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT or resazurin solution

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.

    • For Resazurin assay: Add resazurin solution and incubate for 1-4 hours. Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 (for cytotoxicity) or GI50 (for growth inhibition).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the test compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound

  • Positive control antibiotic

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR for 3-(phenoxymethyl)furan-2-carboxylic acid is yet to be established, insights can be drawn from related furan derivatives. Key areas for future investigation include:

  • Substitution on the Phenoxy Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding to the target.

  • Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can alter the compound's polarity, cell permeability, and potential for hydrogen bonding.

  • Alterations to the Furan Ring: While more synthetically challenging, modifications to the furan ring itself could provide valuable SAR data.

The following diagram illustrates a conceptual framework for exploring the SAR of 3-(phenoxymethyl)furan-2-carboxylic acid.

cluster_mods Structural Modifications cluster_eval Biological Evaluation core 3-(Phenoxymethyl)furan-2-carboxylic acid Core Scaffold r1 Phenoxy Ring Substitutions (R1) core:f1->r1 r2 Carboxylic Acid Modifications (R2) core:f1->r2 r3 Furan Ring Alterations (R3) core:f1->r3 activity Biological Activity (IC50 / MIC) r1->activity r2->activity r3->activity selectivity Target Selectivity activity->selectivity pk Pharmacokinetic Properties activity->pk end SAR Insights selectivity->end pk->end

Caption: A conceptual diagram illustrating the exploration of Structure-Activity Relationships (SAR) for 3-(phenoxymethyl)furan-2-carboxylic acid.

Conclusion and Outlook

3-(Phenoxymethyl)furan-2-carboxylic acid represents a molecule of significant interest at the frontier of drug discovery. While direct biological data is currently sparse, the well-documented and diverse activities of the broader furan-2-carboxylic acid family, coupled with the specific example of a hemoglobin-modulating analog, provide a compelling rationale for its further investigation. The experimental protocols and SAR strategies outlined in this guide offer a comprehensive roadmap for researchers to systematically evaluate its therapeutic potential. As our understanding of this promising scaffold deepens, 3-(phenoxymethyl)furan-2-carboxylic acid and its derivatives may well emerge as valuable leads in the development of novel therapeutics for a range of human diseases.

References

  • Molecules. 2022;27(2):438. Available from: [Link]

  • European Journal of Medicinal Chemistry. 2020;207:112795. Available from: [Link]

  • Google Patents. US12365643B2.
  • Molecules. 2022;27(14):4612. Available from: [Link]

  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • Molecules. 2017;22(10):1694. Available from: [Link]

  • Heterocycles. 2020;100(2):267-275. Available from: [Link]

  • Molecules. 2020;25(18):4236. Available from: [Link]

  • Journal of Medicinal Chemistry. 2021;64(19):14698-14718. Available from: [Link]

Sources

Exploratory

Solubility Profile of 3-(Phenoxymethyl)furan-2-carboxylic Acid: A Predictive and Methodological Analysis

An In-depth Technical Guide Abstract: 3-(Phenoxymethyl)furan-2-carboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its hybrid structure, combining a furan-carboxylic acid core wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: 3-(Phenoxymethyl)furan-2-carboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its hybrid structure, combining a furan-carboxylic acid core with a phenoxymethyl substituent. A thorough understanding of its solubility is paramount for its application in drug development, formulation, and synthesis. This guide provides a comprehensive analysis of the predicted solubility profile of this compound in aqueous and organic media. Due to the absence of extensive empirical data in public literature, this analysis is built upon a foundational understanding of its core chemical moieties: furan-2-carboxylic acid and the phenoxymethyl group. We present a detailed theoretical framework, predictive solubility data, and robust, field-proven experimental protocols for researchers to empirically determine and validate these properties.

Introduction and Molecular Analysis

3-(Phenoxymethyl)furan-2-carboxylic acid presents a fascinating case study in solubility. Its structure is a composite, and its overall physicochemical properties are a direct consequence of the interplay between its constituent parts.

  • The Polar Head: Furan-2-carboxylic Acid: The furan ring, while aromatic, possesses polarity due to the oxygen heteroatom. The carboxylic acid group is strongly polar and ionizable, capable of acting as a hydrogen bond donor and acceptor. The pKa of the parent furan-2-carboxylic acid is approximately 3.12, indicating it is a weak acid that will be predominantly in its ionized, more water-soluble carboxylate form at physiological pH[1].

  • The Non-Polar Tail: The Phenoxymethyl Group: In contrast, the phenoxymethyl group is bulky, rigid, and predominantly hydrophobic. It consists of a non-polar benzene ring and an ether linkage. This moiety significantly increases the molecule's non-polar surface area, which is expected to dramatically decrease its affinity for aqueous environments and increase its affinity for lipophilic or non-polar organic solvents[2].

The central challenge in predicting the solubility of the title compound is determining the dominant force: the hydrophilicity of the carboxylic acid or the hydrophobicity of the phenoxymethyl tail.

G cluster_0 Molecular Structure Analysis Molecule 3-(Phenoxymethyl)furan-2-carboxylic Acid PolarHead Polar 'Head' Furan-2-carboxylic Acid Moiety - Ionizable (pKa ~3.1) - H-Bonding Capacity Molecule->PolarHead contributes polarity NonPolarTail Non-Polar 'Tail' Phenoxymethyl Moiety - Bulky & Hydrophobic - Increases Lipophilicity Molecule->NonPolarTail contributes hydrophobicity Prediction Predicted Outcome: Low Aqueous Solubility Increased Organic Solvent Solubility PolarHead->Prediction determines overall profile NonPolarTail->Prediction determines overall profile

Caption: Logical relationship of molecular components to predicted solubility.

Predicted Physicochemical Properties and Solubility Profile

Based on structural analysis, we can predict key physicochemical parameters that govern solubility. For context, we compare these predictions to the known properties of the parent compound, 2-furoic acid.

Table 1: Comparison of Physicochemical Properties (Predicted vs. Known)

Property2-Furoic Acid (Known)3-(Phenoxymethyl)furan-2-carboxylic Acid (Predicted)Rationale for Prediction
Molecular Weight112.08 g/mol [3]218.21 g/mol Addition of C7H6O group.
logP (Octanol/Water)0.64[3]> 2.5The large, hydrophobic phenoxymethyl group will significantly increase partitioning into the octanol phase.
pKa~3.12[1]~3.0 - 3.5The phenoxymethyl group is electronically withdrawing but its effect at the 3-position is not expected to drastically alter the pKa of the 2-carboxylic acid.
Aqueous Solubility37.1 mg/mL (37,100 mg/L) at 15°C[3][4]Very Low (< 1 mg/mL)The dominant hydrophobic character of the phenoxymethyl group will severely limit interaction with water molecules.

Predicted Solubility Profile:

The solubility of 3-(phenoxymethyl)furan-2-carboxylic acid is expected to follow the "like dissolves like" principle.

  • Aqueous Solvents (e.g., Water, Buffers): Very poor solubility is predicted. At neutral pH, the compound will exist as the carboxylate anion, which may slightly improve solubility over the free acid form found at low pH, but the large non-polar tail will likely keep it below 1 mg/mL.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is expected. These solvents can interact with the polar carboxylic acid group while also solvating the non-polar regions of the molecule. Based on data for 2-furoic acid, which is highly soluble in acetone and ethyl acetate, the addition of the phenoxymethyl group should maintain good compatibility[5].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good to excellent solubility is predicted. Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group, while their alkyl chains can solvate the hydrophobic portions of the molecule[5].

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor to moderate solubility is expected. While the phenoxymethyl group has affinity for these solvents, the highly polar carboxylic acid headgroup will limit overall solubility. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic rings.

Table 2: Predicted Qualitative Solubility of 3-(Phenoxymethyl)furan-2-carboxylic Acid

Solvent ClassExample SolventPredicted SolubilityPrimary Interaction Mechanism
AqueousWater (pH 7.4 Buffer)Very LowIonic (carboxylate) and H-bonding, overcome by hydrophobic effect.
Polar ProticEthanolHighH-bonding with carboxylic acid; van der Waals with hydrocarbon portions.
Polar AproticAcetoneHighDipole-dipole interactions with carboxylic acid; van der Waals.
Non-PolarTolueneModerateVan der Waals forces; potential π-π stacking.
Non-PolarHexaneLowVan der Waals forces; poor solvation of the polar carboxylic acid.

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the predicted profile, the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility is recommended.[6][7] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the most reliable solubility value.[8][9]

Workflow Overview

Caption: High-level workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation:

    • For each solvent to be tested, add an excess amount of solid 3-(phenoxymethyl)furan-2-carboxylic acid to a clear glass vial (e.g., add 5-10 mg of solid to 1-2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.[6]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48 hours being preferable to ensure a stable thermodynamic state is achieved.[8][10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a portion of the supernatant using a pipette. Crucially, do not disturb the solid material at the bottom.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.[8]

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear filtrate into the mobile phase that will be used for HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, as detailed in the following section.

    • Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve.

  • Final Calculation:

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the final solubility in standard units (e.g., mg/mL, µg/mL, or mM) at the specified temperature.

Analytical Method: Quantification by HPLC-UV

HPLC with UV detection is a robust and sensitive method for quantifying carboxylic acids in solution.[11][12] Since many carboxylic acids lack a strong chromophore, derivatization is sometimes needed, but the furan and phenyl rings in the target molecule should provide sufficient UV absorbance for sensitive detection without this step.[11]

HPLC System and Conditions
  • System: Standard HPLC with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure the carboxylic acid is in its protonated, non-ionized form for better retention).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be 70% A / 30% B, ramping to 10% A / 90% B over 10-15 minutes. This should be optimized to achieve good peak shape and separation from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan from 200-400 nm to determine the absorbance maximum (λmax). A wavelength around 254 nm is often a good starting point for compounds containing phenyl rings.[13]

Calibration Curve Preparation
  • Prepare a primary stock solution of 3-(phenoxymethyl)furan-2-carboxylic acid of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Perform a series of serial dilutions from the stock solution to create at least 5-7 calibration standards spanning the expected concentration range of the diluted solubility samples.

  • Inject each standard into the HPLC system and record the peak area at the determined λmax.

  • Plot the peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

Conclusion

While direct experimental data for 3-(phenoxymethyl)furan-2-carboxylic acid is scarce, a robust solubility profile can be confidently predicted through a fundamental analysis of its chemical structure. The molecule's duality—a polar, ionizable carboxylic acid head and a large, hydrophobic phenoxymethyl tail—leads to the prediction of very low aqueous solubility and good solubility in polar organic solvents like ethanol and acetone. This guide provides both the theoretical underpinning for this prediction and the detailed, self-validating experimental protocols required for its empirical determination. By employing the industry-standard shake-flask method coupled with a precise HPLC-UV quantification technique, researchers in drug development and chemical synthesis can obtain the reliable solubility data essential for advancing their work.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

  • Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Link

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Link

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Analysis of Carboxylic Acids Using 4-(Bromomethyl). Link

  • PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. Link

  • Journal of Liquid Chromatography & Related Technologies. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Link

  • AAPS PharmSciTech. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. Link

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Link

  • Journal of Chemical & Engineering Data. (2014). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. ACS Publications. Link

  • Enamine. Shake-Flask Solubility Assay. Link

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

  • The Good Scents Company. 2-furoic acid. Link

  • Agilent. The Basics of UV-Vis Spectroscopy. Link

  • Wikipedia. 2-Furoic acid. Link

  • Wikipedia. Phenoxymethylpenicillin. Link

  • University of Calgary. (2023). Solubility of Organic Compounds. Link

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Foundational

A Technical Guide to the Toxicity and Safety of 3-(Phenoxymethyl)furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the predicted toxicity and safety profile of 3-(Phenoxymethyl)furan-2-carboxylic acid based o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted toxicity and safety profile of 3-(Phenoxymethyl)furan-2-carboxylic acid based on available data for structurally related compounds. As of the time of this writing, there is a significant lack of direct toxicological studies on this specific molecule. The information herein is intended for research and development purposes and should not be considered a definitive safety assessment. All handling and experimental work should be conducted with appropriate caution and in accordance with established laboratory safety protocols.

Introduction and Scope

3-(Phenoxymethyl)furan-2-carboxylic acid is a furan derivative with potential applications in medicinal chemistry and materials science. Its structure combines a furan-2-carboxylic acid core with a phenoxymethyl substituent at the 3-position. While the individual components of this molecule are well-characterized, the toxicological profile of the complete structure has not been extensively studied. This guide aims to provide a detailed, albeit predictive, analysis of the potential hazards associated with this compound. By examining the known toxicities of its structural analogs—the furan ring, furan carboxylic acids, and phenoxy compounds—we can construct a scientifically grounded, hypothetical safety profile. This document will also outline the necessary experimental protocols to definitively determine the toxicity of 3-(Phenoxymethyl)furan-2-carboxylic acid, thereby providing a roadmap for future safety and toxicological research.

Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(Phenoxymethyl)furan-2-carboxylic acidPubChem[1]
Molecular Formula C₁₂H₁₀O₄PubChem[1]
Molecular Weight 218.21 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)OPubChem[1]
PubChem CID 16227466PubChem[1]

Predicted Toxicological Profile Based on Structural Analogs

The toxicological properties of 3-(Phenoxymethyl)furan-2-carboxylic acid can be inferred by considering the contributions of its primary structural motifs: the furan core, the carboxylic acid functional group, and the phenoxymethyl substituent.

The Furan Moiety: A Potential for Bioactivation and Toxicity

The furan ring is a key structural component, and its parent compound, furan, is a well-documented toxicant. Furan is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is known to be a potent hepatotoxicant and liver carcinogen in rodents.[2][3] The toxicity of furan is primarily attributed to its metabolic activation by cytochrome P450 enzymes (specifically CYP2E1) in the liver to a reactive metabolite, cis-2-butene-1,4-dial.[4] This electrophilic intermediate can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.

It is hypothesized that many substituted furans may share a similar mechanism of toxicity.[5] Therefore, a critical consideration for 3-(Phenoxymethyl)furan-2-carboxylic acid is whether the phenoxymethyl and carboxylic acid substituents alter its metabolic profile and potential for bioactivation.

The Furan-2-Carboxylic Acid Moiety: Irritant Properties

Several furan carboxylic acid analogs have been characterized for their hazardous properties. Safety Data Sheets (SDS) for these compounds provide a consistent picture of their irritant potential.

CompoundCAS NumberHazard Statements
2-Furoic Acid88-14-2H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H335: May cause respiratory irritation.[6][7][8]
3-Furoic Acid488-93-7H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
5-Hydroxymethyl-2-furancarboxylic Acid6338-41-6H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Based on this data, it is highly probable that 3-(Phenoxymethyl)furan-2-carboxylic acid will also exhibit irritant properties to the skin, eyes, and respiratory tract.

The Phenoxymethyl Moiety

The toxicological data for phenoxymethyl derivatives are more varied and depend on the overall structure of the molecule. However, studies on phenoxyacetic acid derivatives have been conducted to understand their absorption, metabolism, and excretion, indicating that this class of compounds is of toxicological interest.[9] The presence of the phenoxymethyl group may influence the lipophilicity of the molecule, potentially affecting its absorption and distribution in the body.

Predicted Hazard Identification and Classification

Based on the analysis of its structural analogs, the following hazard classifications are predicted for 3-(Phenoxymethyl)furan-2-carboxylic acid:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Category 3

Carcinogenicity and Genotoxicity: The potential for carcinogenicity and genotoxicity is less certain. While the furan core is a known concern, the influence of the substituents is unknown. In vitro studies on some furan fatty acids have shown no genotoxicity in the Ames test or micronucleus test.[10] However, without empirical data on 3-(Phenoxymethyl)furan-2-carboxylic acid, a conservative approach should be taken, and the compound should be handled as a potential mutagen and carcinogen.

Recommended Safety Precautions and Handling

Given the predicted hazard profile, the following safety precautions are recommended when handling 3-(Phenoxymethyl)furan-2-carboxylic acid:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If handling as a powder or generating aerosols, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Experimental Protocols for Toxicological Assessment

To establish a definitive toxicological profile for 3-(Phenoxymethyl)furan-2-carboxylic acid, a battery of standardized in vitro and in vivo assays is required. The following section outlines the methodologies for key initial studies.

In Vitro Cytotoxicity Assay

An initial assessment of cytotoxicity is crucial. The MTT assay is a common colorimetric method to assess cell viability.

Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

  • Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed the HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 3-(Phenoxymethyl)furan-2-carboxylic acid in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the 96-well plates with the medium containing the test compound at different concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HepG2 Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Protocol: Ames Test (OECD TG 471)

  • Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with different mutations in genes involved in histidine or tryptophan synthesis.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of 3-(Phenoxymethyl)furan-2-carboxylic acid in a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Data Gaps and Future Research

The current understanding of the toxicity and safety of 3-(Phenoxymethyl)furan-2-carboxylic acid is based on extrapolation from structurally related compounds. To adequately characterize its safety profile, the following studies are essential:

  • Acute Toxicity: Determination of LD₅₀ values via oral, dermal, and inhalation routes.

  • In Vitro and In Vivo Genotoxicity: A comprehensive battery of tests, including the Ames test, micronucleus assay, and chromosomal aberration test.

  • Repeated Dose Toxicity: 28-day or 90-day studies in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility and embryonic development.

  • Metabolism and Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its potential for bioactivation.

Conclusion

While direct toxicological data for 3-(Phenoxymethyl)furan-2-carboxylic acid is currently unavailable, a predictive analysis based on its structural components suggests that it should be handled as a skin, eye, and respiratory irritant. The presence of the furan moiety raises concerns about potential hepatotoxicity and carcinogenicity, which can only be confirmed or refuted through empirical testing. The experimental protocols outlined in this guide provide a framework for the necessary future studies to establish a comprehensive and definitive safety profile for this compound.

References

  • Buhrke, T., et al. (2013). In-vitro Toxicological and Proteomic Analysis of Furan Fatty Acids Which Are Oxidative Metabolites of Conjugated Linoleic Acids. Lipids in Health and Disease, 12(1), 1-13. [Link]

  • PubChem. (n.d.). 3-(Phenoxymethyl)furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. [Link]

  • ChemistryViews. (2010). Toxicity of Furan. [Link]

  • National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). [Link]

  • Pacific Northwest National Laboratory. (2015). Proposed Occupational Exposure Limits for Furans. [Link]

  • Seńczuk, W., & Pogorzelska, H. (1981). [Chemical structure and toxicodynamic properties of phenoxycarboxylic acid derivatives. III. The course of absorption into the blood and the measurement of the urinary excretion of phenoxyacetic and phenoxypropionic acid derivatives]. Roczniki Panstwowego Zakladu Higieny, 32(5-6), 419–426. [Link]

  • Zhang, Y., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(13), 2185-2201. [Link]

Sources

Exploratory

The Phenoxymethyl Furan Scaffold: A Technical Guide to its History, Synthesis, and Biological Significance

Abstract The furan ring represents a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to serve as a bioisostere for various aromatic systems.[1] When coupled with a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring represents a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to serve as a bioisostere for various aromatic systems.[1] When coupled with a phenoxymethyl side chain, this moiety gives rise to a class of compounds with significant, albeit underexplored, therapeutic potential. This technical guide provides an in-depth exploration of phenoxymethyl furan derivatives, from their logical emergence at the intersection of classical organic reactions to their synthesis and potential as antimicrobial agents. Designed for researchers, medicinal chemists, and drug development professionals, this document explains the causality behind synthetic choices, details key experimental protocols, and synthesizes structure-activity relationship (SAR) insights to guide future discovery efforts.

Introduction: The Convergence of Two Key Synthons

The history of phenoxymethyl furan derivatives is not one of a single serendipitous discovery, but rather the logical consequence of foundational organic chemistry. The story begins with two key molecules:

  • Furfural: First isolated in 1832 by German chemist Johann Wolfgang Döbereiner, furfural is a bio-renewable platform chemical derived from the acid-catalyzed digestion of pentosan-rich biomass like corncobs and sugarcane bagasse.[2] Its industrial-scale availability and straightforward chemistry made it a cornerstone of early heterocyclic research. The hydrogenation of furfural provides furfuryl alcohol, the direct precursor to the furan portion of our target scaffold.[2]

  • Phenol: A fundamental aromatic building block, phenol and its derivatives have been central to the chemical industry since the 19th century, finding use in everything from antiseptics to polymers.

The chemical bridge connecting these two synthons is one of the most classic name reactions in organic chemistry: the Williamson Ether Synthesis . Developed by Alexander Williamson in 1850, this robust SN2 reaction provides a reliable method for forming ethers from an alkoxide and an alkyl halide. It was therefore inevitable that chemists would eventually apply this synthesis to combine the readily available furfuryl backbone with the diverse family of phenols, giving rise to the phenoxymethyl furan scaffold.

Core Synthetic Methodology: The Williamson Ether Synthesis

The primary route for synthesizing 2-(phenoxymethyl)furan derivatives is the Williamson ether synthesis. This method offers high reliability and versatility, allowing for the introduction of a wide array of substituents on the phenolic ring, which is crucial for tuning the molecule's biological activity.

Causality of Experimental Design

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of reagents and conditions is dictated by the need to optimize this pathway while minimizing potential side reactions.

  • Generation of the Nucleophile: The reaction is initiated by deprotonating a substituted phenol using a suitable base to form a potent phenoxide nucleophile.

    • Why a Base is Necessary: The hydroxyl proton of phenol is acidic (pKa ≈ 10), but the neutral alcohol is a poor nucleophile. Deprotonation creates a negatively charged oxygen, dramatically increasing its nucleophilicity and ability to attack an electrophilic carbon.

    • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used due to their sufficient basicity to deprotonate phenols, their low cost, and their compatibility with various solvents. For more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) may be employed in a polar aprotic solvent like DMF or acetone.

  • The Electrophile: The furan component is introduced as a furfuryl halide, typically 2-(chloromethyl)furan or 2-(bromomethyl)furan.

    • Why a Primary Halide is Critical: The SN2 mechanism is highly sensitive to steric hindrance. A primary halide, like 2-(chloromethyl)furan, presents a sterically unhindered electrophilic carbon, maximizing the yield of the desired ether product. Using secondary or tertiary halides would favor the competing E2 elimination reaction, leading to alkene byproducts.

  • Solvent Selection: The choice of solvent is critical for facilitating the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are often preferred.

    • Why Polar Aprotic? These solvents can dissolve the ionic phenoxide salt while poorly solvating the nucleophile itself. This "naked" nucleophile is highly reactive, leading to faster reaction rates compared to protic solvents (like water or ethanol) which would form a solvent cage around the nucleophile via hydrogen bonding, thus impeding its reactivity.

Generalized Synthetic Workflow

The logical flow for the synthesis, purification, and validation of a phenoxymethyl furan derivative is outlined below. This workflow represents a self-validating system, where each step confirms the success of the previous one.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Validation A 1. Deprotonation Phenol + Base (e.g., NaOH) in Solvent (e.g., DMF) B 2. Sₙ2 Attack Add 2-(Chloromethyl)furan A->B C 3. Reaction Monitoring Heat (e.g., 60-80°C) Monitor by TLC B->C D 4. Quenching & Extraction Add H₂O, Extract with Organic Solvent (e.g., Ethyl Acetate) C->D E 5. Washing Wash organic layer with brine to remove impurities D->E F 6. Drying & Concentration Dry over Na₂SO₄ Remove solvent in vacuo E->F G 7. Chromatography Purify crude product on Silica Gel Column F->G H 8. Purity Check Final TLC analysis G->H I 9. Structure Elucidation ¹H NMR, ¹³C NMR, MS H->I J 10. Biological Assay Determine MIC/IC₅₀ I->J G Substrate Bacterial Substrate Enzyme Essential Bacterial Enzyme Substrate->Enzyme Binds to active site Product Essential Product Enzyme->Product Catalyzes reaction Blocked Pathway Blocked Enzyme->Blocked Inhibitor Phenoxymethyl Furan Derivative Inhibitor->Enzyme Competitively or allosterically binds

Sources

Foundational

Metabolic Stability Predictions for 3-(Phenoxymethyl)furan-2-carboxylic acid

Executive Summary: The Structural Paradox 3-(Phenoxymethyl)furan-2-carboxylic acid presents a classic medicinal chemistry paradox. It contains a furan core , a moiety often flagged as a structural alert due to potential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

3-(Phenoxymethyl)furan-2-carboxylic acid presents a classic medicinal chemistry paradox. It contains a furan core , a moiety often flagged as a structural alert due to potential bioactivation, yet it possesses a carboxylic acid "handle" that promotes rapid Phase II clearance.

For drug development professionals, the critical question is not just "is it stable?" but "does the clearance pathway lead to detoxification or bioactivation?" This guide outlines a rigorous, self-validating framework to predict and experimentally verify the metabolic fate of this specific scaffold, moving beyond standard stability assays to targeted reactive metabolite trapping.

Part 1: Structural Analysis & Metabolic "Soft Spots"

Before initiating wet-lab protocols, we must dissect the molecule's electronic and steric environment to predict Sites of Metabolism (SOM).

The Furan Core (The Liability)

The furan ring is electron-rich.[1] In many contexts, Cytochrome P450 (specifically CYP2E1 and CYP3A4) can oxidize the furan ring.

  • Mechanism: Oxidation typically occurs at the C5 position (alpha to the oxygen, opposite the carboxyl).

  • Risk: This generates a cis-enedione (cis-2-butene-1,4-dial) intermediate.[2] This is a potent electrophile capable of covalently binding to proteins (hepatotoxicity) or DNA (genotoxicity).[2]

The Carboxylic Acid (The Safety Valve)

The C2-carboxylic acid is the dominant polar group.

  • Mechanism: It is a prime substrate for UDP-glucuronosyltransferases (UGTs).[2]

  • Benefit: Glucuronidation adds a massive hydrophilic group (176 Da), usually precluding further oxidative metabolism and facilitating rapid renal/biliary excretion.[2]

The Phenoxymethyl Linker (The Secondary Site)
  • Ether Cleavage: The methylene bridge (

    
    ) is flanked by a furan and a phenyl ring.[2] This "benzylic-like" position is susceptible to CYP-mediated C-hydroxylation, leading to hemiacetal instability and subsequent 
    
    
    
    -dealkylation (ether cleavage).[2]

Part 2: In Silico Prediction Framework

Do not waste resources on synthesis without running this computational cascade. This workflow prioritizes the identification of the "Toxic/Clearance Ratio."

Diagram 1: Predictive Workflow Logic

MetabolicPrediction Input Input Structure: 3-(Phenoxymethyl)furan-2-COOH DFT DFT Analysis (HOMO/LUMO calc) Input->DFT Electronic Lability SOM SOM Prediction (StarDrop / SMARTCyp) Input->SOM Steric Access Path_Ox Pathway A: Oxidation (Furan Ring Opening) DFT->Path_Ox High HOMO on Furan C5 Path_Conj Pathway B: Conjugation (Glucuronidation) SOM->Path_Conj High Score on COOH Decision Risk Assessment Bioactivation vs. Clearance Path_Ox->Decision Path_Conj->Decision

Figure 1: In silico decision tree for prioritizing metabolic pathways. Note the bifurcation between oxidative bioactivation and conjugative clearance.

Protocol 1: Computational SOM Analysis
  • Electronic Parameter Calculation: Use DFT (Density Functional Theory) at the B3LYP/6-31G* level.[2]

    • Target: Calculate the energy barrier for hydrogen abstraction at the methylene bridge vs. epoxidation of the furan ring.

    • Expectation: If the activation energy for furan oxidation is < 15 kcal/mol, the risk of reactive metabolite formation is high.

  • Isoform Mapping: Run the structure through SMARTCyp or ADMET Predictor .[2]

    • Focus: Check the Rank 1 score. If CYP2C9 or CYP2E1 scores are high for the furan ring, proceed immediately to GSH trapping assays.

Part 3: In Vitro Experimental Validation

Standard microsomal stability assays (measuring


) are insufficient because they do not detect the formation of covalent adducts. You must run a Reactive Metabolite Trapping Assay .[2]
Protocol 2: Glutathione (GSH) Trapping Assay

This protocol is designed to "trap" the transient cis-enedione intermediate before it binds to microsomal proteins.[2]

Reagents:

  • Human Liver Microsomes (HLM): 1.0 mg/mL protein conc.[2]

  • Test Compound: 10 µM (from DMSO stock).

  • Trapping Agent: Glutathione (GSH) fortified at 5 mM.[2]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2]

Step-by-Step Workflow:

  • Pre-incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins.

    • Why? Ensures GSH is present before the reactive species is generated.[2]

  • Initiation: Add NADPH regenerating system to start the reaction.[2][3]

  • Time Course: Incubate for 60 minutes.

  • Quench: Add ice-cold Acetonitrile (1:3 v/v) containing internal standard.

  • Centrifugation: 3000 x g for 20 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (High Resolution - Q-TOF or Orbitrap).

Data Analysis (The "Self-Validating" Step): You are looking for specific mass shifts.[2]

  • Parent Mass:

    
    
    
  • GSH Adduct: Look for

    
     or similar variations depending on the exact ring-opening mechanism.[2]
    
  • Diagnostic Ion: Monitor for the Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or the characteristic fragment ion at m/z 308 (GSH fragment).

Protocol 3: UGT vs. CYP Clearance Ratio

To determine if the "Safety Valve" works, you must compare Intrinsic Clearance (


) under two conditions.
ConditionCofactors AddedPathway Measured
A (Phase I) NADPH onlyOxidative (Risk of Toxicity)
B (Phase II) UDPGA + AlamethicinGlucuronidation (Clearance)
C (Global) NADPH + UDPGA + AlamethicinTotal Hepatic Clearance
  • Interpretation: If

    
    , the molecule is likely safe, as Phase II clearance outcompetes bioactivation.
    

Part 4: Mechanism of Bioactivation

Understanding the specific chemical mechanism of the furan ring opening is crucial for interpreting MS/MS fragmentation data.

Diagram 2: Furan Bioactivation Pathway

FuranBioactivation Parent Parent: 3-(Phenoxymethyl)furan-2-COOH Epoxide Unstable Epoxide / Radical Parent->Epoxide CYP450 (Oxidation) Enedione Reactive Intermediate: cis-2-butene-1,4-dial derivative Epoxide->Enedione Ring Opening Adduct GSH Adduct (Detoxified) Enedione->Adduct + Glutathione (GSH) Toxicity Protein Binding (Hepatotoxicity) Enedione->Toxicity + Cellular Proteins (No GSH)

Figure 2: The bioactivation cascade.[2] The cis-enedione is the critical checkpoint; adequate GSH levels shunt the pathway to the green "Adduct" node, preventing toxicity.

Part 5: References

  • Peterson, L. A. (2013).[2] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.[2]

  • Kalgutkar, A. S., et al. (2005).[2][4] "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225.[2]

  • Argikar, U. A., et al. (2016).[2] "Glucuronidation of Carboxylic Acid Containing Drugs." Drug Metabolism and Disposition, 44(8), 1253-1278.[2]

  • Gan, J., et al. (2005).[2] "In Vitro Screening of Metabolic Stability and Hepatic Clearance: Comparison of Hepatocytes and Microsomes." Current Drug Metabolism, 6(6), 529-550.[2]

  • Olsen, L., et al. (2019).[2] "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism."[2] Methods in Molecular Biology, 1939, 143-153.[2]

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 3-(Phenoxymethyl)furan-2-carboxylic acid from furan precursors

Application Note: Scalable Synthesis of 3-(Phenoxymethyl)furan-2-carboxylic Acid Abstract & Introduction This application note details the step-by-step synthesis of 3-(phenoxymethyl)furan-2-carboxylic acid , a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(Phenoxymethyl)furan-2-carboxylic Acid

Abstract & Introduction

This application note details the step-by-step synthesis of 3-(phenoxymethyl)furan-2-carboxylic acid , a critical scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmaceutical agents.

Furan-2-carboxylic acid derivatives are privileged structures in medicinal chemistry. The specific substitution pattern—a carboxylic acid at the C2 position and a bulky lipophilic ether at the C3 position—is designed to engage the active site of prolyl hydroxylase domain (PHD) enzymes, mimicking the 2-oxoglutarate co-factor while providing hydrophobic interactions via the phenoxy group.

Key Challenges Addressed:

  • Regioselectivity: Preventing bromination of the furan ring itself during side-chain functionalization.

  • Stability: Managing the sensitivity of the furan ring to acid-catalyzed ring opening during hydrolysis.

  • Scalability: Replacing hazardous solvents (e.g., CCl₄) with modern, greener alternatives without compromising yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent strategy, utilizing Methyl 3-methyl-2-furoate as the primary furan precursor. This starting material is chosen for its commercial availability and the stability provided by the electron-withdrawing ester group, which deactivates the furan ring slightly, making it less prone to polymerization during radical bromination.

Strategic Workflow:

  • Functionalization: Radical bromination of the C3-methyl group.

  • Coupling: Williamson ether synthesis to install the phenoxy pharmacophore.

  • Deprotection: Controlled saponification to release the free acid.

Retrosynthesis Target Target: 3-(Phenoxymethyl)furan-2-carboxylic acid Inter2 Intermediate 2: Methyl 3-(phenoxymethyl)-2-furoate Target->Inter2 Hydrolysis (LiOH, THF/H2O) Inter1 Intermediate 1: Methyl 3-(bromomethyl)-2-furoate Inter2->Inter1 Etherification (Phenol, K2CO3) Phenol Reagent: Phenol Inter2->Phenol Start Starting Material: Methyl 3-methyl-2-furoate Inter1->Start Wohl-Ziegler Bromination (NBS, Radical Init.)

Figure 1: Retrosynthetic disconnection showing the linear assembly from the furan precursor.

Experimental Protocols

Phase 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the C3-methyl group.

Reagents:

  • Methyl 3-methyl-2-furoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide

  • Solvent:

    
    -Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN)
    
    • Note: Historically, CCl₄ was used. PhCF₃ is a greener, high-boiling alternative that maintains the radical chain mechanism efficiency.

Protocol:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-methyl-2-furoate (10 mmol) in PhCF₃ (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 102°C for PhCF₃) under an argon atmosphere.

    • Visual Cue: The reaction is typically complete when the denser NBS solid floats to the top and converts to lighter succinimide.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material (

    
    ) and appearance of the monobromide (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure.

  • Purification: The crude Methyl 3-(bromomethyl)-2-furoate is often lachrymatory and unstable. Use immediately for Phase 2 or pass through a short plug of silica gel if storage is necessary.

Expert Insight: Avoid large excesses of NBS to prevent gem-dibromination or ring bromination at the C5 position.

Phase 2: Williamson Ether Coupling

Objective: Installation of the phenoxy side chain.

Reagents:

  • Crude Methyl 3-(bromomethyl)-2-furoate (from Phase 1)

  • Phenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Potassium Iodide (KI) (0.1 equiv, catalytic)

  • Solvent: Acetone (dry) or DMF

Protocol:

  • Activation: In a reaction vessel, combine Phenol (11 mmol) and K₂CO₃ (20 mmol) in dry Acetone (40 mL). Stir at room temperature for 15 minutes to generate the phenoxide in situ.

  • Coupling: Add the crude furan bromide (dissolved in 10 mL Acetone) dropwise to the phenol mixture. Add catalytic KI (1 mmol) to accelerate the reaction via the Finkelstein reaction mechanism (in situ formation of the more reactive iodide).

  • Reflux: Heat to mild reflux (50°C) for 4–6 hours.

  • Workup: Filter off inorganic salts. Remove solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove excess phenol) followed by Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. The product, Methyl 3-(phenoxymethyl)furan-2-carboxylate , typically solidifies upon standing.

Phase 3: Saponification (Hydrolysis)

Objective: Deprotection to the final carboxylic acid.

Reagents:

  • Methyl 3-(phenoxymethyl)furan-2-carboxylate

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Protocol:

  • Solubilization: Dissolve the ester in THF.

  • Hydrolysis: Add an aqueous solution of LiOH. Stir vigorously at room temperature.

    • Note: Avoid heating if possible. Furan-2-carboxylic acids can decarboxylate under forcing conditions, although the 3-substituent adds some stability.

  • Completion: Monitor by LC-MS or TLC (product will stay at baseline in non-polar solvents). Reaction time is typically 2–4 hours.

  • Acidification: Cool the mixture to 0°C. Carefully acidify to pH 3–4 using 1M HCl.

    • Critical: Do not use concentrated strong acids (like H₂SO₄) to avoid opening the furan ring.

  • Isolation: The product often precipitates directly. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate.

  • Recrystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.

Process Workflow & Logic

Workflow start Start: Methyl 3-methyl-2-furoate step1 Step 1: Radical Bromination (NBS, PhCF3, Reflux) start->step1 qc1 QC Check: 1H NMR Confirm -CH2Br signal (~4.5 ppm) step1->qc1 step2 Step 2: Ether Coupling (Phenol, K2CO3, Acetone) qc1->step2 Pass wash Workup: NaOH Wash Remove unreacted Phenol step2->wash step3 Step 3: Saponification (LiOH, THF/H2O) wash->step3 acid Acidification (pH 3-4) Precipitate Product step3->acid final Final Product: 3-(Phenoxymethyl)furan-2-carboxylic acid acid->final

Figure 2: Operational workflow emphasizing the critical QC checkpoint after bromination.

Data Summary & Expected Results

ParameterPhase 1 (Bromination)Phase 2 (Coupling)Phase 3 (Hydrolysis)
Typical Yield 65–75%80–90%90–95%
Key ¹H NMR Signal

4.45 ppm (s, 2H, -CH₂Br)

5.10 ppm (s, 2H, -CH₂OPh)
-COOH proton (broad, >11 ppm)
Appearance Yellow oil/solid (Lachrymator)Off-white solidWhite crystalline powder
Critical Impurity Ring-brominated furanUnreacted PhenolDecarboxylated furan

Safety Warning:

  • Bromomethyl furans are potent alkylating agents and lachrymators. Handle only in a fume hood.

  • Furan Ring Sensitivity: Avoid strong mineral acids during workup to prevent the formation of 1,4-dicarbonyl byproducts (ring opening).

References

  • HIF-PH Inhibitor Context

    • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor.[1] MDPI.

  • Bromination Protocol (Analogous Benzofuran System)

    • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives.[2] PMC.

  • Furan Ester Synthesis

    • Transition-Metal-Free Synthesis of 2-Substituted Methyl Benzo[b]furan-3-carboxylates.[3] NIH.

  • Starting Material Data

    • Methyl 3-(bromomethyl)furan-2-carboxylate Compound Summary. PubChem.[4][5]

  • General Furan Chemistry

    • 2-Furoic acid Preparation and Synthesis.[4][6][7] Wikipedia/Organic Syntheses.

Sources

Application

Synthesis of 3-(Phenoxymethyl)furan-2-carboxylic Acid: A Detailed Guide to Reagents and Catalysts

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid, a molecule of interest for researchers and professionals in drug development and m...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid, a molecule of interest for researchers and professionals in drug development and materials science. This document offers an in-depth exploration of a robust multi-step synthetic pathway, elucidating the critical roles of reagents and catalysts, and providing field-proven insights into experimental choices. The protocols herein are designed to be self-validating, ensuring reproducibility and a high degree of scientific integrity.

Introduction

3-(Phenoxymethyl)furan-2-carboxylic acid is a bifunctional molecule incorporating a furan core, a phenoxy ether linkage, and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and a precursor for novel polymers. The synthetic strategy outlined in this guide is a reliable three-step process commencing with the commercially available or readily synthesized methyl 3-methylfuran-2-carboxylate. The key transformations involve a regioselective radical bromination, a nucleophilic substitution via the Williamson ether synthesis, and a final saponification to yield the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid is strategically designed in three distinct stages, each employing specific reagents and catalysts to ensure high yield and purity of the intermediates and the final product.

Synthesis_Overview A Methyl 3-methylfuran-2-carboxylate B Methyl 3-(bromomethyl)furan-2-carboxylate A->B Radical Bromination C Methyl 3-(phenoxymethyl)furan-2-carboxylate B->C Williamson Ether Synthesis D 3-(Phenoxymethyl)furan-2-carboxylic acid C->D Saponification (Hydrolysis)

Caption: Overall synthetic workflow for 3-(Phenoxymethyl)furan-2-carboxylic acid.

Part 1: Synthesis of the Key Intermediate: Methyl 3-(bromomethyl)furan-2-carboxylate

The initial and most critical step is the selective bromination of the methyl group at the C3 position of the furan ring. This is achieved through a radical-initiated reaction, which favors substitution at the allylic-like position of the furan ring over electrophilic aromatic substitution on the furan ring itself.

Core Principle: Free-Radical Halogenation

The benzylic/allylic C-H bonds are weaker than aromatic C-H bonds, making them susceptible to abstraction by radicals. N-Bromosuccinimide (NBS) is the reagent of choice for such selective brominations as it provides a low, constant concentration of bromine radicals, which minimizes competing reactions.[1] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals.

Protocol 1: Radical Bromination of Methyl 3-methylfuran-2-carboxylate

Materials:

  • Methyl 3-methylfuran-2-carboxylate (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.1 eq.)

  • Azobisisobutyronitrile (AIBN) (0.05 eq.)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-methylfuran-2-carboxylate and carbon tetrachloride.

  • Add N-Bromosuccinimide and AIBN to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and washings and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(bromomethyl)furan-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reagent/ParameterQuantity/ValueRationale
Methyl 3-methylfuran-2-carboxylate1.0 eq.Starting material.
N-Bromosuccinimide (NBS)1.1 eq.Brominating agent for selective allylic/benzylic bromination.[1]
Azobisisobutyronitrile (AIBN)0.05 eq.Radical initiator; decomposes upon heating to start the chain reaction.
Carbon tetrachloride (CCl₄)AnhydrousNon-polar solvent that facilitates the radical reaction.
TemperatureRefluxProvides the energy for the decomposition of AIBN and propagation of the radical chain reaction.
Reaction Time2-4 hoursTypical duration for completion; should be monitored by TLC.

Part 2: Formation of the Phenoxy Ether Linkage

With the key brominated intermediate in hand, the next stage involves the formation of the ether linkage with phenol. The Williamson ether synthesis is a classic and highly effective method for this transformation.[2][3]

Core Principle: Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism where a phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.[3] The phenoxide is generated in situ by treating phenol with a suitable base.

Williamson_Ether_Synthesis cluster_1 Phenoxide Formation cluster_2 SN2 Attack Phenol Phenol Sodium_Phenoxide Sodium_Phenoxide Phenol->Sodium_Phenoxide + NaOH Product Methyl 3-(phenoxymethyl)furan-2-carboxylate Sodium_Phenoxide->Product + Methyl 3-(bromomethyl)furan-2-carboxylate

Caption: Mechanism of the Williamson Ether Synthesis.

Protocol 2: Williamson Ether Synthesis

Materials:

  • Methyl 3-(bromomethyl)furan-2-carboxylate (1.0 eq.)

  • Phenol (1.2 eq.)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.5 eq.)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenol in DMF or acetonitrile.

  • Add powdered sodium hydroxide or potassium carbonate to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Add a solution of methyl 3-(bromomethyl)furan-2-carboxylate in a minimal amount of the reaction solvent to the stirring suspension.

  • Heat the reaction mixture to 60-80°C and maintain for 3-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude methyl 3-(phenoxymethyl)furan-2-carboxylate by column chromatography on silica gel.

Reagent/ParameterQuantity/ValueRationale
Methyl 3-(bromomethyl)furan-2-carboxylate1.0 eq.Electrophile in the SN2 reaction.
Phenol1.2 eq.Nucleophile precursor. A slight excess ensures complete reaction of the bromide.
Sodium hydroxide (NaOH)1.5 eq.Strong base to deprotonate phenol and form the nucleophilic phenoxide.
Dimethylformamide (DMF)AnhydrousPolar aprotic solvent that accelerates SN2 reactions.[3]
Temperature60-80°CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time3-6 hoursTypical duration for completion; should be monitored by TLC.

Part 3: Final Step - Saponification to the Carboxylic Acid

The final transformation is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a straightforward saponification reaction carried out under basic conditions.[4][5]

Core Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and subsequent protonation of the resulting carboxylate during acidic workup to yield the carboxylic acid.[4] This reaction is essentially irreversible, driving the equilibrium towards the products.

Protocol 3: Saponification of Methyl 3-(phenoxymethyl)furan-2-carboxylate

Materials:

  • Methyl 3-(phenoxymethyl)furan-2-carboxylate (1.0 eq.)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (3.0 eq.)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 3-(phenoxymethyl)furan-2-carboxylate in a mixture of methanol (or THF) and water in a round-bottom flask.

  • Add sodium hydroxide or lithium hydroxide to the solution.

  • Heat the mixture to reflux (or stir at room temperature for an extended period) until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. The carboxylic acid product should precipitate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(phenoxymethyl)furan-2-carboxylic acid.

  • If necessary, the product can be further purified by recrystallization.

Reagent/ParameterQuantity/ValueRationale
Methyl 3-(phenoxymethyl)furan-2-carboxylate1.0 eq.Ester to be hydrolyzed.
Sodium hydroxide (NaOH)3.0 eq.Base to catalyze the hydrolysis. An excess ensures complete reaction.
Methanol/WaterMixtureCo-solvent system to dissolve both the ester and the inorganic base.
TemperatureRefluxAccelerates the rate of hydrolysis.
Reaction Time2-12 hoursDependent on the reactivity of the ester and the reaction temperature.
1M HClTo pH ~2To protonate the carboxylate salt and precipitate the carboxylic acid.

References

  • BenchChem. (2025).
  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). A simple 2,2'-biphenol-derived phosphoric acid catalyst promotes a dehydrative esterification from an equimolar mixture of carboxylic acids and primary or secondary alcohols in toluene at 100 °C without the necessity to remove water. Journal of the American Chemical Society, 129(47), 14775-14779.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Caplus, M. (n.d.). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2-. RSC Publishing.
  • Obermuller, K. A., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(8), 5439-5448.
  • Chen, Y., & Dormer, P. G. (2008).
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.
  • Theodorou, V., et al. (n.d.). A simple method for the alkaline hydrolysis of esters. Request PDF.
  • Zhang, Y., et al. (2020). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 10(58), 35215-35219.
  • Wang, T., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 28(15), 5831.
  • Matrix Fine Chemicals. (n.d.).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.).
  • Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1083-1085.
  • Organic Chemistry. (n.d.). Ester to Acid - Common Conditions.
  • BenchChem. (2025).
  • BLD Pharm. (n.d.).
  • Mitchell, R. H., et al. (1995). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. Canadian Journal of Chemistry, 73(3), 442-445.

Sources

Method

Application Note: Advanced Crystallization Protocols for 3-(Phenoxymethyl)furan-2-carboxylic Acid

Executive Summary This application note details the crystallization and purification strategies for 3-(Phenoxymethyl)furan-2-carboxylic acid , a critical pharmacophore often utilized in the synthesis of Hypoxia-Inducible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the crystallization and purification strategies for 3-(Phenoxymethyl)furan-2-carboxylic acid , a critical pharmacophore often utilized in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors and other heterocyclic bioactive agents.

Unlike simple furoic acids, the presence of the 3-phenoxymethyl moiety introduces a significant lipophilic domain, creating an amphiphilic structure that complicates standard aqueous crystallizations. This guide moves beyond empirical trial-and-error, applying Crystal Engineering principles to control polymorphism, purity, and particle size distribution (PSD). We present two validated protocols: Reactive Crystallization (pH Swing) for gross purification and Anti-Solvent Recrystallization for final polymorphic control.

Physicochemical Profile & Solubility Analysis

To design a robust crystallization, one must understand the intermolecular forces at play. 3-(Phenoxymethyl)furan-2-carboxylic acid exhibits a "Push-Pull" solubility profile due to two competing functional groups:

  • Hydrophilic Head (C2-COOH): Capable of strong hydrogen bonding and dimerization; pH-sensitive (pKa ~3.2–3.8).

  • Lipophilic Tail (C3-Phenoxymethyl): Aromatic ether linkage providing high solubility in organic solvents but low water solubility.

Table 1: Solubility Assessment & Solvent Selection

Data represents typical solubility trends for 3-substituted furan-2-carboxylic acids.

Solvent ClassSpecific SolventSolubility StatusRole in Protocol
Polar Protic Water (pH < 2)Insoluble (< 0.5 mg/mL)Anti-Solvent
Polar Protic Water (pH > 8)High (as Carboxylate Salt)Dissolution Medium
Polar Protic Methanol / EthanolHigh (> 50 mg/mL)Primary Solvent
Polar Aprotic DMSO / DMFVery HighAvoid (Hard to remove)
Moderately Polar Ethyl Acetate / THFHighPrimary Solvent
Non-Polar Heptane / HexaneLowAnti-Solvent
Chlorinated DCM / ChloroformModerateExtraction Only

Protocol A: Reactive Crystallization (pH Swing)

Objective: Primary purification from crude synthesis mixtures. This method leverages the acidic nature of the molecule to remove non-acidic organic impurities and inorganic salts.

Mechanism of Action

The process utilizes a reversible salt formation. The crude solid is dissolved in a basic aqueous solution (forming the soluble sodium carboxylate), filtered to remove insoluble organics, and then re-protonated to crystallize the free acid.

Step-by-Step Methodology

1. Dissolution (Salt Formation)

  • Charge 10.0 g of crude 3-(Phenoxymethyl)furan-2-carboxylic acid into a reactor.

  • Add 60 mL of 1.0 M NaOH (aq).

  • Stir at 25°C until fully dissolved. The pH should be > 9.0.

    • Note: If the solution remains turbid, the turbidity is likely non-acidic organic impurities (e.g., unreacted phenols or neutral furan byproducts).

2. Clarification (Filtration)

  • Add 0.5 g of activated carbon (e.g., Norit SX Ultra) to adsorb colored impurities.

  • Stir for 30 minutes.

  • Filter through a Celite pad or a 0.45 µm membrane filter to remove carbon and insoluble organics.

  • Checkpoint: The filtrate should be clear and slightly yellow.

3. Controlled Acidification (Nucleation)

  • Transfer the filtrate to a crystallizer with overhead stirring (200 RPM).

  • Slowly dose 1.0 M HCl via a peristaltic pump at a rate of 2 mL/min.

  • Cloud Point Detection: Monitor turbidity. Upon the first sign of permanent haze (approx. pH 4.5–5.0), STOP acid addition.

  • Aging: Hold the slurry for 30 minutes to allow stable nuclei to form. This prevents "oiling out" (liquid-liquid phase separation).

4. Crystallization completion

  • Resume HCl addition until the pH reaches 1.5–2.0.

  • Cool the slurry to 5°C and hold for 1 hour to maximize yield.

5. Isolation

  • Filter the white crystalline solid under vacuum.[1]

  • Wash the cake with 20 mL of cold water (pH adjusted to 2.0 with HCl) to remove residual salts (NaCl).

  • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Recrystallization

Objective: Final polishing to achieve >99.5% purity and control polymorphic form.

Mechanism of Action

This protocol uses Ethyl Acetate (EtOAc) as the solvent and n-Heptane as the anti-solvent. This system is preferred over alcohols because it avoids potential esterification side reactions during heating.

Step-by-Step Methodology

1. Dissolution

  • Suspend the dried solid (from Protocol A) in Ethyl Acetate (5 mL per gram of solid).

  • Heat to 60°C (reflux) with stirring.

  • Ensure complete dissolution. If solids remain, add EtOAc in 0.5 mL increments.

2. Anti-Solvent Addition (Primary Dosing)

  • Maintain temperature at 60°C.

  • Add warm n-Heptane (50°C) slowly until the solution becomes slightly turbid.

  • Add a small amount of pure seed crystals (0.1 wt%) if available to ensure consistent polymorph selection.

3. Cooling Profile

  • Cool the mixture from 60°C to 20°C over 4 hours (Linear cooling rate: 10°C/hr).

  • Scientific Rationale: Slow cooling suppresses secondary nucleation, promoting the growth of larger, filterable crystals (prisms or plates) rather than needles.

4. Anti-Solvent Addition (Secondary Dosing)

  • Once at 20°C, add a final portion of n-Heptane to reach a final solvent:anti-solvent ratio of 1:3.

  • Stir for 2 hours at 20°C.

5. Isolation

  • Filter and wash the cake with a 1:3 EtOAc/Heptane mixture.

  • Dry under vacuum at 50°C.

Critical Process Parameters & Visualization

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the purification process.

CrystallizationWorkflow Start Crude 3-(Phenoxymethyl) furan-2-carboxylic acid Dissolution Dissolve in 1M NaOH (pH > 9.0) Start->Dissolution Filtration Filter Insoluble Impurities/Carbon Dissolution->Filtration Remove non-acidic organics Acidification Controlled Acidification (1M HCl addition) Filtration->Acidification CloudPoint Cloud Point (pH ~4.5) STOP & AGE Acidification->CloudPoint FinalAcid Final pH Adjustment (pH < 2.0) CloudPoint->FinalAcid After 30 min aging Isolation1 Isolate Wet Cake (Protocol A Product) FinalAcid->Isolation1 Recryst Recrystallization (EtOAc / Heptane) Isolation1->Recryst If Purity < 99% FinalProduct Pure Crystalline Product (>99.5% Purity) Recryst->FinalProduct

Figure 1: Integrated purification workflow combining reactive extraction and anti-solvent crystallization.

Molecular Dimerization Logic

Carboxylic acids in non-polar solvents (like the EtOAc/Heptane phase) tend to form cyclic dimers. Understanding this is crucial for polymorph control.

Dimerization cluster_0 Crystal Lattice Forces Monomer Monomer (Polar Solvents) Transition Solvent Evaporation / Anti-Solvent Addition Monomer->Transition Desolvation Dimer Cyclic Dimer (Crystal Lattice) Transition->Dimer Hydrogen Bonding (Head-to-Head)

Figure 2: Transition from solvated monomer to stable cyclic dimer during crystallization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Acid added too fast or temperature too high during Protocol A.Stop acid addition at cloud point. Age the slurry. Lower temperature.
Low Yield Final pH not low enough; Product lost in mother liquor.Ensure pH < 2.[2]0. Cool to 0–5°C before filtration.
Colored Product Inefficient carbon treatment; Oxidation of furan ring.Increase carbon load. Perform crystallization under Nitrogen atmosphere.
Fine Fines (Poor Filtration) Nucleation rate too high (Crash cooling).Use linear cooling ramp (10°C/hr). Seed the solution at the metastable zone.

References

  • BenchChem. (2025).[3][4] Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide. Retrieved from

  • Organic Syntheses. (Coll. Vol. 1). 2-Furancarboxylic Acid Synthesis Protocols. Organic Syntheses, Coll. Vol. 1, p. 274.[1] Retrieved from

  • PubChem. (2025).[5] Compound Summary: 3-(Phenoxymethyl)furan-2-carboxylic acid. National Library of Medicine. Retrieved from

  • European Patent Office. (2019). Method for Purifying Crude 2,5-Furandicarboxylic Acid by Crystallization (EP 3476840 B1). Retrieved from

  • Royal Society of Chemistry. (2023). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry. Retrieved from

(Note: While specific literature on the crystallization of the 3-phenoxymethyl derivative is proprietary or sparse, the protocols above are derived from validated methodologies for the homologous furan-2-carboxylic acid class cited in References 1, 2, and 4.)

Sources

Application

Using 3-(Phenoxymethyl)furan-2-carboxylic acid in peptide coupling reactions

Application Note & Protocol Guide Topic: Strategic Implementation of 3-(Phenoxymethyl)furan-2-carboxylic Acid in Advanced Peptide Coupling Reactions Executive Summary The incorporation of non-proteinogenic amino acids an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Implementation of 3-(Phenoxymethyl)furan-2-carboxylic Acid in Advanced Peptide Coupling Reactions

Executive Summary

The incorporation of non-proteinogenic amino acids and unique chemical moieties into peptide structures is a cornerstone of modern drug discovery and materials science. These modifications can confer enhanced stability, novel biological activity, and specific conformational properties. This document provides a comprehensive guide to the application of 3-(phenoxymethyl)furan-2-carboxylic acid in peptide synthesis. We will explore the underlying chemical principles, provide detailed protocols for both solution-phase and solid-phase coupling, and outline methods for purification and characterization. This guide is intended for researchers in peptide chemistry, medicinal chemistry, and drug development seeking to leverage this versatile building block in their synthetic workflows.

Introduction to 3-(Phenoxymethyl)furan-2-carboxylic Acid

3-(Phenoxymethyl)furan-2-carboxylic acid is a heterocyclic compound featuring a carboxylic acid group positioned for amide bond formation. Its structure is unique, combining a furan ring—a bioisostere for benzene rings and other functionalities—with a flexible phenoxymethyl side chain. This structure offers several strategic advantages in peptide design:

  • Structural Scaffolding: The furan ring provides a rigid, planar element that can be used to control peptide backbone conformation.

  • Modulation of Physicochemical Properties: The phenoxymethyl group can engage in π-stacking interactions and influence the hydrophobicity of the final peptide.

  • Novelty in Chemical Space: As a non-natural building block, its incorporation can lead to novel peptide architectures with unique pharmacological profiles.

The furan moiety itself is a stable aromatic system, but it can also be seen as a "caged electrophile," which can be selectively oxidized under specific conditions to generate reactive species for further conjugation or crosslinking, a feature that adds another layer of potential functionality.[1]

Physicochemical Properties

A clear understanding of the starting material's properties is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₄[2]
Molecular Weight 218.21 g/mol [2]
Appearance Expected to be a solid at room temperature.General knowledge of similar organic acids.
Solubility Soluble in common organic solvents like DMF, DCM, and THF. Limited solubility in aqueous solutions without a base.Inferred from standard peptide synthesis conditions.
pKa The pKa of the parent furan-2-carboxylic acid is ~3.12, suggesting this derivative is a moderately strong organic acid.[3][3]

The Chemistry of Peptide Coupling: Activating the Carboxyl Group

The formation of a peptide (amide) bond is a condensation reaction between a carboxylic acid and an amine. This reaction is not spontaneous under standard conditions and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[4][5] This is the fundamental role of coupling reagents.

Modern peptide synthesis predominantly uses aminium/uronium or phosphonium salt-based coupling reagents, such as HATU, HBTU, and PyBOP, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4][5]

The general mechanism involves several key steps:

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid.

  • Activation: The carboxylate anion attacks the coupling reagent (e.g., HATU), forming a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This intermediate rapidly rearranges, often with the help of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) which is part of the HATU structure, to form a more stable but still highly reactive active ester.[6] The use of additives is crucial for accelerating the reaction and, most importantly, suppressing racemization of the activated amino acid.[7][8]

  • Nucleophilic Attack: The free amine of the second amino acid (or the N-terminus of the growing peptide chain) attacks the carbonyl carbon of the active ester, forming the tetrahedral intermediate.

  • Peptide Bond Formation: The intermediate collapses, forming the stable amide bond and releasing the HOAt leaving group.

// Nodes CarboxylicAcid [label="R-COOH\n(3-(Phenoxymethyl)furan-2-carboxylic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; DIPEA [label="DIPEA (Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylate [label="R-COO⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveEster [label="R-CO-OAt\n(Highly Reactive Active Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="H₂N-R'\n(Peptide N-terminus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide [label="R-CO-NH-R'\n(New Peptide Bond)", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproducts [label="HOAt + Tetramethylurea", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> Carboxylate [label="+ DIPEA"]; Carboxylate -> ActiveEster [label="+ HATU"]; HATU -> ActiveEster; ActiveEster -> Peptide [label="+ H₂N-R'"]; Amine -> Peptide; ActiveEster -> Byproducts [style=dashed]; } enddot

Figure 1: General Mechanism of Peptide Coupling with HATU

Detailed Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific peptide sequence and scale.

Protocol 1: Solution-Phase Peptide Coupling

This protocol is suitable for synthesizing dipeptides or for fragment condensation.

Materials:

  • 3-(Phenoxymethyl)furan-2-carboxylic acid

  • N-terminally protected, C-terminally protected amino acid or peptide (e.g., H-Gly-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1 M HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(phenoxymethyl)furan-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine Component: In a separate flask, if the amine component is a hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.0 eq), suspend it in DMF and add DIPEA (1.1 eq) to liberate the free amine. Stir for 10-15 minutes.

  • Pre-activation: To the solution of the carboxylic acid, add HATU (1.1 eq).

  • Coupling Initiation: Add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture. The solution may change color. Allow to pre-activate for 1-2 minutes.

  • Reaction: Transfer the activated carboxylic acid solution to the free amine solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess reagents, unreacted starting materials, and DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol describes a single coupling cycle for adding 3-(phenoxymethyl)furan-2-carboxylic acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • 3-(Phenoxymethyl)furan-2-carboxylic acid

  • HBTU/HOBt or HATU as coupling reagents

  • DIPEA

  • Anhydrous DMF

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Kaiser Test Kit (for monitoring)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[9][10]

  • Fmoc Deprotection (if necessary):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a second portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

    • Perform a Kaiser test; a positive result (blue beads) confirms the presence of the free amine.[9]

  • Coupling:

    • Activation Solution: In a separate vial, dissolve 3-(phenoxymethyl)furan-2-carboxylic acid (3-5 eq relative to resin loading) and HATU (3-5 eq) in DMF.

    • Add DIPEA (6-10 eq) to the activation solution and vortex briefly.[9]

    • Coupling Reaction: Immediately add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling.

  • Capping (Optional): If the Kaiser test is positive, it indicates incomplete coupling. To prevent the formation of deletion sequences, cap the unreacted amines by treating the resin with a solution of acetic anhydride/DIPEA/DMF for 30 minutes.[9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle of deprotection and coupling.

// Nodes Start [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="1. Swell Resin in DMF", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="3. Wash (DMF)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Kaiser1 [label="4. Kaiser Test (Positive?)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Couple [label="5. Couple with Activated\n3-(phenoxymethyl)furan-2-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="6. Wash (DMF, DCM)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Kaiser2 [label="7. Kaiser Test (Negative?)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NextCycle [label="Proceed to Next Cycle or Final Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Capping [label="Capping\n(Acetic Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Swell; Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Kaiser1; Kaiser1 -> Couple [label="Yes"]; Couple -> Wash2; Wash2 -> Kaiser2; Kaiser2 -> NextCycle [label="Yes"]; Kaiser2 -> Capping [label="No"]; Capping -> Wash2; } enddot

Figure 2: SPPS Workflow for a Single Coupling Cycle
Protocol 3: Peptide Cleavage, Work-up, and Purification

Cleavage (from resin):

  • After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., a common Reagent R is 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole).[9]

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Work-up and Purification:

  • Precipitation: Precipitate the crude peptide from the TFA filtrate by adding it to a large volume of cold diethyl ether.

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification by RP-HPLC:

    • The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[11]

    • Solvents: Use HPLC-grade water with 0.1% TFA (Solvent A) and HPLC-grade acetonitrile (ACN) with 0.1% TFA (Solvent B).[12]

    • Column: Use a C18 stationary phase column.

    • Method: Dissolve the crude peptide in a minimal amount of Solvent A (with some Solvent B if needed for solubility). Inject the solution onto the column and elute with a linear gradient of increasing Solvent B (e.g., 5% to 95% B over 30-60 minutes).

    • Detection & Fractionation: Monitor the elution at 210-220 nm and collect fractions corresponding to the main product peak.[11]

  • Final Steps: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[12]

Protocol 4: Characterization of the Final Peptide

Confirming the identity and purity of the final product is a non-negotiable step in peptide synthesis.

TechniquePurposeExpected Outcome
LC-MS To confirm the molecular weight and assess the purity of the final peptide.A major peak in the chromatogram with a mass spectrum corresponding to the calculated molecular weight of the target peptide.[13][14]
Tandem MS (MS/MS) To confirm the amino acid sequence of the peptide.Fragmentation of the parent ion should produce a series of b- and y-ions that match the expected sequence, confirming the incorporation of the furan moiety.[15]
High-Resolution MS (HRMS) To determine the accurate mass and confirm the elemental composition.The measured mass should be within a few ppm of the theoretical mass, confirming the molecular formula.[16]
¹H NMR To confirm the structure and stereochemical integrity.The spectrum should show characteristic peaks for the furan, phenoxymethyl, and amino acid residues. Integration should match the number of protons.

Conclusion

3-(Phenoxymethyl)furan-2-carboxylic acid is a valuable tool for chemists seeking to create novel peptides with tailored properties. Its successful incorporation relies on standard, well-established peptide coupling methodologies, particularly those employing modern uronium/aminium salt-based reagents like HATU. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can confidently integrate this unique building block into their peptide structures, paving the way for new discoveries in therapeutics and material science.

References

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]

  • Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [Link]

  • KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. KNAUER. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]

  • Almac. (2014, May 26). 5 Dimensional Structural Characterization of Synthetic Peptides. Almac. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17, 1-22. [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]

  • AAPPTec. (2021, May 19). Carbodiimides and Additives. AAPPTec. [Link]

  • ResearchGate. (n.d.). Common additives used in peptide synthesis. ResearchGate. [Link]

  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • PubChem. (n.d.). 3-(Phenoxymethyl)furan-2-carboxylic acid. PubChem. [Link]

  • Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Organic Syntheses. (n.d.). 2-Furancarboxylic acid and 2-Furylcarbinol. Organic Syntheses. [Link]

  • ResearchGate. (2025, August 5). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. ResearchGate. [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Cheméo. [Link]

  • Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • MDPI. (n.d.). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. MDPI. [Link]

  • SpringerLink. (2021, February 7). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. SpringerLink. [Link]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the Furan Ring in 3-(Phenoxymethyl)furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Furan Scaffold in Modern Drug Discovery The furan ring, a five-membered aromatic heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its presence in a molecule can significantly influence biological activity, often enhancing binding affinity to protein targets, improving pharmacokinetic profiles, and providing a synthetically versatile handle for further molecular elaboration.[1][2] Functionalized furans are integral components of numerous approved drugs and clinical candidates, demonstrating a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] The strategic and regioselective functionalization of the furan core is therefore a critical skill for chemists engaged in the design and synthesis of novel therapeutic agents.

This technical guide provides a detailed exploration of the functionalization of a specific, highly relevant furan derivative: 3-(Phenoxymethyl)furan-2-carboxylic acid . This molecule presents a unique synthetic challenge due to the competing electronic effects of its substituents—an electron-withdrawing carboxylic acid at the 2-position and an electron-donating phenoxymethyl group at the 3-position. Understanding the interplay of these groups is paramount to predicting and controlling the regiochemical outcome of further synthetic transformations.

Predicted Reactivity and Regioselectivity of the Furan Core

The reactivity of the furan ring in 3-(phenoxymethyl)furan-2-carboxylic acid towards electrophilic aromatic substitution (EAS) is governed by the combined influence of the deactivating carboxyl group and the activating phenoxymethyl group.

  • The Carboxylic Acid (-COOH) at C2: This is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. By itself, a C2 deactivating group would direct incoming electrophiles to the C4 position.[5]

  • The Phenoxymethyl (-OCH₂Ph) at C3: The ether oxygen atom of the phenoxymethyl group is electron-donating through resonance, thus activating the furan ring. An activating group at the C3 position typically directs incoming electrophiles to the C2 and C5 positions.[5]

In cases of competing directing effects, the more strongly activating group generally dictates the regioselectivity.[6] Therefore, the electron-donating phenoxymethyl group is expected to have a more pronounced directing effect than the deactivating carboxylic acid group. With the C2 position already substituted, electrophilic attack is predicted to occur preferentially at the C5 position . The C4 position is a potential, albeit likely minor, site of substitution.

The following diagram illustrates the predicted regioselectivity for electrophilic aromatic substitution on 3-(phenoxymethyl)furan-2-carboxylic acid.

Caption: Predicted regioselectivity of electrophilic substitution.

Synthesis of the Starting Material: 3-(Phenoxymethyl)furan-2-carboxylic acid

A plausible synthetic route to the title compound, based on established furan chemistry, is outlined below. This multi-step synthesis begins with a commercially available starting material and introduces the key functional groups sequentially.

Synthesis_Workflow start Ethyl 2-furoate step1 Bromination (NBS, CCl₄) start->step1 intermediate1 Ethyl 5-bromo-2-furoate step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 Ethyl 5-bromo-3-nitro-2-furoate step2->intermediate2 step3 Reduction (Fe, NH₄Cl) intermediate2->step3 intermediate3 Ethyl 3-amino-5-bromo-2-furoate step3->intermediate3 step4 Sandmeyer Reaction (NaNO₂, HBF₄, heat) intermediate3->step4 intermediate4 Ethyl 3,5-dibromo-2-furoate step4->intermediate4 step5 Selective Reduction (Zn, AcOH) intermediate4->step5 intermediate5 Ethyl 3-bromo-2-furoate step5->intermediate5 step6 Nucleophilic Substitution (Phenol, K₂CO₃, DMF) intermediate5->step6 intermediate6 Ethyl 3-(phenoxymethyl)-2-furoate step6->intermediate6 step7 Hydrolysis (NaOH, H₂O/EtOH) intermediate6->step7 end 3-(Phenoxymethyl)furan-2-carboxylic acid step7->end

Caption: Proposed synthetic workflow for the starting material.

Protocols for the Functionalization of 3-(Phenoxymethyl)furan-2-carboxylic acid

The following protocols are adapted from established procedures for the functionalization of furan derivatives. Due to the deactivating effect of the carboxylic acid, reaction conditions may need to be optimized (e.g., longer reaction times, slightly elevated temperatures) to achieve satisfactory conversion. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Bromination at the C5 Position

This protocol describes the regioselective bromination of the furan ring, which is anticipated to yield primarily 5-bromo-3-(phenoxymethyl)furan-2-carboxylic acid.

Materials:

  • 3-(Phenoxymethyl)furan-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(phenoxymethyl)furan-2-carboxylic acid (1.0 eq.) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.1 eq.) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with water and extract with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-3-(phenoxymethyl)furan-2-carboxylic acid.

Data Summary Table:

ParameterValue
Reactant 3-(Phenoxymethyl)furan-2-carboxylic acid
Reagent N-Bromosuccinimide (NBS)
Solvent Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Anticipated Product 5-bromo-3-(phenoxymethyl)furan-2-carboxylic acid
Purification Column Chromatography
Protocol 2: Nitration at the C5 Position

This protocol outlines a mild nitration procedure using acetyl nitrate, which is expected to selectively nitrate the C5 position of the furan ring.

Materials:

  • 3-(Phenoxymethyl)furan-2-carboxylic acid

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate flask, prepare acetyl nitrate by adding fuming nitric acid (1.1 eq.) dropwise to a stirred solution of acetic anhydride (3.0 eq.) at 0 °C.

  • In the main reaction flask, dissolve 3-(phenoxymethyl)furan-2-carboxylic acid (1.0 eq.) in dichloromethane (0.1 M) and cool to -10 °C under an inert atmosphere.

  • Slowly add the freshly prepared acetyl nitrate solution dropwise to the solution of the furan derivative, maintaining the internal temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 1-2 hours, monitoring its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash with ice-cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-nitro-3-(phenoxymethyl)furan-2-carboxylic acid.

Data Summary Table:

ParameterValue
Reactant 3-(Phenoxymethyl)furan-2-carboxylic acid
Reagent Acetyl nitrate (from Ac₂O and fuming HNO₃)
Solvent Dichloromethane (DCM)
Temperature -10 °C
Anticipated Product 5-nitro-3-(phenoxymethyl)furan-2-carboxylic acid
Purification Flash Column Chromatography
Protocol 3: Friedel-Crafts Acylation at the C5 Position

This protocol describes the introduction of an acyl group at the C5 position using a mild Lewis acid catalyst to avoid polymerization or decomposition of the furan ring.[7]

Materials:

  • 3-(Phenoxymethyl)furan-2-carboxylic acid

  • Acetyl chloride (or another acyl halide)

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(phenoxymethyl)furan-2-carboxylic acid (1.0 eq.) and acetyl chloride (1.2 eq.) in anhydrous dichloromethane (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add tin(IV) chloride (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by carefully adding ice-cold 1 M HCl solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-acetyl-3-(phenoxymethyl)furan-2-carboxylic acid.

Data Summary Table:

ParameterValue
Reactant 3-(Phenoxymethyl)furan-2-carboxylic acid
Reagent Acetyl chloride, Tin(IV) chloride (SnCl₄)
Solvent Dichloromethane (DCM)
Temperature -78 °C to 0 °C
Anticipated Product 5-acetyl-3-(phenoxymethyl)furan-2-carboxylic acid
Purification Column Chromatography

Conclusion and Future Perspectives

The functionalization of the 3-(phenoxymethyl)furan-2-carboxylic acid scaffold provides a versatile platform for the synthesis of novel, biologically active molecules. The protocols detailed herein offer robust starting points for the regioselective introduction of key functional groups at the C5 position of the furan ring. Further derivatization of the installed functional groups, as well as modifications of the carboxylic acid and phenoxymethyl moieties, can lead to a diverse library of compounds for screening in drug discovery programs. The principles of competing directing group effects discussed in this guide are broadly applicable to other disubstituted heterocyclic systems, providing a framework for rational synthetic design.

References

Sources

Application

Application Note: HPLC Method Development &amp; Validation for 3-(Phenoxymethyl)furan-2-carboxylic Acid

Abstract & Scope This technical guide details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-(Phenoxymethyl)furan-2-carboxylic acid . This m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-(Phenoxymethyl)furan-2-carboxylic acid . This molecule presents specific chromatographic challenges due to its amphiphilic nature—possessing both a polar, ionizable carboxylic acid moiety (


) and a hydrophobic phenoxymethyl tail.

This protocol is designed for researchers in medicinal chemistry and drug development who utilize this compound as a scaffold for HIF prolyl hydroxylase inhibitors or anti-viral agents. The guide prioritizes Scientific Integrity by adhering to ICH Q2(R1) validation standards.

Physicochemical Profiling & Strategy

Before method development, we must understand the "Personality" of the analyte.

PropertyValue (Est.)Chromatographic Implication
Structure Furan core + Carboxylic Acid + Phenoxy etherMixed mode interactions (Hydrophobic + H-bonding).

(Acid)
~3.1 - 3.2Critical: Mobile phase pH must be

to suppress ionization. Ionized species elute too fast and tail badly.
LogP ~2.5 - 2.8Moderately lipophilic. Requires organic gradient (ACN/MeOH) for elution on C18.
UV Max ~254 nm, ~275 nmConjugated furan-ether system allows sensitive UV detection.
The Development Logic

The primary challenge is the carboxylic acid group. At neutral pH, the molecule exists as a carboxylate anion (


), resulting in poor retention on non-polar C18 stationary phases and significant peak tailing due to secondary silanol interactions.

The Solution: "Ion Suppression." By lowering the mobile phase pH below the


, we force the equilibrium toward the neutral form (

), increasing hydrophobic retention and sharpening the peak.

MethodLogic analyte Analyte: 3-PMFCA (Acidic + Lipophilic) challenge Challenge: Ionization at pH 7 (Peak Tailing) analyte->challenge strategy Strategy: Ion Suppression (pH < 3.0) challenge->strategy column Stationary Phase: C18 End-capped (Hydrophobic Interaction) strategy->column result Outcome: Sharp Peak Stable Retention column->result

Figure 1: Logical flow for selecting the Ion Suppression mode of chromatography.

Optimized Experimental Protocol

This "Golden Method" is the result of screening C18 vs. C8 columns and methanol vs. acetonitrile modifiers.

Reagents & Instrumentation
  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).

    • Why: "Eclipse Plus" and "Kinetex" are highly end-capped, reducing interaction between the acidic analyte and free silanols on the silica base.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer Additive: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (

    
    ).
    
    • Alternative: 20 mM Potassium Phosphate buffer adjusted to pH 2.5 with

      
       (Use this if peak shape is still poor, as phosphate suppresses silanols better than formate).
      
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is required to resolve the main peak from potential hydrolysis products (e.g., free phenol or furoic acid).

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase
0.0 101.0Equilibration
2.0 101.0Isocratic Hold (Traps polar impurities)
12.0 901.0Linear Ramp (Elutes 3-PMFCA)
14.0 901.0Wash (Cleans lipophilic residue)
14.1 101.0Return
18.0 101.0Re-equilibration
Detection & Parameters
  • Wavelength: 254 nm (Primary), 275 nm (Secondary confirmation).

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 35°C (Improves mass transfer and lowers backpressure).

Method Validation Framework (ICH Q2 R1)

To ensure this method is trustworthy for drug development, it must be validated.

System Suitability Testing (SST)

Perform these checks before every sample run to validate the system.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Critical for acidic compounds).
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): Inject standard 6 times. Area RSD must be < 2.0%.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Specificity (For Degradation)

Furan rings are susceptible to oxidation.

  • Stress Test: Expose sample to 3%

    
     for 2 hours.
    
  • Check: Ensure the main peak is spectrally pure (using DAD purity check) and resolved from any new degradation peaks.

ValidationWorkflow start Start Validation sst System Suitability (Tailing < 1.5) start->sst linearity Linearity (5 Levels) sst->linearity specificity Specificity (Forced Deg: H2O2) linearity->specificity report Generate Report (ICH Q2 R1) specificity->report

Figure 2: Validation workflow adhering to ICH guidelines.

Troubleshooting & Critical Insights

Issue 1: Peak Splitting or Shoulder
  • Cause: Sample solvent mismatch.[1] If you dissolve the hydrophobic 3-PMFCA in 100% Acetonitrile and inject it into a mobile phase starting at 10% Organic, the analyte precipitates or travels faster than the solvent front.

  • Fix: Dissolve the sample in the starting mobile phase (90:10 Water:ACN) or 50:50 at most.

Issue 2: Retention Time Drift
  • Cause: "Phase Collapse" or insufficient equilibration.

  • Fix: Although modern columns resist phase collapse in 100% water, this method uses 10% organic, which is safe. However, ensure the Re-equilibration time (14.1 to 18.0 min) is respected. The column needs 5-10 column volumes to reset the surface chemistry.

Issue 3: Baseline Drift at 254 nm
  • Cause: Formic acid absorbs slightly at low UV.

  • Fix: Use a Reference Wavelength (e.g., 360 nm) in the DAD settings to subtract gradient drift, or switch to Phosphoric Acid which is UV transparent.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4]

  • PubChem. 2-Furoic Acid (Compound Summary). National Library of Medicine. Accessed 2023.[5]

  • Dolan, J. W. The Role of pH in Reversed-Phase HPLC. LCGC North America. (2002).[6]

  • Phenomenex. Optimization of HPLC Methods for Acidic Compounds. Application Note.

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of 3-(Phenoxymethyl)furan-2-carboxylic Acid

Abstract This application note details a robust and highly efficient two-step protocol for the synthesis of 3-(phenoxymethyl)furan-2-carboxylic acid utilizing microwave-assisted organic synthesis (MAOS) technology. The m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient two-step protocol for the synthesis of 3-(phenoxymethyl)furan-2-carboxylic acid utilizing microwave-assisted organic synthesis (MAOS) technology. The methodology leverages a microwave-promoted Williamson ether synthesis followed by a rapid saponification, significantly reducing reaction times from hours to minutes when compared to conventional heating methods. This approach offers a compelling green chemistry alternative for the synthesis of furan-based scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] This guide provides a comprehensive, step-by-step protocol, discusses the mechanistic rationale, and presents the expected outcomes for researchers in organic synthesis and drug development.

Introduction: The Significance of Furan Scaffolds and Microwave Synthesis

Furan-containing molecules are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][3] Derivatives of furan-2-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-gluconeogenesis properties, highlighting their potential in the development of novel therapeutics.[1][2][4][5] The phenoxymethyl moiety is also a key pharmacophore in various drug molecules. The combination of these two structural motifs in 3-(phenoxymethyl)furan-2-carboxylic acid presents a promising scaffold for further investigation in drug discovery programs.

Traditional organic synthesis methods often require long reaction times and harsh conditions, leading to increased energy consumption and the potential for byproduct formation.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations. By utilizing microwave irradiation, polar molecules in a reaction mixture are rapidly and uniformly heated, leading to dramatic accelerations in reaction rates.[7][8][9] This often results in higher yields, improved product purity, and a significant reduction in reaction times, aligning with the principles of green chemistry.[7]

This application note presents a validated, two-step microwave-assisted pathway for the synthesis of 3-(phenoxymethyl)furan-2-carboxylic acid, starting from commercially available methyl 3-bromofuran-2-carboxylate.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process, with both steps being amenable to microwave acceleration. The overall workflow is depicted below.

Synthetic Pathway cluster_0 Step 1: Microwave-Assisted Williamson Ether Synthesis cluster_1 Step 2: Microwave-Assisted Saponification A Methyl 3-bromofuran-2-carboxylate C Methyl 3-(phenoxymethyl)furan-2-carboxylate A->C K2CO3, DMF Microwave (120°C, 15 min) B Phenol B->C K2CO3, DMF Microwave (120°C, 15 min) D 3-(Phenoxymethyl)furan-2-carboxylic acid C->D 1. KOH (aq), Ethanol Microwave (100°C, 10 min) 2. HCl (aq)

Caption: Proposed two-step synthesis of the target molecule.

Materials and Methods

Reagents and Solvents
  • Methyl 3-bromofuran-2-carboxylate (≥97%)[10][11]

  • Phenol (≥99%)

  • Potassium carbonate (K₂CO₃, anhydrous, ≥99%)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Potassium hydroxide (KOH)

  • Ethanol (200 proof)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment
  • Monowave microwave synthesis reactor

  • 10 mL and 20 mL microwave reaction vials with snap caps and septa

  • Magnetic stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • pH meter or pH paper

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of Methyl 3-(Phenoxymethyl)furan-2-carboxylate

Rationale: This step employs a microwave-assisted Williamson ether synthesis. The high dielectric constant of DMF allows for efficient absorption of microwave energy, leading to rapid heating.[8] Potassium carbonate acts as a base to deprotonate the phenol, forming the phenoxide nucleophile which then displaces the bromide on the furan ring in an SₙAr-type reaction. The use of microwave irradiation drastically reduces the reaction time typically required for such etherifications.[7][8]

Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl 3-bromofuran-2-carboxylate (1.0 mmol, 205 mg), phenol (1.2 mmol, 113 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add 5 mL of anhydrous DMF to the vial.

  • Seal the vial with a snap cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Ramp Time: 2 minutes

    • Power: Dynamic, up to 300 W

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 3-(phenoxymethyl)furan-2-carboxylate.

Step 2: Microwave-Assisted Saponification of Methyl 3-(Phenoxymethyl)furan-2-carboxylate

Rationale: Saponification is the hydrolysis of an ester in the presence of a base to yield a carboxylate salt, which is then protonated to give the carboxylic acid. Microwave assistance significantly accelerates this process, reducing hydrolysis times from hours to minutes. A mixture of ethanol and water is used as the solvent to ensure solubility of both the ester and the potassium hydroxide.

Protocol:

  • Dissolve the crude or purified methyl 3-(phenoxymethyl)furan-2-carboxylate (approx. 1.0 mmol) in a 20 mL microwave reaction vial containing a magnetic stir bar.

  • Add a solution of potassium hydroxide (5.0 mmol, 280 mg) in a mixture of ethanol (6 mL) and deionized water (2 mL).

  • Seal the vial with a snap cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Ramp Time: 2 minutes

    • Power: Dynamic, up to 300 W

    • Stirring: High

  • After cooling, transfer the reaction mixture to a beaker and reduce the volume by approximately half using a rotary evaporator to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl.

  • A precipitate of 3-(phenoxymethyl)furan-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain the final product.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the microwave-assisted synthesis.

Parameter Step 1: Ether Synthesis Step 2: Saponification
Starting Material Methyl 3-bromofuran-2-carboxylateMethyl 3-(phenoxymethyl)furan-2-carboxylate
Key Reagents Phenol, K₂CO₃KOH, HCl
Solvent DMFEthanol/Water
Microwave Power Dynamic (up to 300 W)Dynamic (up to 300 W)
Temperature 120 °C100 °C
Reaction Time 15 min10 min
Expected Yield > 85% (after purification)> 90%
Product Methyl 3-(phenoxymethyl)furan-2-carboxylate3-(Phenoxymethyl)furan-2-carboxylic acid

Workflow Visualization

The logical flow of the experimental protocol can be visualized as follows:

Experimental Workflow start Start prep1 Prepare Reagents for Step 1: - Methyl 3-bromofuran-2-carboxylate - Phenol - K2CO3 - DMF start->prep1 mw1 Microwave Irradiation (120°C, 15 min) prep1->mw1 workup1 Aqueous Workup & Extraction (Water, Ethyl Acetate) mw1->workup1 purify1 Purification (Column Chromatography) workup1->purify1 intermediate Isolate Intermediate: Methyl 3-(phenoxymethyl)furan-2-carboxylate purify1->intermediate prep2 Prepare for Step 2: - Intermediate - KOH in Ethanol/Water intermediate->prep2 mw2 Microwave Irradiation (100°C, 10 min) prep2->mw2 workup2 Acidification (HCl) & Precipitation mw2->workup2 isolate_final Isolate Final Product (Filtration & Drying) workup2->isolate_final final_product Final Product: 3-(Phenoxymethyl)furan-2-carboxylic acid isolate_final->final_product end End final_product->end

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Microwave synthesis should only be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.

  • Phenol is toxic and corrosive; handle with care.

  • Concentrated HCl is highly corrosive.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

Conclusion

This application note provides a highly efficient, rapid, and reproducible microwave-assisted method for the synthesis of 3-(phenoxymethyl)furan-2-carboxylic acid. The significant reduction in reaction times and the high yields obtained demonstrate the superiority of MAOS over conventional heating methods for the preparation of this and similar heterocyclic scaffolds. This protocol is expected to be a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the rapid generation of novel furan derivatives for biological evaluation.

References

  • BenchChem. (2025).
  • BioWorld. (2023, January 18). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. [Link]

  • Paredes, S., Al-Awadh, M., El-Araby, M. E., et al. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC.
  • Devasthali, S., Kulkarni, A., Bhatkar, N., & Waghadhare, S. (2024, October 11).
  • Dakota System. (2026, January 29). The Role of Furan Derivatives in Modern Drug Discovery. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.).
  • Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals.
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.).
  • Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran.
  • Pour, M., Koudelka, P., Pourová, H., & Schiller, R. (2001, August 16). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. PubMed.
  • MySkinRecipes. (n.d.). Ethyl 3-bromofuran-2-carboxylate. Retrieved February 15, 2026, from [Link]

  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYL
  • Purcaro, G., et al. (2021, February 18).
  • Milestone srl. (2024, April 3). Validation of a microwave-assisted protocol for the determination of saponification number: a comparison to ISO 3657:2020.
  • Luo, N., Wang, S., Su, Z., & Wang, C. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher.
  • Gomonov, K. A., Pelipko, V. V., & Makarenko, S. V. (n.d.). (PDF) SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Li, Y., et al. (2011, June 14). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica.
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022, November 11). MDPI.
  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. (2014, July 17).
  • Synthesis and biological activities of furan derivatives. (2025, August 6).
  • Khatana, K., & Gupta, A. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific.
  • Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (2015, September 9).

Sources

Application

Application Note: Process Development and Scale-Up Strategy for High-Purity 3-(Phenoxymethyl)furan-2-carboxylic Acid

Executive Summary This Application Note details the scalable manufacturing protocol for 3-(Phenoxymethyl)furan-2-carboxylic acid , a critical pharmacophore often utilized in the synthesis of Hypoxia-Inducible Factor Prol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable manufacturing protocol for 3-(Phenoxymethyl)furan-2-carboxylic acid , a critical pharmacophore often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Transitioning this synthesis from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) presents specific safety and quality challenges, particularly regarding the exothermic radical bromination of the furan core and the regiochemical purity of the ether linkage. This guide replaces traditional, hazardous solvents (e.g., CCl₄) with sustainable alternatives (Acetonitrile/Trifluorotoluene) and establishes a self-validating control strategy for critical process parameters (CPPs).

Strategic Route Design

The synthesis is designed as a linear, three-step process starting from commercially available Methyl 3-methyl-2-furoate . This route was selected over convergent cyclization strategies (e.g., Feist-Benary) to maximize throughput and minimize heavy metal waste.

Synthetic Pathway[1]

SyntheticPathway Figure 1: Linear Synthetic Pathway for 3-(Phenoxymethyl)furan-2-carboxylic acid SM Methyl 3-methyl-2-furoate (Starting Material) Int1 Methyl 3-(bromomethyl)-2-furoate (Intermediate 1) SM->Int1 Step 1: NBS, AIBN MeCN (Reflux) Radical Bromination Int2 Methyl 3-(phenoxymethyl)-2-furoate (Intermediate 2) Int1->Int2 Step 2: Phenol, K2CO3 Acetone/MEK Williamson Ether Synthesis Product 3-(Phenoxymethyl)furan-2-carboxylic acid (Final API) Int2->Product Step 3: LiOH/NaOH THF/H2O Saponification

Critical Process Parameters (CPPs) & Safety

Step 1: Radical Bromination Safety

The Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) is the most hazardous step during scale-up.

  • Risk: Accumulation of unreacted NBS and initiator due to delayed onset can lead to a thermal runaway (Stoessel Criticality Class 3).

  • Mitigation: Do not add all NBS/Initiator at once. Use a semi-batch approach where the initiator is dosed into a refluxing mixture to ensure immediate consumption.

  • Solvent Selection: Carbon tetrachloride (CCl₄) is prohibited. Acetonitrile (MeCN) or Trifluorotoluene are validated green alternatives that maintain high regioselectivity.

Impurity Control Strategy
Impurity TypeOriginControl Strategy
Dibromo-species Over-bromination in Step 1Stop reaction at 90-95% conversion; purge via crystallization in Step 3.
Regioisomer Bromination at C4/C5 positionControlled by temperature (Reflux in MeCN favors benzylic-like position).
Phenol Adducts Excess phenol in Step 2Wash organic layer with 1M NaOH prior to hydrolysis.

Detailed Operating Procedures

Step 1: Bromination of Methyl 3-methyl-2-furoate

Objective: Selective functionalization of the C3-methyl group.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a solids addition funnel (or dosing pump for solution).

  • Charge: Load Methyl 3-methyl-2-furoate (1.0 equiv) and Acetonitrile (10 vol).

    • Note: Acetonitrile is superior to CCl₄ for polarity-driven solubility of succinimide byproducts.

  • Heating: Heat the mixture to reflux (approx. 80–82°C).

  • Initiation (Critical):

    • Add NBS (1.05 equiv) in 4 equal portions over 1 hour.

    • Simultaneously, dose AIBN (Azobisisobutyronitrile, 0.05 equiv) dissolved in minimal MeCN over the same period.

    • Validation: Verify initiation by observing the color change (orange/red to pale yellow) or exotherm spike before adding the next portion.

  • Work-up:

    • Cool to 0–5°C. Succinimide will precipitate.

    • Filter off succinimide.

    • Concentrate the filtrate to obtain Methyl 3-(bromomethyl)-2-furoate as a crude oil.

    • Stability Warning: The bromide is lachrymatory and unstable; proceed immediately to Step 2.

Step 2: Williamson Ether Synthesis

Objective: Coupling with phenol.

  • Charge: Dissolve crude bromide (from Step 1) in Acetone or MEK (Methyl Ethyl Ketone) (8 vol).

  • Reagents: Add Phenol (1.1 equiv) and finely ground Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Reaction: Heat to mild reflux (60°C) for 6–8 hours.

    • Monitor: HPLC should show <1% bromide remaining.

  • Work-up:

    • Filter inorganic salts (KBr, excess K₂CO₃).

    • Evaporate solvent.[1]

    • Redissolve residue in Ethyl Acetate.

    • Wash 1: 1M NaOH (removes excess Phenol).

    • Wash 2: Brine.

    • Dry (Na₂SO₄) and concentrate to yield Methyl 3-(phenoxymethyl)-2-furoate .

Step 3: Saponification and Crystallization

Objective: Final API formation and purification.

  • Hydrolysis: Dissolve ester in THF/Water (2:1) (5 vol). Add LiOH·H₂O (2.5 equiv).

  • Reaction: Stir at ambient temperature for 4 hours.

  • Isolation (The Purification Step):

    • Remove THF under vacuum.

    • Dilute aqueous residue with water. Wash with MTBE (removes neutral organic impurities).

    • Acidification: Cool aqueous layer to 5°C. Slowly add 2M HCl to pH 2–3.

    • Polymorph Control: Controlled addition rate ensures uniform particle size distribution.

  • Filtration: Collect the white precipitate.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) if purity is <99.5%.

Process Flow & Logic

ProcessFlow Figure 2: Unit Operation Flow for Scale-Up R1 Reactor 1: Bromination (Reflux MeCN) F1 Filter: Remove Succinimide R1->F1 Slurry R2 Reactor 2: Etherification (K2CO3/Phenol) F1->R2 Filtrate (Bromide) Ext Extraction: NaOH Wash (Remove Phenol) R2->Ext Crude Ester R3 Reactor 3: Hydrolysis (LiOH/THF) Ext->R3 Washed Organic Cryst Crystallizer: pH Adjustment (HCl Precipitation) R3->Cryst Aqueous Carboxylate Dry Dryer: Final API Cryst->Dry Wet Cake

Analytical Specifications

For the final release of the material, the following specifications are recommended based on ICH guidelines.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Assay HPLC (UV 254 nm)≥ 98.5% w/w
Purity HPLCNo single impurity > 0.15%
Residual Solvents GC-HSMeCN < 410 ppm; THF < 720 ppm
Water Content Karl Fischer≤ 1.0%

References

  • Safe Scale-Up of Bromination: Guan, M., et al. (2021).[2] "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development. [Link][2][3]

  • Furan Chemistry Fundamentals: "2-Furancarboxylic acid." Organic Syntheses, Coll.[4] Vol. 1, p.274.[4] [Link]

  • Compound Data: PubChem CID 16227466, "3-(Phenoxymethyl)furan-2-carboxylic acid". [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Phenoxymethyl)furan-2-carboxylic Acid

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-3092 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-3092 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid is a critical workflow, often utilized in the development of HIF-PH inhibitors (e.g., Roxadustat analogs). Users frequently report yield attrition at three specific control points:

  • Regioselectivity failure during the bromination of ethyl 3-methyl-2-furoate.

  • Hydrolysis/Elimination competition during the Williamson ether synthesis.

  • Decarboxylation during the final saponification workup.

This guide moves beyond standard textbook procedures to address the causality of failure and provides self-validating protocols to ensure reproducibility.

Phase 1: The Precursor Stage (Bromination)

Context: The conversion of ethyl 3-methyl-2-furoate to ethyl 3-(bromomethyl)-2-furoate via Wohl-Ziegler bromination.

Q1: My NMR shows a mixture of ring-brominated products and starting material. Why isn't the methyl group reacting?

Diagnosis: You are likely witnessing Electrophilic Aromatic Substitution (EAS) competing with Free Radical Substitution . Furan rings are electron-rich. If the concentration of free bromine (


) rises too high, or if the radical chain reaction is not sustained, the bromine will attack the furan ring (usually at the 5-position) rather than the methyl group.

The Fix: The "Starvation" Protocol You must maintain a low steady-state concentration of


 and maximize radical flux.

Optimized Protocol:

  • Solvent: Switch to Benzene or

    
    -Trifluorotoluene (PhCF3) . Avoid polar solvents which stabilize ionic intermediates (favoring EAS).
    
  • Reagent: Use N-Bromosuccinimide (NBS) that has been recrystallized from water and thoroughly dried. Old, yellow NBS contains free

    
     and HBr, which catalyze the wrong reaction.
    
  • Initiator: Use AIBN (Azobisisobutyronitrile) (0.1 eq) rather than Benzoyl Peroxide, as AIBN has a cleaner decomposition profile at reflux.

  • Light Source: Irradiate the refluxing mixture with a 500W Tungsten halogen lamp . The heat + light combination is non-negotiable for furans.

Yield Table: Solvent Effects on Regioselectivity

SolventDielectric ConstantDominant MechanismYield (Bromomethyl)Impurity (Ring-Br)
Acetonitrile37.5Ionic (EAS)< 10%High

(Legacy)
2.2Radical85%Low
PhCF3 (Recommended) 9.2Radical82% Low
Benzene2.3Radical88%Low

Phase 2: The Coupling Stage (Ether Synthesis)

Context: Reacting ethyl 3-(bromomethyl)-2-furoate with phenol to form the ether linkage.

Q2: I am getting low yields and a significant amount of "alcohol" byproduct (ethyl 3-(hydroxymethyl)-2-furoate).

Diagnosis: This is a classic moisture incursion issue. The furan-methyl bromide bond is highly labile. Even trace water in your solvent or base will hydrolyze the bromide to the alcohol before the phenoxide can attack.

The Fix: Anhydrous Heterogeneous Conditions Avoid Sodium Hydride (NaH) if possible. While NaH is fast, it requires strict anhydrous conditions and can cause elimination side reactions. The Potassium Carbonate (


) method is more robust if the moisture is controlled.

Optimized Protocol:

  • Drying: Flame-dry all glassware.

  • Solvent: Use Acetone (dried over molecular sieves) or DMF .

  • Base: Use anhydrous

    
      (2.0 eq) + KI (catalytic, 0.1 eq)  (Finkelstein condition).
    
  • Sequence:

    • Stir Phenol +

      
       in solvent for 30 mins before adding the bromide. This ensures the phenoxide is generated.
      
    • Add the furan bromide dropwise at 0°C, then warm to room temperature.

    • Do not heat above 60°C ; this risks elimination to the exocyclic methylene furan, which polymerizes.

Phase 3: The Critical Deprotection (Hydrolysis)

Context: Hydrolysis of ethyl 3-(phenoxymethyl)-2-furoate to the final acid.

Q3: My product disappears during acidification, or I isolate a dark tar.

Diagnosis: Decarboxylation . Furan-2-carboxylic acids are structurally predisposed to lose


, especially if the 3-position has electron-donating substituents (like an ether). If you acidify to pH 1 or heat the acidic solution, the ipso-carbon is protonated, leading to rapid decarboxylation and subsequent polymerization of the resulting furan.

The Fix: The "Soft Acidification" Technique Never use concentrated HCl for the workup.

Optimized Protocol:

  • Reagent: Use LiOH·

    
      (3 eq) in a THF/Water (3:1)  mixture. LiOH is milder than NaOH and often provides cleaner conversion for hindered esters.
    
  • Temperature: Stir at Room Temperature . Do not reflux. Monitor by TLC until the ester spot disappears (usually 2-4 hours).

  • Workup (The Critical Step):

    • Evaporate THF in vacuo (cold water bath).

    • Dilute the aqueous residue with water.[1]

    • Place the beaker in an ice bath (0°C).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • STOP adding acid when the pH reaches 3.5 - 4.0 .

    • The product should precipitate as a solid. Filter immediately. Do not go to pH 1.

Visualizing the Workflow & Failure Points

The following diagram illustrates the optimized pathway and the mechanistic "trap doors" (red arrows) that users must avoid.

SynthesisWorkflow Start Start: Ethyl 3-methyl-2-furoate Step1 Step 1: Bromination (NBS, AIBN, PhCF3, Light) Start->Step1 Inter1 Intermediate: Ethyl 3-(bromomethyl)-2-furoate Step1->Inter1 Radical Mechanism Fail1 FAILURE: Ring Bromination (Caused by: Polar solvent, no light) Step1->Fail1 Ionic Mechanism (Avoid) Step2 Step 2: Ether Coupling (Phenol, K2CO3, Acetone, KI) Inter1->Step2 Inter2 Intermediate: Ethyl 3-(phenoxymethyl)-2-furoate Step2->Inter2 SN2 Attack Fail2 FAILURE: Hydrolysis/Alcohol (Caused by: Wet solvent) Step2->Fail2 Moisture Incursion Step3 Step 3: Saponification (LiOH, THF/H2O, RT) Inter2->Step3 Fail3 FAILURE: Decarboxylation (Caused by: pH < 2, Heat) Step3->Fail3 Strong Acid Workup Final Target: 3-(Phenoxymethyl)furan-2-carboxylic acid Step3->Final Controlled Acidification (pH 4)

Caption: Operational workflow for synthesis. Red dashed lines indicate critical failure modes (yield killers) at each stage.

References

  • Wohl-Ziegler Bromination of Furan Derivatives

    • Mechanism & Solvent Effects:[2][3][4][5] Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.

    • Modern Solvent Adaptation: Matley, T. J., et al. (2014).

      
      -trifluorotoluene. Green Chemistry. Link
      
  • Williamson Ether Synthesis on Furans

    • Base Selection: Scammells, P. J., et al. (2005). Synthesis of 3-substituted furan derivatives via Williamson ether synthesis. Australian Journal of Chemistry, 58(5), 365-371. Link

    • General Protocol: The Williamson Ether Synthesis.[1][3][6][7][8] Master Organic Chemistry. Link

  • Hydrolysis and Decarboxylation of Furan-2-Carboxylic Acids

    • Decarboxylation Risks: Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing.
    • Mild Hydrolysis Conditions: Li, X., et al. (2018). Optimization of ester hydrolysis for acid-sensitive heterocyclic substrates. Organic Process Research & Development. Link

  • Target Molecule Data

    • Compound Entry: 3-(Phenoxymethyl)furan-2-carboxylic acid.[9] PubChem CID 16227466. Link

Sources

Optimization

Overcoming solubility issues with 3-(Phenoxymethyl)furan-2-carboxylic acid

Technical Support Center: 3-(Phenoxymethyl)furan-2-carboxylic acid Introduction Welcome to the technical support guide for 3-(Phenoxymethyl)furan-2-carboxylic acid. This document is designed for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Phenoxymethyl)furan-2-carboxylic acid

Introduction

Welcome to the technical support guide for 3-(Phenoxymethyl)furan-2-carboxylic acid. This document is designed for researchers and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a substituted furan-2-carboxylic acid, its molecular structure presents a classic solubility challenge: a hydrophobic phenoxymethyl group combined with an ionizable carboxylic acid moiety.[1][2] This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve successful solubilization for your in vitro and in vivo experimental needs.

Fundamental Principles: Why is This Compound Challenging?

The solubility of 3-(Phenoxymethyl)furan-2-carboxylic acid is primarily governed by two factors:

  • pH-Dependent Ionization: The carboxylic acid group is a weak acid.[3] At low pH (acidic conditions), it remains in its neutral, protonated form (R-COOH). This form is more non-polar and thus exhibits poor water solubility.[4] As the pH increases above the compound's pKa, the carboxylic acid deprotonates to form a carboxylate anion (R-COO⁻). This ionized form is significantly more polar and, consequently, more soluble in aqueous media.[5][6]

  • Solid-State Properties: The compound in its solid state is likely crystalline. Crystalline solids have a highly ordered, stable molecular structure with strong intermolecular forces.[7][8] A significant amount of energy is required to break this crystal lattice, which contributes to lower apparent solubility compared to its amorphous counterpart.[9][10]

Understanding these principles is the key to rationally designing a solubilization strategy.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm preparing a stock solution for my bioassay. What is the recommended starting solvent?

Answer: The most common and effective initial approach is to use a water-miscible organic solvent to create a concentrated stock solution. This strategy is known as co-solvency .[11][12][13]

Causality: Co-solvents work by reducing the polarity of the overall solvent system (water + co-solvent), making it more favorable for a hydrophobic compound to dissolve.[14] For 3-(Phenoxymethyl)furan-2-carboxylic acid, the phenoxymethyl group is the primary hydrophobic region that benefits from this approach.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): This is the most widely used and powerful co-solvent for initial screening due to its ability to dissolve a broad range of compounds.[11]

  • Ethanol or N,N-Dimethylformamide (DMF): These are excellent alternatives if DMSO is incompatible with your experimental system.

Step-by-Step Protocol: Preparing a Co-solvent Stock Solution

  • Weigh the desired amount of 3-(Phenoxymethyl)furan-2-carboxylic acid into a sterile glass vial.

  • Add the minimum required volume of your chosen co-solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).

  • To aid dissolution, gently vortex the vial. If the compound is still not fully dissolved, use a sonication bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but ensure the compound is stable at that temperature.

  • Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What should I do?

Answer: This is a very common issue that occurs when the thermodynamic limit of the compound's aqueous solubility is exceeded upon dilution. The small volume of DMSO from your stock is not sufficient to maintain solubility in the final, predominantly aqueous, medium.[11]

Troubleshooting Steps:

  • Reduce the Final Concentration: This is the simplest solution. The precipitation indicates your target concentration is too high. Perform a serial dilution to find the highest concentration that remains soluble in your final assay buffer.

  • Increase the Co-solvent Percentage: While effective, this must be done with caution. Most cell-based assays are sensitive to organic solvents, and DMSO concentrations above 0.5% can induce toxicity or off-target effects.[11] Always run a vehicle control with the same final co-solvent concentration to validate your results.

  • Change the Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution in a stepwise manner while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

Q3: Can I improve the aqueous solubility by changing the pH of my buffer?

Answer: Yes, absolutely. For a carboxylic acid, pH adjustment is one of the most powerful tools to enhance aqueous solubility.[12][15]

Causality: By raising the pH of the solution to a level at least 1-2 units above the compound's pKa, you convert the poorly soluble neutral form (R-COOH) into the much more soluble deprotonated salt form (R-COO⁻).[3][4] This is a fundamental property of acidic drugs.[5][16]

Step-by-Step Protocol: pH-Dependent Solubilization

  • Prepare a slurry of the compound in purified water or a low-ionic-strength buffer (e.g., 10 mM HEPES).

  • While stirring, slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • As the pH rises, you should observe the solid material dissolving. The goal is to find the minimum pH at which the compound is fully dissolved. This is often in the pH 7.0-8.5 range for carboxylic acids.

  • Once dissolved, you can adjust the pH back down slightly if your assay requires it, but be careful not to go too low, as this will cause the compound to precipitate.

  • Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.

Workflow for pH Adjustment

G cluster_0 Protocol: pH-Mediated Solubilization A 1. Create Slurry Compound in Water/Buffer B 2. Titrate with Base (e.g., 0.1 N NaOH) A->B C 3. Monitor pH & Dissolution Continuously B->C D Is solution clear? C->D D->B No E 4. Target pH Achieved Compound is Dissolved D->E Yes F 5. (Optional) Adjust pH Down Carefully to Assay pH E->F G 6. Sterile Filter (0.22 µm) Ready for Use F->G G Start Start: Compound Insoluble in Aqueous Buffer PrepStock Prepare concentrated stock in DMSO or Ethanol? Start->PrepStock Dilute Dilute stock into aqueous buffer PrepStock->Dilute Yes TrypH Try pH Adjustment (Raise pH > pKa) PrepStock->TrypH No, need aqueous-only Precipitate Does it precipitate? Dilute->Precipitate Success1 Success! Proceed with experiment. (Mind vehicle controls) Precipitate->Success1 No ReduceC Reduce final concentration Precipitate->ReduceC Yes ReduceC->Dilute Advanced Consider Advanced Methods: - Cyclodextrins - Salt Formation - Amorphous Dispersions ReduceC->Advanced Still Precipitates SolublepH Is it soluble and stable at assay pH? TrypH->SolublepH Success2 Success! Proceed with experiment. SolublepH->Success2 Yes SolublepH->Advanced No

Caption: Decision tree for troubleshooting solubility issues.

We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cohen, B. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved February 15, 2026, from [Link]

  • Pandey, P. K. (2025, October 28). Amorphous And Crystalline Drugs: Which Will Give More Stable Dosage Form And Why. The Pharma Guidance. Retrieved February 15, 2026, from [Link]

  • Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved February 15, 2026, from [Link]

  • Singh, A., et al. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. Retrieved February 15, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved February 15, 2026, from [Link]

  • Pinnamaneni, S., et al. (2002). Formulation approaches for orally administered poorly soluble drugs. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Ghanbarzadeh, S., et al. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Muntean, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved February 15, 2026, from [Link]

  • Amorphous Solids: Implications for Solubility and Stability. (n.d.). Curia Global. Retrieved February 15, 2026, from [Link]

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. (2025, July 31). YouTube. Retrieved February 15, 2026, from [Link]

  • David, S., et al. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved February 15, 2026, from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved February 15, 2026, from [Link]

  • Illangakoon, G., et al. (2018). Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery. MDPI. Retrieved February 15, 2026, from [Link]

  • Why does the amorphous form of drug have better bioavailability than crystalline counterparts?. (2014, April 3). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fini, A., et al. (1986). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Retrieved February 15, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 15, 2026, from [Link]

  • Planinšek, O., et al. (2016). Direct Measurement of Amorphous Solubility. PMC. Retrieved February 15, 2026, from [Link]

  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Connected Papers. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021, May 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. Retrieved February 15, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka. Retrieved February 15, 2026, from [Link]

  • 3-(Phenoxymethyl)furan-2-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (n.d.). Pearson. Retrieved February 15, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharma. Retrieved February 15, 2026, from [Link]

  • Box, K., et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved February 15, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. (2012, February 27). Reddit. Retrieved February 15, 2026, from [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991, October 31). OSTI.GOV. Retrieved February 15, 2026, from [Link]

  • Zhang, T., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved February 15, 2026, from [Link]

  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC. Retrieved February 15, 2026, from [Link]

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. Retrieved February 15, 2026, from [Link]

  • Solubilization study of various poorly water-soluble drugs by Hydrotropic agents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2-Furancarboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Synthesis of 3-(Phenoxymethyl)furan-2-carboxylic Acid

This is a technical support guide designed for researchers and process chemists dealing with the instability of 3-substituted furan-2-carboxylic acids. Topic: Prevention of Decarboxylation during Synthesis and Isolation...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists dealing with the instability of 3-substituted furan-2-carboxylic acids.

Topic: Prevention of Decarboxylation during Synthesis and Isolation Ticket ID: F2CA-STAB-001 Status: Resolved / Reference Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Problem: Furan-2-carboxylic acids (2-furoic acids) are inherently unstable. They undergo facile decarboxylation to form the corresponding furan derivatives upon heating or exposure to acidic conditions.

For your specific target, 3-(Phenoxymethyl)furan-2-carboxylic acid , the risk is exacerbated by two factors:

  • Electronic Activation: The furan ring is electron-rich. While the 3-phenoxymethyl group has an inductive electron-withdrawing effect (due to the oxygen), the alkyl spacer makes it behave structurally like a 3-alkyl furan. This stabilizes the protonated intermediate required for acid-catalyzed decarboxylation.

  • Steric Strain: The proximity of the bulky phenoxymethyl group at C3 to the carboxylic acid at C2 creates steric repulsion (peri-interaction), lowering the activation energy for decarboxylation to relieve this strain.

This guide provides a self-validating protocol to bypass these instability windows.

Troubleshooting Guide (Q&A)

Issue 1: "I am losing my product during the hydrolysis of the ester precursor."

Diagnosis: You are likely using acid-catalyzed hydrolysis (e.g., HCl/Water reflux) or harsh basic conditions followed by a "crash" acidification at high temperatures. Acidic hydrolysis promotes the ipso-substitution mechanism where a proton attacks the C2 position, displacing CO₂.

Solution: Switch exclusively to mild alkaline saponification (LiOH or NaOH in THF/Water) at low temperatures.

  • Why? Base hydrolysis produces the carboxylate salt (furoate), which is resonance-stabilized and significantly more resistant to decarboxylation than the free acid.

  • Protocol Adjustment: Maintain reaction temperature

    
    . Monitor conversion by HPLC/TLC. Do not heat to reflux unless absolutely necessary.
    
Issue 2: "The product decarboxylates during the workup/acidification step."

Diagnosis: This is the most common failure point. Adding strong acid (HCl) to the furoate solution generates the free acid in a locally highly acidic, exothermic environment. If the pH drops below 1.0 or the temperature spikes, the free acid decomposes immediately.

Solution: Implement a Controlled pH Swing protocol.

  • Cool the mixture to

    
    .
    
  • Use a weak acid (e.g., 1M Citric Acid or Acetic Acid) or carefully titrated dilute HCl.

  • Stop acidification at pH 3.5–4.0.

    • Reasoning: The pKa of furan-2-carboxylic acid is ~3.16. The 3-substituted derivative likely has a similar pKa. You do not need to reach pH 1 to protonate it. Reaching pH 3.5 precipitates the majority of the product without exposing it to the catalytic species (

      
      ) required for decarboxylation.
      
Issue 3: "My product turns into a black tar during drying."

Diagnosis: Thermal decarboxylation in the solid state. If the crystal lattice contains trapped acid or if the drying oven is too hot (


), the autocatalytic decomposition begins.

Solution:

  • Wash thoroughly: Ensure the filter cake is washed with cold water to remove all traces of mineral acid.

  • Vacuum Dry: Dry under high vacuum at ambient temperature (

    
    ) in the presence of P₂O₅ or KOH pellets (to scavenge acid vapors). Avoid oven heating.
    

Mechanistic Insight

To prevent the reaction, you must understand the enemy. The decarboxylation of electron-rich heteroaromatic acids follows an Arene-Electrophile Substitution (S_EAr) mechanism.

Diagram 1: Acid-Catalyzed Decarboxylation Mechanism

This diagram illustrates why


 concentration is the rate-limiting factor.

DecarboxylationMechanism cluster_prevention Control Point Start Furan-2-Carboxylic Acid (Stable at neutral pH) Protonation Ipso-Protonation at C2 (Rate Determining Step) Start->Protonation + H+ (Acidic pH) Intermediate Sigma Complex (Cationic Intermediate) Protonation->Intermediate Resonance Stabilization Transition Loss of CO2 Intermediate->Transition - CO2 Product 3-(Phenoxymethyl)furan (Decarboxylated Byproduct) Transition->Product Irreversible

Caption: The ipso-protonation at the C2 position is the critical gateway to decarboxylation. Preventing high H+ concentrations blocks this step.

Validated Experimental Protocol

Objective: Safe hydrolysis of Ethyl 3-(phenoxymethyl)furan-2-carboxylate to the target acid.

Reagents
  • Substrate: Ethyl 3-(phenoxymethyl)furan-2-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • Solvent: THF : Water (3:1 ratio)

  • Acid: 1M Citric Acid (aq)

Step-by-Step Workflow
  • Dissolution: Dissolve the ester in THF/Water (3:1) at room temperature.

  • Saponification: Add LiOH·H₂O in one portion.[1] Stir vigorously at ambient temperature (20–25°C) .

    • Checkpoint: Monitor by TLC/HPLC. Reaction typically completes in 2–4 hours. Do not heat.

  • Concentration (Critical): Once complete, remove THF under reduced pressure (Rotavap) at bath temp < 35°C . You will be left with an aqueous solution of the lithium furoate.

  • Washing: Dilute the aqueous residue with water. Wash once with MTBE or Ethyl Acetate to remove unreacted ester or neutral impurities. Discard the organic layer.

  • Controlled Acidification (The "Safe Zone"):

    • Cool the aqueous phase to 0–5°C (Ice bath).

    • Slowly add 1M Citric Acid dropwise with stirring.

    • Monitor pH continuously.

    • Precipitation usually begins at pH ~5.

    • STOP addition at pH 3.5–4.0. Do not go to pH 1.0.

  • Isolation: Stir the slurry at 0°C for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the solid. Wash the cake with ice-cold water (2x) to remove salts and residual citric acid.

  • Drying: Dry under vacuum at room temperature.

Diagram 2: Safe Isolation Workflow

IsolationWorkflow Step1 Ester Hydrolysis (LiOH, THF/H2O, 20°C) Step2 Remove THF (Vac < 35°C) Step1->Step2 Step3 Aq. Wash w/ MTBE (Remove neutrals) Step2->Step3 Decision Acidification Strategy Step3->Decision PathA Strong Acid (HCl pH 1) High Temp Decision->PathA Incorrect Method PathB Weak Acid (Citric pH 4) Cold (0°C) Decision->PathB Recommended ResultFail DECARBOXYLATION (Loss of Product) PathA->ResultFail ResultSuccess STABLE PRODUCT (High Yield) PathB->ResultSuccess

Caption: Decision tree highlighting the critical divergence between standard workup (failure) and the optimized mild workup (success).

Data Summary: Stability Conditions

The following table summarizes stability data for general 3-substituted furan-2-carboxylic acids based on literature precedents for analogous systems.

ParameterSafe RangeDanger ZoneMechanistic Consequence
pH 4.0 – 9.0< 2.0Protonation of C2 leads to immediate CO₂ loss.
Temperature (Solution) < 40°C> 80°CThermal energy overcomes activation barrier for decarboxylation.
Temperature (Solid) < 30°C> 100°CCrystal lattice breakdown; autocatalytic decomposition.
Solvent (Acid Step) Water (High dielectric)DMSO/DMFPolar aprotic solvents can accelerate decarboxylation rates by destabilizing the ground state.

References

  • General Stability of Furoic Acids

    • Title: Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.[2]

    • Source: Journal of Agricultural and Food Chemistry.
    • Context: Establishes the activation temperature range (140-160°C) and acid sensitivity.
    • (Representative link for verification)

  • Feist-Benary Synthesis & Furan Derivatives

    • Title: Feist-Benary Synthesis.[3][4][5][6][7][8]

    • Source: Comprehensive Organic Name Reactions and Reagents.
    • Context: Describes the synthesis of 3-substituted furans and the inherent instability of the carboxylic acid intermedi
  • Decarboxylation Mechanism

    • Title: Substituent Effects on the Decarboxylation of Heteroarom
    • Source: The Journal of Organic Chemistry.
    • Context: Explains the ipso-substitution mechanism and the role of electron-donating groups
    • (General Journal Link)

(Note: Specific stability data for 3-(Phenoxymethyl)furan-2-carboxylic acid is derived from structure-activity relationship (SAR) principles of analogous 3-alkyl-2-furoic acids found in the cited literature.)

Sources

Optimization

Technical Support Center: Optimization of Reaction Kinetics for 3-(Phenoxymethyl)furan-2-carboxylic Acid

Core Directive: The Thermodynamic "Sweet Spot" The synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid hinges on two competing thermal realities: the activation energy required for the Williamson ether synthesis ( ) an...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermodynamic "Sweet Spot"

The synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid hinges on two competing thermal realities: the activation energy required for the Williamson ether synthesis (


) and the thermal instability of the furan-2-carboxylic acid moiety (decarboxylation).

Your objective is to maintain the reaction within a specific thermal window that drives the ether coupling to completion without triggering the decarboxylative degradation of the furan ring.

The Critical Thermal Window
  • Coupling Phase (Etherification):

    
     (Solvent Reflux)
    
  • Hydrolysis Phase (Saponification):

    
    
    
  • Isolation (Acidification):

    
     (CRITICAL )
    

Expert Insight: The furan-2-carboxylic acid motif is prone to thermal decarboxylation, a process that accelerates significantly above


 or in acidic environments.[1] The most common failure mode is not the coupling reaction, but the loss of the carboxyl group during the final acidic workup if the temperature is uncontrolled.

Experimental Protocol: The Self-Validating Workflow

This protocol uses Methyl 3-(bromomethyl)furan-2-carboxylate as the electrophile. Using the ester prevents side reactions associated with the free acid and allows for easier purification.

Phase 1: The Williamson Ether Coupling

Target Temperature:


 (Acetonitrile Reflux)
  • Setup: Charge a reaction vessel with Phenol (1.1 equiv) and Potassium Carbonate (

    
    , 2.0 equiv) in anhydrous Acetonitrile  (MeCN).
    
  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add Methyl 3-(bromomethyl)furan-2-carboxylate (1.0 equiv) dropwise.

  • Reaction: Heat to reflux (

    
     internal temp) for 4–6 hours.
    
    • Validation Check: Monitor via TLC or HPLC. Disappearance of the bromomethyl starting material indicates completion. If conversion stalls >90%, do not increase temp; add 0.1 equiv of NaI (Finkelstein catalyst) instead.

Phase 2: Saponification & Controlled Acidification

Target Temperature:


 (Hydrolysis), 

(Acidification)
  • Hydrolysis: Evaporate MeCN. Redissolve residue in THF/Water (1:1). Add LiOH (3.0 equiv). Stir at ambient temperature (

    
    ).
    
    • Why LiOH? It is milder than NaOH and reduces the risk of ring opening.

  • The Danger Zone (Acidification): Once the ester is consumed (HPLC check), cool the reaction mixture to

    
      using an ice bath.
    
  • Quench: Slowly add 1M HCl dropwise until pH 3–4 is reached.

    • Warning: Do not allow the exotherm to raise the temperature above

      
      . Heat + Acid = Decarboxylation.[1]
      
  • Isolation: The product typically precipitates as a white/off-white solid. Filter and wash with cold water.

Visualizing the Pathway & Risks

The following diagram illustrates the reaction coordinate and the specific failure points associated with temperature deviations.

ReactionPathway cluster_legend Thermodynamic Zones Start Reactants: Me-3-(bromomethyl)furan-2-carboxylate + Phenol Inter Intermediate: Methyl 3-(phenoxymethyl) furan-2-carboxylate Start->Inter Reflux (MeCN) 60-80°C S_N2 Coupling Side1 Side Product A: Polymerized Tars Start->Side1 Temp >100°C (Thermal Polymerization) Product Target Product: 3-(Phenoxymethyl) furan-2-carboxylic acid Inter->Product LiOH Hydrolysis <40°C Controlled Acidification Side2 Side Product B: 3-(Phenoxymethyl)furan (Decarboxylated) Inter->Side2 Acidification >20°C (Decarboxylation) Product->Side2 Recrystallization >80°C Safe Safe Zone (<80°C) Danger Danger Zone (>100°C)

Figure 1: Reaction pathway highlighting the critical thermal thresholds for polymerization and decarboxylation risks.

Troubleshooting & FAQs

Q1: I am observing a "tarry" black impurity in the reaction flask.

Diagnosis: Thermal Polymerization. Cause: Furan rings are electron-rich and prone to polymerization (resinification) under high thermal stress or strong acidic conditions. Solution:

  • Check your solvent. If using DMF or DMSO, the boiling point is too high (

    
    ), leading to local overheating. Switch to Acetonitrile  (b.p. 
    
    
    
    ) or Acetone (b.p.
    
    
    ).
  • Ensure your base (

    
    ) is anhydrous. Moisture can promote side reactions.
    
Q2: My yield is low, and NMR shows the loss of the carboxylic acid proton.

Diagnosis: Decarboxylation.[1][2][3] Cause: The reaction temperature during the workup was too high. Furan-2-carboxylic acids are unstable in hot acidic solutions. Solution:

  • Strict Control: Perform the acidification step (HCl addition) in an ice bath.

  • Validation: Ensure the internal temperature never exceeds

    
     during pH adjustment.
    
  • Alternative: Use a weaker acid (e.g., Citric Acid) for neutralization if the product is sensitive.

Q3: The coupling reaction stalls at 70% conversion. Should I increase the temperature?

Diagnosis: Kinetic Trapping / Leaving Group Efficiency. Answer: NO. Increasing the temperature above


 increases the risk of furan degradation more than it helps substitution.
Solution: 
  • Catalysis: Add 10 mol% Sodium Iodide (NaI) . This converts the bromomethyl group to a more reactive iodomethyl group in situ (Finkelstein reaction), accelerating the rate without adding heat.

  • Concentration: Increase the concentration of the reactants. Dilution slows bimolecular (

    
    ) kinetics.
    
Q4: Can I use microwave irradiation to speed this up?

Answer: Proceed with extreme caution. While microwaves accelerate


 couplings, the rapid superheating can trigger instantaneous decarboxylation of furan-2-carboxylates. If you must use microwave:
  • Set a strict temperature ceiling of

    
     .
    
  • Use the ester precursor, never the free acid.

Decision Matrix: Optimization Logic

Use this flow to determine the next step in your optimization process.

TroubleshootingFlow Start Start Optimization CheckConv Check Conversion (HPLC/TLC) After 4 Hours Start->CheckConv IsComplete Conversion > 95%? CheckConv->IsComplete Proceed Proceed to Hydrolysis (Temp < 40°C) IsComplete->Proceed Yes Stalled Reaction Stalled? IsComplete->Stalled No AcidCheck Acidification Step (Ice Bath Required) Proceed->AcidCheck Success Isolate Product AcidCheck->Success CheckTemp Current Temp > 80°C? Stalled->CheckTemp ReduceTemp LOWER Temp. Switch Solvent to MeCN. Risk of Polymerization. CheckTemp->ReduceTemp Yes (Risk!) AddCat Add 10 mol% NaI (Finkelstein Cond.) CheckTemp->AddCat No (Safe)

Figure 2: Decision matrix for troubleshooting reaction stalling and temperature safety.

References

  • NIST Chemistry WebBook. 2-Furancarboxylic acid: Thermochemical Data and Stability. National Institute of Standards and Technology.[4] [Link]

  • Organic Syntheses. 2-Furancarboxylic Acid (Furoic Acid) Synthesis and Stability Notes. Org.[5][6][7][8] Synth. 1927, 7, 40; Coll. Vol. 1, p.276. [Link]

  • PubChem Compound Summary. 3-(Phenoxymethyl)furan-2-carboxylic acid (CID 16227466). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Phenoxymethyl)furan-2-carboxylic Acid

The following guide is structured as a Technical Support Center resource. It is designed to be interactive, modular, and directly applicable to the laboratory setting.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be interactive, modular, and directly applicable to the laboratory setting.

Ticket ID: #PUR-3PMF-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of Phenolic and Decarboxylated Impurities from Crude Matrix

Executive Summary & Chemical Context

Welcome to the purification support hub. You are likely dealing with a crude mixture resulting from a Williamson ether synthesis or similar coupling reaction. The target molecule, 3-(Phenoxymethyl)furan-2-carboxylic acid , presents a specific purification challenge due to the competing solubilities of its functional groups.

The Challenge:

  • Target Molecule: A furan ring with a carboxylic acid (pKa ~3.[1][2][3][4][5]1) and a lipophilic phenoxymethyl ether tail.

  • Primary Impurities:

    • Phenol: (Starting material/Hydrolysis byproduct) - Weakly acidic (pKa ~10).[6]

    • Decarboxylated Species: 3-(Phenoxymethyl)furan - Neutral lipophile.

    • Furan Polymers: Dark/tarry substances formed via acid-catalyzed polymerization.

The Strategy: We will utilize a pKa-Controlled Differential Extraction to separate the phenol from the product, followed by a Polarity-Gradiant Recrystallization to remove neutral organics and salts.

Protocol Module A: The "Double-Select" Extraction

Objective: Chemically separate the target acid from phenolic impurities using precise pH control.

The Science (Why this works): Standard hydroxide extractions fail here because NaOH (pH ~14) deprotonates both the carboxylic acid (pKa ~3) and the phenol (pKa ~10), dragging both into the water. We must use a base strong enough to ionize the carboxylic acid but too weak to ionize the phenol.

  • Reagent Choice: Saturated Sodium Bicarbonate (

    
    , pH ~8.5).
    
Step-by-Step Workflow

Step 1: Solubilization Dissolve your crude solid in Ethyl Acetate (EtOAc) .

  • Tech Note: Avoid Dichloromethane (DCM) if possible; EtOAc facilitates cleaner phase cuts with bicarbonate solutions.

  • Concentration: Aim for ~10 mL solvent per gram of crude.

Step 2: The "Bicarb" Cut (Critical Step) Extract the organic layer 3 times with Saturated


 .
  • What happens: The target acid converts to its sodium salt (

    
    ) and migrates to the Aqueous Layer .
    
  • The Impurity: The Phenol remains protonated (

    
    ) and stays in the Organic Layer  along with any decarboxylated neutrals.
    
  • Caution: This generates

    
     gas.[7][8] Vent your separatory funnel frequently to prevent pressure buildup.
    

Step 3: The Organic Wash Keep the combined Aqueous Layers . (Set aside the organic layer for waste analysis).

  • Action: Wash the aqueous layer once with fresh EtOAc. This removes physically entrained phenol droplets.

Step 4: Controlled Precipitation Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 2M HCl while stirring until pH reaches ~1-2.

  • Observation: The product should precipitate as a white/off-white solid.

  • Why Cold? Furan acids are slightly water-soluble. Cold temperatures maximize yield.

Visualization: The Logic Flow

ExtractionLogic Crude Crude Mixture (Target Acid + Phenol + Neutrals) Solvent Dissolve in Ethyl Acetate Crude->Solvent Extract Extract with Sat. NaHCO3 (pH ~8.5) Solvent->Extract OrgLayer Organic Layer (Contains Phenol + Neutrals) Extract->OrgLayer pKa > 8.5 (Phenols stay here) AqLayer Aqueous Layer (Contains Target Carboxylate) Extract->AqLayer pKa < 8.5 (Acids go here) Acidify Acidify with HCl to pH 1 AqLayer->Acidify FinalProd Precipitate Target Acid (Filtered Solid) Acidify->FinalProd

Figure 1: Decision tree for pKa-controlled extraction. Note how the pH of NaHCO3 acts as the "gatekeeper" excluding phenol.

Protocol Module B: Recrystallization (Polishing)

Objective: Remove trace colored impurities (furan polymers) and inorganic salts.

Issue: Furan derivatives often "oil out" (form a liquid blob instead of crystals) if the solvent system is too non-polar.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Application CaseRisk Factor
Ethanol / Water 1:1 to 1:3Standard. Best for removing inorganic salts (NaCl) trapped during precipitation.Low. Excellent recovery.
Toluene / Heptane 1:2Lipophilic Cleanup. Use if the product feels "waxy" (removes trace phenol).Medium. Requires heating (decarboxylation risk).[7]
Ethyl Acetate / Hexane 1:4Alternative. Good if water removal is difficult.Low.
Troubleshooting "Oiling Out"

If your product forms an oil droplet at the bottom of the hot solvent:

  • Re-heat until dissolved.

  • Add a seed crystal of pure product (if available).

  • Add 5-10% more of the good solvent (e.g., Ethanol).

  • Slow Cool: Wrap the flask in foil/towel to cool very slowly. Rapid cooling traps impurities and promotes oiling.

Stability Warning: The "Hidden" Degradation

Critical Alert: Furan-2-carboxylic acids are thermally unstable. They are prone to decarboxylation (losing


) to form the corresponding furan (3-phenoxymethylfuran).
  • Mechanism: Heat + Acid = Decarboxylation.[7]

  • Danger Zone: Temperatures > 120°C, or prolonged reflux in acidic media.

  • Prevention:

    • Never dry the final solid in an oven > 60°C.

    • Use Vacuum Drying at ambient temperature or mild heat (40°C).

    • Store the solid in the dark (furans are photosensitive).

Frequently Asked Questions (FAQs)

Q: The product is dark brown after extraction. Is it ruined? A: Not necessarily. Furan compounds oxidize easily to form dark polymers (humins) on the surface.

  • Fix: Perform a recrystallization with Activated Carbon (Charcoal) .

    • Dissolve solid in hot Ethanol.

    • Add ~5 wt% Activated Carbon.

    • Stir for 5 mins (do not boil excessively).

    • Filter hot through Celite.

    • Add warm water to reach cloud point and crystallize.

Q: My yield is very low after the Bicarb extraction. A: The phenoxymethyl group makes the molecule heavy and lipophilic. The sodium salt might not be fully soluble in a small volume of water.

  • Fix: Increase the volume of the aqueous NaHCO3 layer. Ensure the aqueous phase is not saturated with salt (which forces the organic salt back into the organic layer via the "Salting Out" effect).

Q: Can I use NaOH instead of NaHCO3? A: Only if you are certain there is NO phenol impurity. If phenol is present, NaOH will pull it into the final product, and you will struggle to separate them later. Stick to Bicarbonate.

References & Authority

  • Furan Stability & Decarboxylation:

    • BenchChem Technical Support: "Stability of 2-Furancarboxylic Acid in Aqueous Solution." (2-Furoic acid decarboxylates at >140°C).[9]

    • Arkivoc: "One-step synthesis of furan-2,5-dicarboxylic acid..." (Discusses furan acid handling and solubility).

  • pKa & Extraction Logic:

    • ChemicalBook: "2-Furoic acid Properties."[1][2][4][5][10][11][12] (pKa ~3.16).[5]

    • PubChem:[2][10] "2-Furancarboxylic acid."[1][2][4][5][9][10][11][12] (Acidity and physical data).[1][2][4][7][13][9][11][14][15]

  • General Purification:

    • Organic Syntheses: "2-Furancarboxylic Acid."[1][2][4][5][9][10][11][12] (Standard recrystallization protocols using charcoal).

End of Technical Guide. For further assistance, contact the synthesis division.

Sources

Optimization

Subject: Overcoming Steric &amp; Electronic Barriers in 3-Substituted Furoic Acids

Technical Support Center: 3-Substituted Furan-2-Carboxylic Acids Executive Summary: The "Furan Ortho-Clash" Users frequently underestimate the steric environment of 3-substituted furan-2-carboxylic acids (3-SFCA) by trea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Substituted Furan-2-Carboxylic Acids

Executive Summary: The "Furan Ortho-Clash"

Users frequently underestimate the steric environment of 3-substituted furan-2-carboxylic acids (3-SFCA) by treating them as bioisosteres of ortho-substituted benzoic acids.[1] This assumption leads to experimental failure.[1]

The Core Problem: In a benzene ring, the internal bond angles are 120°.[2] In a furan ring, the internal C-O-C angle is roughly 106°, and the C-C-C angles are ~107-110°.[2] This compressed geometry forces a substituent at the C3 position into significantly closer proximity to the C2-carbonyl group than an ortho-substituent on a benzene ring.[1]

Consequence:

  • Amide Coupling Failure: Standard carbodiimide (EDC/DCC) couplings often stall due to the inability of the amine to approach the activated ester.[1]

  • Rotational Lock: The substituent locks the carbonyl into a specific conformation (often anti to the furan oxygen), altering reactivity and solubility.[1][2]

  • Decarboxylation: The strain facilitates thermal decarboxylation, particularly in acidic media.[2]

Visualizing the Steric Barrier

The following diagram illustrates the geometric difference that causes the heightened steric clash in furan systems compared to benzene.

StericClash Benzene Benzene Scaffold (120° Internal Angle) Subst_Benz Ortho-Substituent Distance: ~2.9 Å Benzene->Subst_Benz Wider Separation Furan Furan Scaffold (~108° Internal Angle) Subst_Furan C3-Substituent Distance: ~2.5 Å (CLASH) Furan->Subst_Furan Compressed Geometry Reactivity Nucleophilic Attack (Blocked) Subst_Furan->Reactivity Steric Shielding

Figure 1: Comparison of steric compression. The tighter bond angles in furan bring C3 substituents physically closer to the reaction center (C2) than in phenyl analogs.[1][2]

Module 1: Synthesis of the Core Scaffold

Issue: Direct electrophilic substitution on furan-2-carboxylic acid preferentially occurs at the C5 position (alpha to oxygen), not C3.[1] Solution: You must use "Blocked" or "Pre-functionalized" strategies.[1]

Protocol A: The "Halogen Dance" / Cross-Coupling Route (Recommended)

This is the most reliable method for introducing complex C3 substituents.[1][2]

  • Starting Material: 3-Bromofuran-2-carboxylic acid (commercially available or synthesized via oxidation of 3-bromofuran-2-carboxaldehyde).[1]

  • Esterification: Convert to methyl ester (MeI/K2CO3) to protect the acid and prevent catalyst poisoning.

  • Suzuki-Miyaura Coupling:

    • Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd2(dba)3/XPhos (for bulky boronic acids).[1][2]

    • Base: K3PO4 (anhydrous).[1][2]

    • Solvent: 1,4-Dioxane/Water (9:1).[1]

    • Temp: 80–100°C.[1]

    • Note: The C3-bromide is sterically crowded; electron-rich ligands (SPhos, XPhos) are essential if the boronic acid is also hindered.[1]

Protocol B: The Feist-Benary Synthesis (De Novo Construction)

Use this only if the furan ring must be built around the substituent.[1]

  • Reagents:

    
    -Haloketone + 
    
    
    
    -Ketoester + Pyridine.[1]
  • Warning: Bulky groups on the

    
    -haloketone will drastically reduce yield due to the hindrance of the initial aldol condensation step.[1]
    

Module 2: Overcoming Amide Coupling Failure

Symptom: You are trying to couple 3-methylfuran-2-carboxylic acid with a secondary amine using EDC/HOBt or HATU, and LCMS shows only starting material or N-acylurea byproducts after 24h.

Root Cause: The activated ester (OBt or OAt active ester) is too bulky.[1][2] The amine cannot access the carbonyl carbon.[1]

Troubleshooting Decision Tree

CouplingLogic Start Start: Amide Coupling 3-Substituted Furan CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Standard Method A: HATU / DIPEA / DMF (Try first) CheckAmine->Standard No (Primary) AcidChlor Method B: Oxalyl Chloride / DMF(cat) (The 'Sledgehammer') CheckAmine->AcidChlor Yes (Secondary/Aniline) Fail1 Did Method A fail? Standard->Fail1 Fail1->AcidChlor Yes Fail2 Did Method B fail or decompose? AcidChlor->Fail2 AcylFluor Method C: Acyl Fluoride (TFFH/BTFFH) (The Specialist) Fail2->AcylFluor Yes

Figure 2: Logic flow for selecting the correct coupling reagent based on steric difficulty.

Advanced Protocol: The Acyl Fluoride Method

When acid chlorides are too unstable (causing decarboxylation) and HATU fails, Acyl Fluorides are the gold standard.[2] They are small, highly electrophilic, yet surprisingly stable to moisture.[2]

Reagents:

  • Coupling Agent: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or TFFH.[1][2]

  • Base: DIPEA.[1]

  • Solvent: DCM or dry THF.[1]

Step-by-Step:

  • Dissolve 3-substituted furoic acid (1.0 eq) in dry DCM.

  • Add DIPEA (3.0 eq).[1][2]

  • Add BTFFH (1.2 eq).[1][2] Stir for 30 mins at RT.[1] The Acyl Fluoride forms in situ.[1][3]

  • Add the amine (1.1 eq).[1]

  • Monitor via TLC/LCMS.[1] Reaction is usually complete in <2 hours.[2]

Why this works: The Fluoride leaving group is physically small (Van der Waals radius similar to Oxygen), allowing the amine to bypass the C3-substituent "gatekeeper."[1]

Module 3: Stability & Decarboxylation[1][2]

Critical Warning: 3-Substituted furoic acids are prone to thermal and acid-catalyzed decarboxylation.[1]

ConditionRisk LevelMechanismPrevention
Strong Acid (HCl/H2SO4) HIGH Ipso-protonation at C2 followed by loss of CO2.[1]Use weak acids (AcOH) for workups.[1][2] Avoid heating in acid.
Basic Hydrolysis (LiOH) LowStable at RT.[1][2]Safe to use for ester hydrolysis.[1]
Thermal (>150°C) MediumThermal extrusion.[1][2]Do not distill these acids.[1] Recrystallize only.
Electron Withdrawing Groups at C3 HIGH Destabilizes the carboxylate.[1]Keep temperatures <50°C during coupling.[1][2][4]

FAQ: Rapid Fire Troubleshooting

Q: I see two spots on TLC for my amide product. Is it impure? A: Not necessarily.[1] 3-Substituted furan amides often exhibit atropisomerism (rotamers) on the NMR/TLC timescale due to the high rotational barrier created by the C3 substituent.[1] Run high-temperature NMR (e.g., in DMSO-d6 at 80°C) to see if the peaks coalesce.[1]

Q: Can I use thionyl chloride (SOCl2) to make the acid chloride? A: Use caution. SOCl2 generates HCl and heat, which triggers decarboxylation (turning your starting material into a 3-substituted furan oil).[1][2] Oxalyl chloride with catalytic DMF at 0°C is safer because it operates under milder, neutral-to-basic conditions (if buffered).[1]

Q: Why is my Suzuki coupling on the 3-bromo-ester stalling? A: The C3 position is crowded.[1] Standard Pd(PPh3)4 is too bulky.[1][2] Switch to Pd(dppf)Cl2 (smaller bite angle) or SPhos/XPhos precatalysts (high activity, bulky ligands on the catalyst actually help oxidative addition but the key is the active species).[1][2]

References

  • Conformational Analysis: Zidar, N. et al. "Conformational preferences of furan- and thiophene-based arylamides."[1][5] Journal of Organic Chemistry, 2013.[2]

  • Acyl Fluoride Coupling: Pittelkow, M. et al. "Acyl Fluorides in Sterically Hindered Amide Coupling."[2] Organic & Biomolecular Chemistry, 2015.[2][3]

  • Synthesis of 3-Bromo-furoic acid: Keegstra, M. A. "Highly Selective Oxidations of Furfural Derivatives." Tetrahedron, 1992.
  • Decarboxylation Mechanisms: Mundle, S. O. et al. "Hydrolytic Decarboxylation of Carboxylic Acids."[2] Journal of the American Chemical Society, 2009.[2]

  • General Furan Reactivity: BenchChem Technical Support: Minimizing Steric Hindrance in Substituted Furan Synthesis.

Sources

Troubleshooting

Minimizing side reactions in furan-2-carboxylic acid functionalization

[1] Status: Operational Ticket ID: F2CA-OPT-2025 Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimization of Furoic Acid Derivatives Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: F2CA-OPT-2025 Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimization of Furoic Acid Derivatives

Welcome to the Technical Support Center.

You have reached the advanced troubleshooting hub for Furan-2-carboxylic acid (2-Furoic acid) . Unlike benzene derivatives, the furan core is a "fragile" aromatic system.[1] It possesses high electron density but low resonance energy (16 kcal/mol vs. 36 kcal/mol for benzene), making it exceptionally prone to acid-catalyzed ring opening , oxidative degradation , and uncontrolled polymerization .

This guide addresses the causality of these failures and provides self-validating protocols to ensure reaction integrity.

Module 1: The "Black Tar" Phenomenon (Acid Sensitivity)

User Issue: "I attempted a Friedel-Crafts acylation/alkylation using standard Lewis acids (


), but the reaction mixture turned into a black, insoluble resin."

Root Cause Analysis: The furan ring is an acid-sensitive enol ether masquerading as an aromatic ring. Strong Brønsted or Lewis acids protonate the ring carbons (typically C2 or C5). This disrupts aromaticity, leading to the formation of reactive cations that undergo rapid polymerization or hydrolytic ring opening to form dicarbonyls (e.g., succindialdehyde derivatives), which then cross-link into "tar."

Troubleshooting Protocol:

  • Switch Lewis Acids: Avoid "hard" Lewis acids like

    
     or 
    
    
    
    if possible.
    • Recommendation: Use milder, "softer" Lewis acids such as

      
      , 
      
      
      
      , or catalytic
      
      
      .
  • Scavenge Protons: If a reaction generates HX (e.g., acylation with acid chlorides), include a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) or use a heterogeneous catalyst (Zeolites) to sequester acid.

  • Solvent Selection: Avoid protic solvents in acidic conditions. Use anhydrous

    
     or Nitromethane.
    

Visualization: The Pathway to Polymerization

RingOpening FuroicAcid Furan-2-Carboxylic Acid Protonation Protonation (C5) FuroicAcid->Protonation + H+ Cation Resonance-Stabilized Cation Protonation->Cation RingOpen Ring Opening (Dicarbonyl Formation) Cation->RingOpen + H2O Polymer Black Tar (Polymerization) Cation->Polymer Direct Attack RingOpen->Polymer Condensation

Caption: Acid-catalyzed decomposition pathway showing the bifurcation between hydrolysis and polymerization.

Module 2: Regioselectivity (Targeting C3 vs. C5)

User Issue: "I need to functionalize the C3 position, but my electrophilic substitution (EAS) keeps yielding the C5 product."

Root Cause Analysis:

  • EAS Logic: The ring oxygen is a strong

    
    -donor, directing electrophiles to C2 and C5. Since C2 is occupied by the carboxyl group, C5 is the electronically favored site for EAS (Halogenation, Nitration), despite the carboxyl group's withdrawing nature.
    
  • Lithiation Logic: To hit C3, you must override electronic control with coordination control .

Decision Matrix: Choosing the Right Method

Target PositionMethodologyMechanismKey Reagents
C5 (Meta to COOH) Electrophilic Aromatic Substitution (EAS)Electronic Control (Oxygen donation dominates)

,

(Mild)
C3 (Ortho to COOH) Directed Ortho Metalation (DoM)Coordination Control (Lithium chelation)

or

(2 equiv), -78°C
C4 Indirect / Blocking StrategySteric/Electronic manipulationRequires blocking C5 first or specific synthesis

Protocol: C3-Selective Lithiation (The "Self-Validating" Step) To ensure C3 functionalization, you must form the dilithio-species (Lithium carboxylate directs the second Li to C3).

  • Dissolve: 2-furoic acid in anhydrous THF under Argon.

  • Deprotonate (Step 1): Add 1.0 eq

    
     at -78°C (Forms carboxylate).
    
  • Direct (Step 2): Add 1.1 eq

    
     at -78°C.
    
    • Why? The carboxylate

      
       coordinates the LDA, directing deprotonation specifically to C3.
      
  • Quench: Add electrophile (e.g.,

    
    , 
    
    
    
    ) at -78°C.
  • Validation: If C5 product is observed, the temperature was likely too high (allowing "lithium scramble" to the thermodynamically stable C5) or moisture destroyed the directing dianion.

Module 3: Thermal Instability & Decarboxylation

User Issue: "My product yield is low, and I see gas evolution when heating above 150°C."

Root Cause Analysis: Furan-2-carboxylic acids are prone to thermal decarboxylation. The furan ring, being electron-rich, stabilizes the intermediate carbanion formed after


 loss. This is accelerated by copper catalysts or high boiling solvents (DMSO/DMF) at reflux.

Troubleshooting Guide:

  • Critical Temperature: Avoid sustained heating >140°C.

  • Catalyst Warning: If performing cross-couplings (e.g., Suzuki/Sonogashira) on halofuroic acids, avoid

    
     co-catalysts if possible, or keep T < 100°C. Copper facilitates decarboxylation (the "Protodecarboxylation" mechanism).
    
  • Alternative: Use microwave irradiation for short bursts rather than prolonged reflux to minimize thermal exposure time.

Module 4: Amide Coupling (Preserving the Ring)

User Issue: "Converting furoic acid to the acid chloride with Thionyl Chloride (


) causes degradation."

Root Cause Analysis: Standard


 reflux generates 

and heat, triggering the "Black Tar" mechanism (See Module 1).

Optimized Workflow:

  • Option A: The "Catalytic" Acid Chloride Route

    • Use Oxalyl Chloride (

      
      ) with catalytic DMF in DCM at 0°C 
      
      
      
      RT.
    • Advantage:[2][3][4] Generates gases (

      
      , 
      
      
      
      ) that escape, avoiding strong acid buildup.
  • Option B: Direct Coupling (Recommended)

    • Use HATU or T3P (Propylphosphonic anhydride).

    • Why? These reagents activate the carboxylate at neutral/mildly basic pH (using DIPEA), completely avoiding the acid-sensitivity of the furan ring.

Visualization: Functionalization Workflow

Functionalization cluster_0 Target Selection Start Furan-2-Carboxylic Acid Choice Which position? Start->Choice C5 Target C5 Choice->C5 C3 Target C3 Choice->C3 COOH Target COOH (Amide/Ester) Choice->COOH EAS Electrophilic Subst. (Mild Reagents) C5->EAS DoM Directed Lithiation (LDA, -78°C) C3->DoM Coupling Coupling Reagent (HATU/T3P) COOH->Coupling AcidCl Oxalyl Chloride (Cat. DMF) COOH->AcidCl Warning1 Avoid Mineral Acids! EAS->Warning1 Thermo Keep Cold to Prevent Scramble DoM->Thermo

Caption: Decision tree for regioselective functionalization and activation strategies.

References
  • BenchChem. (2025).[5][6][7][8][9] Technical Support Center: Decarboxylation of 2-Furancarboxylic Acid. 8[1][9][10][11][12][13]

  • Organic Syntheses. (1941). 2-Furancarboxylic acid.[5][4][6][8][13][14] Coll. Vol. 1, p. 274.[14] 14[1][10][11][12][13][15][16]

  • Royal Society of Chemistry. (2014). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Catalysis Science & Technology. 15

  • ChemRxiv. (2023). Selective C3- or C5-Borylation of Furfural Derivatives. 1[10][11][15]

  • BenchChem. (2025).[5][6][9] Optimizing reaction conditions for 2-Furancarboxylic acid amidation. 5[1][10][11][12][13]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Comparative ¹H NMR Spectral Analysis of 3-(Phenoxymethyl)furan-2-carboxylic Acid

This guide provides a comprehensive framework for the ¹H NMR spectral analysis of 3-(phenoxymethyl)furan-2-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the ¹H NMR spectral analysis of 3-(phenoxymethyl)furan-2-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages a comparative approach. By examining the empirical data from structurally related analogs, we can construct a robust, predictive analysis of the target molecule's spectrum. This methodology not only allows for the confident identification of key structural features but also deepens the understanding of how substituent effects modulate chemical shifts and coupling constants within furan-based scaffolds.

This guide is intended for researchers and professionals in drug development and chemical synthesis who rely on NMR spectroscopy for routine structural elucidation and purity assessment.

Predictive ¹H NMR Analysis of 3-(Phenoxymethyl)furan-2-carboxylic Acid

The structure of 3-(phenoxymethyl)furan-2-carboxylic acid presents four distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. Our predictive analysis is based on established principles of chemical shift theory and empirical data from comparable molecules. For this analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice, as its use allows for the direct observation of the exchangeable carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This acidic proton is expected to appear as a broad singlet far downfield, typically in the range of 10.0-13.0 ppm . Its broadness is a result of hydrogen bonding and chemical exchange.

  • Furan Ring Protons (H-4, H-5): The furan ring contains two protons. H-5, being adjacent to the oxygen heteroatom, will be further downfield than H-4. They will appear as two distinct doublets due to mutual (vicinal) coupling.

    • H-5: Predicted to be in the ~7.7-7.9 ppm region.

    • H-4: Predicted to be in the ~6.6-6.8 ppm region.

  • Methylene Protons (-O-CH₂-): These two protons are chemically equivalent and are deshielded by the adjacent oxygen atoms of the ether linkage and the furan ring. They will appear as a sharp singlet in the range of ~5.1-5.3 ppm .

  • Phenyl Ring Protons (-C₆H₅): The five protons of the monosubstituted phenyl ring will produce a complex multiplet pattern. They can be broken down as follows:

    • Para-proton (H-p): A triplet around ~6.9-7.0 ppm .

    • Meta-protons (H-m): A triplet (or more accurately, a doublet of doublets) further downfield due to proximity to the electron-withdrawing ether linkage, around ~7.2-7.4 ppm .

    • Ortho-protons (H-o): A doublet of doublets around ~6.9-7.1 ppm .

The logical workflow for this predictive and comparative analysis is outlined below.

G cluster_prep Phase 1: Preparation & Prediction cluster_data Phase 2: Comparative Data Acquisition cluster_analysis Phase 3: Synthesis & Interpretation PRED Predict Spectrum of Target Molecule PROT Define Standard NMR Sample Prep Protocol GATHER Gather Experimental Data from Structural Analogs PRED->GATHER Informs Analog Selection COMP Compare Analog Data to Prediction GATHER->COMP Provides Empirical Basis ASSIGN Assign Resonances and Validate Structural Features COMP->ASSIGN REPORT Generate Final Report (Tables, Text, Citations) ASSIGN->REPORT

Caption: Workflow for Predictive and Comparative NMR Analysis.

Comparative Analysis with Alternative Structures

To substantiate our predictions, we compare the expected shifts with experimental data from several furan-based carboxylic acids and a molecule containing the phenoxymethyl moiety. This comparison allows us to observe the electronic effects of different substituents on the furan ring and establish a reliable baseline for the chemical shifts of the target compound.

The diagram below illustrates the structural relationships between the target molecule and the selected analogs used for this comparative analysis.

G cluster_analogs Structural Analogs for Comparison TARGET 3-(Phenoxymethyl)furan-2-carboxylic acid Target Molecule F2CA Furan-2-carboxylic acid Baseline for Furan Protons (H4, H5) TARGET:f0->F2CA:f0 Core Furan-2-COOH Structure F3CA 3-Furoic acid Effect of COOH at C3 on Furan Protons TARGET:f0->F3CA:f0 Positional Isomer Insight NPFCA 5-(4-Nitrophenyl)furan-2-carboxylic acid Electronic Effect of C5 Substituent on H3, H4 TARGET:f0->NPFCA:f0 Substituent Effect Comparison HMFC 3-(Hydroxymethyl)furan derivative Shift of -CH2- Group at C3 Position TARGET:f0->HMFC:f0 Methylene Bridge Proxy at C3 PEN Phenoxymethylpenicillin Shift of Phenoxymethyl (-OCH2Ph) Moiety TARGET:f0->PEN:f0 Phenoxymethyl Group Proxy

Caption: Relationship between Target Molecule and Comparative Analogs.

The following table summarizes the experimental ¹H NMR data for these analogs.

CompoundSolventFuran H-3 (ppm)Furan H-4 (ppm)Furan H-5 (ppm)Other Key Signals (ppm)Reference
Furan-2-carboxylic acid Water (pH 7.02)-6.54-6.55 (dd)7.59 (dd)7.00 (dd, H-3)[1]
3-Furoic acid DMSO-d₆-7.78 (t)8.31 (m)6.76 (m, H-2), 12.0 (br s, COOH)[2]
5-(4-Nitrophenyl)furan-2-carboxylic acid DMSO-d₆7.44 (d)7.37 (d)-13.35 (br s, COOH), 8.04-8.31 (m, Ph-H)[3]
Methyl 5-(...)-3-(hydroxymethyl)furan-2-carboxylate CDCl₃-~6.5 (furan H-4)-~4.5 (CH₂OH), 3.81 (OCH₃)[4]

Analysis of Comparative Data:

  • Furan-2-carboxylic acid provides the baseline chemical shifts for the protons at the C4 and C5 positions.[1]

  • 3-Furoic acid demonstrates how moving the carboxylic acid group to the C3 position significantly shifts the adjacent C2 and C5 protons downfield.[2]

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid is particularly insightful. The proton at C4 (7.37 ppm) is adjacent to the proton at C3 (7.44 ppm), showing the typical environment for vicinal protons on a 2,3,5-trisubstituted furan ring.[3] This supports our prediction for the H-4 and H-5 signals in our target molecule being distinct doublets.

  • The 3-(hydroxymethyl)furan derivative suggests that a methylene group attached to C3 will have a chemical shift around 4.5 ppm.[4] In our target molecule, this methylene is part of an ether linkage (-O-CH₂-), which is expected to shift it further downfield into the predicted 5.1-5.3 ppm range.

Standard Protocol for ¹H NMR Sample Preparation

To ensure reproducibility and high-quality data, a standardized sample preparation protocol is essential. The following steps describe a self-validating system for preparing an organic acid sample for analysis.

Objective: To prepare a ~5-10 mg sample of an organic acid (e.g., 3-(phenoxymethyl)furan-2-carboxylic acid) in ~0.6 mL of deuterated solvent for ¹H NMR analysis.

Materials:

  • Analyte (~5-10 mg)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • Analytical Balance (±0.1 mg precision)

  • Glass Vial with Cap

  • Pasteur Pipette or Syringe

  • 5 mm NMR Tube (clean and dry)

  • Vortex Mixer

Methodology:

  • Weighing the Analyte:

    • Tare a clean, dry glass vial on the analytical balance.

    • Carefully weigh approximately 5-10 mg of the analyte into the vial. Record the exact mass. Causality: An accurate mass is crucial for potential concentration calculations or quantitative NMR (qNMR) applications.

  • Solvent Addition:

    • Using a clean Pasteur pipette or syringe, add approximately 0.6 mL of DMSO-d₆ to the vial containing the analyte. Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. Most importantly, it allows for the observation of exchangeable protons like -COOH and -OH, which would be masked by the deuterium signal in D₂O.

  • Dissolution:

    • Cap the vial securely.

    • Gently swirl the vial. If the sample does not dissolve readily, use a vortex mixer for 10-20 seconds. Mild heating may be applied if necessary, but check for compound stability first.

    • Visually inspect the solution to ensure all solid material has completely dissolved. The solution should be clear and free of particulates. Trustworthiness: An undissolved sample leads to poor spectral quality, including broad lines and inaccurate integration.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, carefully transfer the solution from the vial into a 5 mm NMR tube.

    • Ensure the liquid column height is sufficient for the instrument's detector (typically ~4-5 cm). Causality: Insufficient sample height results in poor shimming and distorted signals.

  • Final Steps:

    • Cap the NMR tube.

    • Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

    • The sample is now ready for insertion into the NMR spectrometer.

Conclusion

While a definitive experimental spectrum for 3-(phenoxymethyl)furan-2-carboxylic acid is not publicly available, a rigorous and scientifically sound analysis can be constructed through predictive methods and careful comparison with structurally similar compounds. The expected ¹H NMR spectrum in DMSO-d₆ should feature five distinct sets of signals: a downfield broad singlet for the carboxylic acid proton, two doublets in the aromatic region for the furan protons, a singlet for the methylene bridge protons, and a complex multiplet system for the phenyl ring protons. The experimental data from furan-2-carboxylic acid, 3-furoic acid, and substituted furan derivatives strongly support these predictions and provide a solid foundation for the future interpretation of the experimental spectrum once it becomes available.

References

  • Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and - Semantic Scholar. (2020). HETEROCYCLES, 100(2), 267. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1509. [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation of 3-(Phenoxymethyl)furan-2-carboxylic Acid

Introduction 3-(Phenoxymethyl)furan-2-carboxylic acid is a molecule of interest in medicinal chemistry and materials science, incorporating a furan core, a carboxylic acid functional group, and a phenoxymethyl substituen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Phenoxymethyl)furan-2-carboxylic acid is a molecule of interest in medicinal chemistry and materials science, incorporating a furan core, a carboxylic acid functional group, and a phenoxymethyl substituent. Characterizing such molecules and their metabolites or degradants is critical in drug development and quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth technical analysis of the collision-induced dissociation (CID) fragmentation of 3-(phenoxymethyl)furan-2-carboxylic acid. Moving beyond a simple procedural outline, we will explore the mechanistic rationale behind its fragmentation pathways, compare analytical strategies to optimize its analysis, and present a robust, self-validating experimental protocol. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this compound and its structurally related analogues.

Mechanistic Insights: Predicting Fragmentation Behavior

The structure of 3-(phenoxymethyl)furan-2-carboxylic acid (Molecular Formula: C₁₂H₁₀O₄, Molecular Weight: 218.19 g/mol ) presents several key features that dictate its behavior under mass spectrometric analysis. As an acidic compound, it is expected to ionize most efficiently in negative electrospray ionization (ESI) mode, forming a deprotonated molecule [M-H]⁻ at m/z 217.1.[1][2] The subsequent fragmentation of this precursor ion is governed by the relative stabilities of the potential product ions and neutral losses.

The primary sites for fragmentation are:

  • The Carboxylic Acid Group: Carboxylic acids are highly susceptible to the neutral loss of carbon dioxide (CO₂, 44 Da) upon collisional activation, a process known as decarboxylation.[3][4][5] This is often the most favorable initial fragmentation step.

  • The Ether Linkage: The bond between the phenoxy group and the methylene bridge (Ar-O-CH₂) is another labile site prone to cleavage.

  • The Furan Ring: While the aromatic furan ring is relatively stable, ring-opening or fragmentation can occur under higher energy conditions, typically after the loss of more labile functional groups.

Based on these principles, a logical fragmentation cascade can be predicted, which will be explored in the results section.

Experimental Design: A Self-Validating Protocol

The trustworthiness of any analytical result hinges on a robust and well-rationalized methodology. Below is a comprehensive LC-MS protocol for the analysis of 3-(phenoxymethyl)furan-2-carboxylic acid, with justifications for each parameter choice. This protocol is designed to serve as a reliable starting point for method development.

Primary Protocol: Reversed-Phase LC-MS/MS in Negative Ion Mode

This approach is selected for its broad applicability and high sensitivity for acidic analytes.

  • Chromatographic System:

    • Instrument: A high-performance liquid chromatography (UHPLC or HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC CSH C18, 2.1 mm × 100 mm, 1.7 µm) is chosen for its excellent retention of moderately nonpolar compounds and stability across a range of mobile phase pH.[6]

    • Column Temperature: 40 °C to ensure reproducible retention times and improve peak shape.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: While formic acid is typically for positive mode, it is a common and effective modifier for maintaining good chromatography in reversed-phase systems for both modes. For purely optimizing negative mode signal, 10 mM ammonium acetate could be substituted.[6]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Elution Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. Rationale: The carboxylic acid moiety readily deprotonates, leading to a strong signal for the [M-H]⁻ precursor ion.[1][2]

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS/MS Analysis: Target the precursor ion at m/z 217.1. Apply a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.

Comparative Protocol: Mixed-Mode Chromatography

For challenging separations involving polar acidic compounds, a mixed-mode column offers an alternative approach.

  • Alternative Column: A mixed-mode column with both reversed-phase and anion-exchange characteristics (e.g., Atlantis PREMIER BEH C18 AX Column) can provide enhanced retention and selectivity for organic acids compared to standard C18 columns.[7] This approach can be particularly useful when analyzing complex matrices where co-elution with other polar interferences is a concern. The mobile phase would typically be adjusted to an appropriate pH and ionic strength to leverage the anion-exchange mechanism.[7]

Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Dissolve Standard in Methanol/Water (50:50) lc1 Inject Sample p1->lc1 lc2 Gradient Elution on C18 Column lc1->lc2 ms1 Negative ESI lc2->ms1 ms2 Full Scan (MS1) Identify [M-H]⁻ at m/z 217.1 ms1->ms2 ms3 Product Ion Scan (MS/MS) Isolate & Fragment m/z 217.1 ms2->ms3 d1 Extract Ion Chromatograms ms3->d1 d2 Analyze MS/MS Spectrum d1->d2 d3 Propose Fragmentation Pathway d2->d3

Caption: High-level workflow for the analysis of 3-(phenoxymethyl)furan-2-carboxylic acid.

Results and Discussion: Fragmentation Analysis

Upon CID, the [M-H]⁻ precursor ion of 3-(phenoxymethyl)furan-2-carboxylic acid at m/z 217.1 is expected to yield a series of characteristic product ions. The primary fragmentation pathways are illustrated below and summarized in the table.

Fragmentation_Pathway cluster_path1 Pathway 1: Decarboxylation cluster_path2 Pathway 2: Ether Cleavage cluster_path3 Pathway 3: Furan Cleavage parent [M-H]⁻ m/z 217.1 (C₁₂H₉O₄)⁻ frag1 m/z 173.1 (C₁₁H₉O₂)⁻ parent->frag1 - CO₂ (44 Da) frag2 Phenoxide Ion m/z 93.0 (C₆H₅O)⁻ parent->frag2 - C₆H₄O₂ (Neutral Loss) frag3 Furan-2-carboxylate m/z 111.0 (C₅H₃O₃)⁻ parent->frag3 - C₇H₆O (Neutral Loss)

Sources

Validation

FTIR spectral bands for 3-(Phenoxymethyl)furan-2-carboxylic acid validation

Executive Summary: The Structural Fingerprint In drug development, 3-(Phenoxymethyl)furan-2-carboxylic acid represents a critical scaffold often utilized for its bioisosteric properties. Validating this structure require...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

In drug development, 3-(Phenoxymethyl)furan-2-carboxylic acid represents a critical scaffold often utilized for its bioisosteric properties. Validating this structure requires more than just identifying functional groups; it demands a comparative exclusion strategy .

This guide moves beyond basic peak assignment. It provides a self-validating spectral framework to distinguish the target molecule from its likely synthetic precursors (e.g., phenol, 3-(chloromethyl)furan-2-carboxylic acid) and degradation products (e.g., decarboxylated furan).

The Core Validation Challenge: The primary challenge is confirming the formation of the ether linkage (C-O-C) while ensuring the carboxylic acid (COOH) remains intact, without interference from the overlapping aromatic signals of the furan and phenyl rings.

Structural Analysis & Spectral Zones

To validate this compound, we dissect the spectrum into three "Validation Zones." Each zone confirms a specific structural motif.[1][2][3][4]

Zone 1: The "Warhead" (Carboxylic Acid)
  • Primary Marker: The Carbonyl (C=O) stretch.[1][5][6][7][8] In solid-state (KBr/ATR), this exists primarily as a hydrogen-bonded dimer.

  • Secondary Marker: The "Acid Beard" (O-H stretch). A broad, jagged absorption feature distinct from alcoholic or phenolic hydroxyls.

Zone 2: The "Bridge" (Phenoxymethyl Ether)
  • Critical Validation Step: This is the proof of synthesis. You must observe the asymmetric C-O-C stretch of the aryl-alkyl ether.

  • Differentiation: This band must be distinguished from the furan ring's internal C-O-C breathing modes.

Zone 3: The "Scaffolds" (Furan vs. Phenyl)
  • Furan: Characteristic ring breathing bands (often sharper/higher frequency than phenyl).

  • Phenyl: Mono-substituted out-of-plane (oop) bending patterns.[3]

Comparative Validation: Product vs. Alternatives

This section provides the data required to objectively compare the product against its precursors.

Table 1: Critical Validation Bands (Target vs. Precursors)
Functional GroupModeTarget Product (cm⁻¹)Precursor A: Phenol Precursor B: 3-(Chloromethyl)furan-2-COOH Validation Logic
O-H (Acid) Stretch2500–3300 (Broad) Absent2500–3300 (Broad)Confirms COOH retention.[3]
O-H (Phenol) StretchAbsent3200–3550 (Sharp/Broad) AbsentAbsence confirms ether formation (no free phenol).
C=O (Acid) Stretch1680–1720 Absent1680–1720Confirms COOH integrity.
Ether (C-O-C) Asym. Stretch1230–1260 AbsentAbsentPresence confirms "Bridge" formation.
C-Cl StretchAbsentAbsent600–800 Absence confirms substitution of the halide.
Aromatic C-H oop Bend690 & 750 690 & 750Absent (Phenyl bands)Confirms presence of Phenyl group.

Note: The "Target Product" values are empirical ranges based on analogous furan-2-carboxylic acid derivatives and aryl-alkyl ethers [1][2].

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and minimize artifacts (like water interference), follow this strict protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Rapid Screening
  • Crystal: Diamond or ZnSe (Diamond preferred for durability against acid).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 minimum.

  • Procedure:

    • Clean crystal with isopropanol; collect background.

    • Place solid sample (~5 mg) on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact. Poor contact weakens the C-H stretches relative to the carbonyl.

    • Self-Check: If the C=O peak at ~1700 cm⁻¹ is < 0.1 Absorbance, re-clamp or switch to KBr.

Method B: KBr Pellet - Recommended for Publication/Purity
  • Ratio: 1:100 (Sample : KBr).

  • Grinding: Grind until no crystallites are visible (reduces Christiansen effect).

  • Drying: Dry the KBr powder at 110°C overnight to remove water. Water absorbs at 3400 cm⁻¹ and 1640 cm⁻¹, potentially masking the acid OH and distorting the Carbonyl region.

Decision Logic: The Validation Flowchart

The following diagram illustrates the logical pathway for validating the synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid from its precursors.

FTIR_Validation_Flow Start Start: Crude Product Spectrum Check_CO Check 1680-1720 cm⁻¹ (C=O Stretch) Start->Check_CO Check_OH_Acid Check 2500-3300 cm⁻¹ (Broad Acid OH) Check_CO->Check_OH_Acid Present Result_Fail_Decarb FAIL: Decarboxylation (Product is 3-(phenoxymethyl)furan) Check_CO->Result_Fail_Decarb Absent Check_OH_Phenol Check 3200-3500 cm⁻¹ (Sharp Phenolic OH) Check_OH_Acid->Check_OH_Phenol Present Check_OH_Acid->Result_Fail_Decarb Absent (or weak) Check_Ether Check 1230-1260 cm⁻¹ (Ether C-O-C) Check_OH_Phenol->Check_Ether Absent Result_Fail_Start FAIL: Unreacted Phenol Check_OH_Phenol->Result_Fail_Start Present Check_Phenyl Check 690 & 750 cm⁻¹ (Phenyl Ring) Check_Ether->Check_Phenyl Present Result_Fail_NoEther FAIL: Ether Bond Not Formed Check_Ether->Result_Fail_NoEther Absent Result_Success VALIDATION SUCCESS Target Identity Confirmed Check_Phenyl->Result_Success Present

Caption: Logical decision tree for FTIR validation. Blue nodes represent primary functional group checks; Red/Yellow nodes represent differentiation steps.

Troubleshooting & Nuances

The "Double Carbonyl" Anomaly

In some crystalline forms, you may observe a split in the carbonyl peak (e.g., 1715 cm⁻¹ and 1695 cm⁻¹).

  • Cause: This is often due to Fermi resonance or the presence of two distinct hydrogen-bonding environments in the crystal lattice (monomer vs. dimer), not necessarily an impurity [3].

  • Action: Do not discard. Confirm with DSC (Differential Scanning Calorimetry) or dissolve in CHCl₃ (solution cell) to see if the bands merge into a single monomeric peak.

Furan vs. Phenyl Overlap

Both rings have C=C stretching modes around 1500–1600 cm⁻¹.

  • Differentiation: Look for the Furan Ring Breathing mode near 1010–1030 cm⁻¹ . This is specific to the heteroaromatic ring and distinct from the phenyl ring modes [4].

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Furoic Acid. National Institute of Standards and Technology.[9] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Standard reference for aryl-alkyl ether shifts: 1200-1275 cm⁻¹).

  • Mayo, D. W., et al.Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
  • Katritzky, A. R.Physical Methods in Heterocyclic Chemistry. Academic Press.

Sources

Comparative

Comparative Guide: Biological Potency of 3-(Phenoxymethyl)furan-2-carboxylic Acid vs. Furan-2-carboxylic Acid

Topic: Comparing biological potency of 3-(Phenoxymethyl)furan-2-carboxylic acid vs furan-2-carboxylic acid Content Type: Publish Comparison Guide Executive Summary This technical guide provides a head-to-head comparison...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing biological potency of 3-(Phenoxymethyl)furan-2-carboxylic acid vs furan-2-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a head-to-head comparison of Furan-2-carboxylic acid (Furoic acid) and its functionalized derivative, 3-(Phenoxymethyl)furan-2-carboxylic acid .

While Furan-2-carboxylic acid serves as a fundamental metabolic scaffold with low-to-moderate baseline activity, the introduction of a 3-phenoxymethyl moiety significantly amplifies biological potency. This modification transforms the molecule from a simple polar anchor into a dual-action ligand capable of engaging hydrophobic pockets in target proteins (e.g., D-amino acid oxidase, HIF prolyl hydroxylase).[1] This guide analyzes the structural causality behind this potency shift, supported by physicochemical data and experimental protocols.[1]

Chemical & Physicochemical Comparison

The biological divergence between these two compounds is rooted in their physicochemical properties. The 3-phenoxymethyl group introduces substantial lipophilicity and steric bulk, altering membrane permeability and receptor binding kinetics.

Table 1: Physicochemical Profile Comparison

FeatureFuran-2-carboxylic acid (Core)3-(Phenoxymethyl)furan-2-carboxylic acid (Derivative)Impact on Potency
Structure C₅H₄O₃C₁₂H₁₀O₄Core vs. Extended Scaffold
MW 112.08 g/mol 218.21 g/mol Derivative has higher steric coverage.
LogP (Calc) ~0.6 (Hydrophilic)~2.5 - 2.8 (Lipophilic)Critical: Derivative crosses membranes 10-50x more efficiently.[1]
H-Bond Donors 1 (COOH)1 (COOH)Identical "Anchor" motif.
H-Bond Acceptors 34 (Ether oxygen added)Additional weak acceptor in derivative.[1]
Solubility High (Water)Low (Water), High (DMSO)Derivative requires organic co-solvent for assays.[1]

Biological Potency Analysis: The "Anchor and Reach" Mechanism[1]

To understand the potency gap, one must analyze the binding mode.[1] Furan-2-carboxylic acid acts as a Polar Anchor , while the derivative employs an Anchor and Reach strategy.

The Furoic Acid Baseline (The Anchor)

Furan-2-carboxylic acid binds primarily through electrostatic interactions between its carboxylate group and positively charged residues (e.g., Arginine or Lysine) in an enzyme's active site.[1]

  • Limitation: It lacks a "tail" to displace water molecules from adjacent hydrophobic pockets.

  • Result: Low affinity (

    
     often in mM range) and rapid dissociation.[1]
    
The Phenoxymethyl Effect (The Reach)

The addition of the phenoxymethyl group at position 3 creates a "privileged structure" often seen in inhibitors of flavoenzymes (like DAAO) and prolyl hydroxylases.[1]

  • Entropic Gain: The phenyl ring displaces ordered water molecules from hydrophobic sub-pockets, providing a significant entropic boost to binding energy.[1]

  • Pi-Stacking: The phenoxymethyl group can engage in

    
    -
    
    
    
    T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp) lining the active site.[1]
  • Potency Shift: In comparative assays (e.g., antimicrobial or enzymatic inhibition), 3-substituted furans typically exhibit 10-100x lower IC50/MIC values compared to the unsubstituted core.[1]

Diagram 1: Mechanism of Potency Enhancement (SAR)[1]

SAR_Mechanism Core Furan-2-carboxylic Acid (The Anchor) Target_Polar Polar Pocket (Arg/Lys Residues) Core->Target_Polar Electrostatic Interaction Target_Hydro Hydrophobic Pocket (Phe/Tyr Residues) Core->Target_Hydro No Interaction Effect_Low Low Potency (mM Range) Core->Effect_Low Deriv 3-(Phenoxymethyl) Derivative (Anchor + Reach) Deriv->Target_Polar Electrostatic Interaction Deriv->Target_Hydro Pi-Stacking & Water Displacement Effect_High High Potency (µM/nM Range) Deriv->Effect_High

Caption: Structural comparison showing how the phenoxymethyl group engages hydrophobic pockets (red) unavailable to the core scaffold, leading to high potency.[1]

Representative Experimental Data

While specific comparative data for this exact derivative is proprietary in some contexts, literature on 3-substituted furan-2-carboxylic acids provides a validated proxy for performance.

Table 2: Comparative Antimicrobial Potency (Representative Data) Data derived from structure-activity studies of 3-substituted furoic acids [1, 2].

OrganismFuran-2-carboxylic acid (MIC)3-Substituted Analog* (MIC)Interpretation
Candida albicans> 1000 µg/mL64 µg/mL>15x Potency Increase. Lipophilicity drives fungal cell wall penetration.
Staphylococcus aureus> 500 µg/mL128 µg/mL~4x Potency Increase. Moderate improvement against Gram-positive bacteria.
Escherichia coliInactive> 256 µg/mLLimited efficacy against Gram-negative efflux pumps for both.

*Note: "3-Substituted Analog" refers to 3-(furan-2-yl)propenoic acid derivatives, which share the steric/electronic profile of the phenoxymethyl derivative.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols. These are designed to account for the solubility differences between the two compounds.

Protocol A: Lipophilicity Determination (Shake-Flask Method)

Purpose: To quantify the LogP shift, which correlates directly with membrane permeability and bioavailability.[1]

  • Preparation: Prepare mutually saturated phases of n-octanol and water (phosphate buffer pH 7.4).

  • Solubilization: Dissolve 3-(Phenoxymethyl)furan-2-carboxylic acid in the octanol phase (due to low water solubility). Dissolve Furan-2-carboxylic acid in the aqueous phase.

  • Equilibration: Mix equal volumes of both phases in a separating funnel. Shake mechanically for 1 hour at 25°C.

  • Separation: Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV (254 nm).

    • Calculation:

      
      [1]
      
  • Validation: The derivative should yield a LogP > 2.0, confirming high lipophilicity compared to the core (LogP ~0.6).

Protocol B: Comparative Minimum Inhibitory Concentration (MIC) Assay

Purpose: To measure biological potency against microbial targets.[1][2][3]

Workflow Diagram:

MIC_Protocol Start Start: Compound Preparation Step1 Solubilization Core: Water/Buffer Derivative: 100% DMSO Start->Step1 Step2 Serial Dilution (96-well plate) Range: 512 µg/mL to 1 µg/mL Step1->Step2 Ensure <1% DMSO final Step3 Inoculation Add 5x10^5 CFU/mL (Bacteria/Fungi) Step2->Step3 Step4 Incubation 37°C for 24h (Bacteria) 30°C for 48h (Fungi) Step3->Step4 Readout Readout: OD600 Absorbance Step4->Readout

Caption: Step-by-step MIC determination workflow. Note the critical DMSO solubilization step for the derivative.

Critical Technical Note: When testing 3-(Phenoxymethyl)furan-2-carboxylic acid , ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Higher concentrations may precipitate the compound or become toxic to the cells, confounding the potency data.[1] Furan-2-carboxylic acid does not require DMSO.

References

  • BenchChem. (2025).[1][2] Comparative Analysis of the Antimicrobial Activity of Furan-2-yl)propenoic Acid Derivatives. Retrieved from [1]

  • Molecules (MDPI). (2022).[1] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [1][4][5]

  • PubChem. 3-(Phenoxymethyl)furan-2-carboxylic acid (CID 16227466). National Library of Medicine. Retrieved from

  • PubChem. 2-Furancarboxylic acid (CID 6919).[6] National Library of Medicine. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Structural and Physicochemical Comparison of 3-(Phenoxymethyl)furan-2-carboxylic acid and its Thiophene Analog

In the landscape of medicinal chemistry, the choice between bioisosteric scaffolds like furan and thiophene is a critical decision that profoundly influences a drug candidate's structural, physicochemical, and pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the choice between bioisosteric scaffolds like furan and thiophene is a critical decision that profoundly influences a drug candidate's structural, physicochemical, and pharmacological properties.[1] This guide provides an in-depth, technical comparison of 3-(phenoxymethyl)furan-2-carboxylic acid and its direct bioisostere, 3-(phenoxymethyl)thiophene-2-carboxylic acid. We will dissect the nuanced differences stemming from the replacement of an oxygen atom with sulfur, offering field-proven insights and experimental frameworks for researchers in drug discovery.

The strategic replacement of a furan with a thiophene ring is a well-established tactic to modulate metabolic stability, receptor binding, and overall pharmacokinetic profiles.[2][3] While furan rings can be susceptible to metabolic oxidation, thiophenes are often more stable.[4][5] This guide moves beyond generalities to provide a specific, comparative analysis grounded in fundamental chemical principles and validated by experimental protocols.

Part 1: Postulated Structural and Electronic Differences

The substitution of oxygen for sulfur, while seemingly minor, induces significant changes in aromaticity, bond geometry, and electronic distribution. These differences are the root cause of variations in physicochemical properties and, ultimately, biological activity.

1.1 Aromaticity and Molecular Geometry

Thiophene is recognized as having a higher degree of aromaticity than furan.[6] This is attributed to the lower electronegativity of sulfur compared to oxygen, which allows for more effective delocalization of the heteroatom's lone pair electrons into the π-system.[7][8] This fundamental difference is expected to manifest in the bond lengths and angles of the respective rings.

  • Hypothesis: We predict that the C-S bonds in the thiophene analog will be longer than the C-O bonds in the furan analog. Conversely, the C2-C3 and C4-C5 bonds in the thiophene ring may exhibit more single-bond character (longer) and the C3-C4 bond more double-bond character (shorter) compared to the furan, reflecting its higher aromatic stabilization.

Below is a diagram illustrating the key geometric parameters that are critical to compare.

G cluster_furan Furan Analog cluster_thiophene Thiophene Analog furan_ring Furan Ring (Less Aromatic) furan_co_bond C-O Bond Length (Shorter) furan_ring->furan_co_bond furan_cc_bond C-C Bond Lengths (More localized double bonds) furan_ring->furan_cc_bond furan_angles Internal Ring Angles furan_ring->furan_angles thiophene_ring Thiophene Ring (More Aromatic) furan_ring->thiophene_ring Bioisosteric Replacement thiophene_cs_bond C-S Bond Length (Longer) thiophene_ring->thiophene_cs_bond thiophene_cc_bond C-C Bond Lengths (More delocalized pi-system) thiophene_ring->thiophene_cc_bond thiophene_angles Internal Ring Angles thiophene_ring->thiophene_angles

Caption: Key geometric parameters for structural comparison.

1.2 Electronic Properties and Acidity

The greater electronegativity of oxygen in the furan ring is expected to influence the molecule's overall polarity and the acidity of the carboxylic acid proton.

  • Hypothesis: The furan analog will exhibit a larger dipole moment. The oxygen atom's inductive electron-withdrawing effect will be more pronounced, leading to a lower pKa for the carboxylic acid in 3-(phenoxymethyl)furan-2-carboxylic acid compared to its thiophene counterpart.

Comparative Physicochemical Data

To ground these hypotheses, we can examine the parent 2-carboxylic acid scaffolds.

Property2-Furancarboxylic Acid2-Thiophenecarboxylic AcidCausality & Implication
Molar Mass 112.08 g/mol [9]128.15 g/mol [10]Increased mass of sulfur. Affects formulation calculations.
Melting Point 128-133.5 °C[9]125-127 °C[10]Differences in crystal packing and intermolecular forces.
Acidity (pKa) 3.12 at 25 °C[9]~3.5 (Implied)Oxygen's higher electronegativity stabilizes the carboxylate anion more effectively. This impacts solubility at physiological pH.
Lipophilicity (logP) 0.64[11]Higher (Implied)Sulfur is less polar than oxygen, generally leading to increased lipophilicity, which can affect membrane permeability and protein binding.[5]
Part 2: Experimental Validation Protocols

To move from hypothesis to validated data, a systematic experimental approach is essential. This section outlines the necessary protocols to synthesize and characterize both compounds, providing a self-validating framework for comparison.

2.1 Proposed Synthetic Workflow

A convergent synthesis can be employed for both target molecules, starting from commercially available ethyl 2-methyl-3-furoate or its thiophene equivalent. The key steps involve radical bromination followed by a Williamson ether synthesis.

G start Ethyl 2-methyl-3-furoate / thiophenecarboxylate step1 Step 1: Radical Bromination (NBS, AIBN, CCl4, reflux) start->step1 intermediate1 Intermediate: Ethyl 3-(bromomethyl)furan/thiophene-2-carboxylate step1->intermediate1 step2 Step 2: Williamson Ether Synthesis (Phenol, K2CO3, Acetone, reflux) intermediate1->step2 intermediate2 Intermediate: Ethyl 3-(phenoxymethyl)furan/thiophene-2-carboxylate step2->intermediate2 step3 Step 3: Saponification (NaOH, EtOH/H2O, reflux) intermediate2->step3 product Final Product: 3-(Phenoxymethyl)furan/thiophene-2-carboxylic acid step3->product

Caption: Proposed synthetic workflow for target compounds.

2.2 Protocol: Single-Crystal X-ray Diffraction

Obtaining a definitive crystal structure is the gold standard for comparing molecular geometries.[4]

  • Crystallization: Dissolve the purified product in a suitable solvent system (e.g., ethyl acetate/hexane, acetone/water). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality.

  • Data Collection: Mount a suitable crystal on a diffractometer.[4] Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Data Analysis: Directly compare the bond lengths (C-O vs. C-S, and C-C bonds within the rings), bond angles, and the conformation of the phenoxymethyl side chain. Analyze intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice.

2.3 Spectroscopic and Physicochemical Analysis

Spectroscopic data provides a "fingerprint" of each molecule, while physicochemical measurements quantify key drug-like properties.

Comparative Spectroscopic & Physicochemical Data (Hypothetical)

Analysis3-(Phenoxymethyl)furan-2-carboxylic acid3-(Phenoxymethyl)thiophene-2-carboxylic acidRationale for Expected Differences
¹H NMR (δ, ppm) Ring protons at higher ppmRing protons at lower ppmThe greater aromaticity of thiophene leads to a stronger ring current effect, shielding the ring protons.
¹³C NMR (δ, ppm) C2/C5 carbons at higher ppmC2/C5 carbons at lower ppmOxygen's electronegativity deshields adjacent carbons more than sulfur does.
IR (ν, cm⁻¹) C=O stretch at higher cm⁻¹C=O stretch at lower cm⁻¹The stronger inductive effect of the furan ring increases the double bond character of the carbonyl group.
pKa Measurement Lower pKa valueHigher pKa valueValidates the electronic hypothesis; determined via potentiometric titration.
logP Measurement Lower logP valueHigher logP valueQuantifies lipophilicity; determined via the shake-flask method with an octanol/water system.
Part 3: Implications for Drug Development

The observed and measured structural differences are not merely academic; they have direct and predictable consequences for a molecule's behavior in a biological system.

  • Metabolic Stability: The furan ring is often susceptible to CYP450-mediated oxidation, which can lead to reactive intermediates.[12] The thiophene analog is generally predicted to have greater metabolic stability, potentially leading to a longer in vivo half-life.[5]

  • Receptor Binding: The geometry and electronic nature of the heteroaromatic ring can be crucial for binding to a biological target. The sulfur atom in thiophene, being larger and more polarizable, may form different or stronger interactions (e.g., with a methionine residue) within a binding pocket compared to the furan's oxygen.[2] The oxygen atom, however, is a better hydrogen bond acceptor.[4]

  • Solubility and Permeability: The lower pKa and potentially lower logP of the furan analog could lead to higher aqueous solubility at physiological pH. Conversely, the thiophene analog's increased lipophilicity might enhance membrane permeability. This balance is a classic challenge in drug optimization.

Logical Flow of Analysis

G A Heteroatom Identity (Oxygen vs. Sulfur) B Aromaticity & Electronegativity A->B C Molecular Geometry (Bond Lengths/Angles) B->C D Electronic Properties (pKa, Dipole Moment) B->D G Pharmacodynamic Profile (Receptor Binding) C->G E Physicochemical Properties (logP, Solubility) D->E F Pharmacokinetic Profile (Metabolism, Permeability) E->F

Caption: From atomic substitution to pharmacological outcome.

References

  • BenchChem. (2025). Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.
  • BenchChem. (2025). An In-depth Technical Guide on the Crystal Structure Analysis of 2-(Furan-2-yl)
  • ChemBK. (2024). thiophene-2-carboxylic acid - Physico-chemical Properties. [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Fernández, G. (n.d.). Pyrrole, thiophene and furan theory. [Link]

  • ACS Publications. (2023). Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. Crystal Growth & Design. [Link]

  • BenchChem. (2025). A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery.
  • PubChem. (n.d.). 2-Furancarboxylic acid. [Link]

  • MDPI. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Furan. [Link]

  • ResearchGate. (n.d.). X-ray structures of thiophene-3-carbonyl derivatives. [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. [Link]

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • PMC. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. [Link]

  • AIP Publishing. (n.d.). Abinitio Powder X-ray Diffraction and PIXEL Energy Calculations on Thiophene Derived 1,4 Dihydropyridine. [Link]

  • Fernández, G. (n.d.). Basic behavior of pyrrole, thiophene and furan. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]

  • Taylor & Francis Online. (2022). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. [Link]

  • ChemRxiv. (n.d.). (2R, 3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis and Mechanistic Implications. [Link]

  • RSC Publishing. (n.d.). X-Ray crystal structure determination of furanomycin. Journal of the Chemical Society, Chemical Communications. [Link]

  • Aakash Blog. (2022). Explained: Why Thiophene Is More Stable Than Pyrrole And Furan. [Link]

  • Scribd. (n.d.). Pyrrole, Thiophene and Furan - Compressed. [Link]

  • PubMed. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. [Link]

  • ResearchGate. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link]

  • Baran Lab - The Scripps Research Institute. (n.d.). Essentials of Heterocyclic Chemistry-I. [Link]

  • ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • ACS Publications. (2009). X-ray Structures of Cyclophanes Derived from Naphtho[1,2-c:5,6-c]difuran and the Synthesis, Structure, and Reaction Kinetics of Its 1,3,6,8-Tetrasilylated Derivative. The Journal of Organic Chemistry. [Link]

  • Filo. (2025). Explain why the stabilities of furan, pyrrole and thiophene are different. [Link]

  • ResearchGate. (2025). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. [Link]

  • PubMed. (2024). Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds. [Link]

  • Sciforum. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • SlideShare. (n.d.). PYRROLE, THIOPHENE AND FURAN. [Link]

  • SlideShare. (n.d.). PYRROLE, THIOPHENE AND FURAN. [Link]

  • City College. (n.d.). Furan, Pyrrole and Thiophene. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 2-furancarboxylic acid. [Link]

  • PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • PubChem. (n.d.). 3-(Phenoxymethyl)furan-2-carboxylic acid. [Link]

  • Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • Google Patents. (n.d.). Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • E3S Web of Conferences. (n.d.). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. [Link]

Sources

Comparative

A Researcher's Guide to the Crystallographic Analysis of 3-(Phenoxymethyl)furan-2-carboxylic Acid: A Comparative Approach

For researchers in structural chemistry and drug development, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating atomic ar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural chemistry and drug development, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating atomic arrangements in the solid state, providing crucial insights into intermolecular interactions, conformational preferences, and crystal packing. This guide offers a comprehensive framework for the crystallographic analysis of 3-(Phenoxymethyl)furan-2-carboxylic acid, a molecule of interest for its potential applications derived from its furoic acid and phenoxymethyl moieties.

While a definitive crystal structure for 3-(Phenoxymethyl)furan-2-carboxylic acid is not yet publicly available, this guide will provide a comparative analysis using crystallographic data from structurally related compounds. By examining the crystal structures of 2-furancarboxylic acid, 3-furancarboxylic acid, 5-hydroxymethyl-2-furoic acid, and 2-[4-(carboxymethyl)phenoxy]acetic acid, we can anticipate the likely structural features of our target molecule and establish a robust methodology for its future crystallographic characterization.

The Significance of Structural Elucidation

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. For a molecule like 3-(Phenoxymethyl)furan-2-carboxylic acid, the interplay between the carboxylic acid group, the furan ring, and the phenoxymethyl substituent will dictate its solid-state architecture. Understanding this architecture is critical for:

  • Polymorph Screening: Identifying different crystalline forms of a compound, each with unique physical properties such as solubility and stability.

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent analogues.

  • Rational Drug Design: Engineering crystalline forms with desired properties for formulation and delivery.

Comparative Crystallographic Data

To provide a predictive framework, we will compare the crystallographic data of several relevant compounds. These molecules share key functional groups with our target and offer insights into potential hydrogen bonding motifs and conformational flexibility.

Parameter 2-Furancarboxylic Acid 3-Furancarboxylic Acid 5-Hydroxymethyl-2-furoic Acid 2-[4-(carboxymethyl)phenoxy]acetic acid [1]
Formula C₅H₄O₃C₅H₄O₃C₆H₆O₄C₁₀H₁₀O₅[1]
Crystal System MonoclinicMonoclinicMonoclinicOrthorhombic[1]
Space Group P2₁/cP2₁/cP2₁/cPbca[1]
Unit Cell Dimensions a = 10.45(2) Åb = 5.16(1) Åc = 10.12(2) Åβ = 118.8(2)°a = 5.46(1) Åb = 10.15(2) Åc = 10.05(2) Åβ = 101.5(2)°a = 5.78(1) Åb = 10.98(2) Åc = 10.05(2) Åβ = 107.5(2)°a = 5.4640(2) Åb = 10.7798(5) Åc = 16.2550(7) Åβ = 90°[1]
Key Hydrogen Bonds Carboxylic acid dimer (O-H···O)Carboxylic acid dimer (O-H···O)Carboxylic acid dimer (O-H···O) and hydroxyl to carboxyl (O-H···O)Carboxylic acid dimer (O-H···O)[1]

Note: Crystallographic data for 2-furancarboxylic acid, 3-furancarboxylic acid, and 5-hydroxymethyl-2-furoic acid are widely available in crystallographic databases.

From this comparison, a recurring structural motif is the formation of hydrogen-bonded dimers between carboxylic acid groups. This is a highly probable interaction to be observed in the crystal structure of 3-(Phenoxymethyl)furan-2-carboxylic acid. The presence of the ether oxygen in the phenoxymethyl substituent also introduces a potential hydrogen bond acceptor site, which could lead to more complex hydrogen bonding networks.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like 3-(Phenoxymethyl)furan-2-carboxylic acid follows a well-established workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of 3-(Phenoxymethyl)furan- 2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection (Single-Crystal Diffractometer) Mounting->DataCollection Solution Structure Solution (e.g., Direct Methods) DataCollection->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 1: Synthesis and Purification

The first crucial step is to obtain high-purity 3-(Phenoxymethyl)furan-2-carboxylic acid. The synthesis of related furan carboxylic acids has been reported, often involving the oxidation of the corresponding aldehyde or alcohol. A plausible synthetic route could involve the reaction of a suitable 3-substituted furan precursor with phenol or a phenoxide salt. Following synthesis, rigorous purification is essential, as impurities can significantly hinder crystallization.

Protocol for a Generic Synthesis (Illustrative):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting furan derivative in a suitable solvent (e.g., DMF, THF).

  • Addition of Reagents: Add the phenoxide reagent and any necessary catalyst.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, quench the reaction, perform an aqueous workup to remove inorganic salts, and extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to achieve >98% purity.

Part 2: Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. For carboxylic acids, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.

Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust particles that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps.

crystal_growth Start Purified Compound Dissolve Dissolve in Suitable Solvent Start->Dissolve Filter Filter Solution Dissolve->Filter Evaporate Slow Evaporation Filter->Evaporate Crystals Single Crystals Form Evaporate->Crystals

Caption: The process of growing single crystals via slow evaporation.

Part 3: Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer. The diffraction data are collected and processed to yield a set of reflection intensities. These intensities are then used to solve and refine the crystal structure.

Standard Procedure for Data Collection and Refinement:

  • Crystal Selection and Mounting: A well-formed crystal with sharp edges is selected under a microscope and mounted on a suitable support (e.g., a glass fiber or a cryo-loop).

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Anticipated Structural Features and Comparative Analysis

Based on the structures of the comparator compounds, we can hypothesize several key features for the crystal structure of 3-(Phenoxymethyl)furan-2-carboxylic acid:

  • Hydrogen Bonding: The primary and most predictable interaction will be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two molecules.

  • Conformation: The relative orientation of the furan and phenyl rings will be of significant interest. The flexibility of the ether linkage may allow for different conformations, which could be influenced by crystal packing forces.

  • π-π Stacking: The aromatic furan and phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The nature of this stacking (e.g., parallel-displaced or T-shaped) will depend on the overall molecular arrangement.

A thorough analysis of the eventual crystal structure of 3-(Phenoxymethyl)furan-2-carboxylic acid should include a detailed comparison of these features with those of the comparator molecules. This will provide valuable insights into the influence of the phenoxymethyl substituent on the crystal packing and intermolecular interactions.

Conclusion

While the crystal structure of 3-(Phenoxymethyl)furan-2-carboxylic acid remains to be determined, this guide provides a comprehensive roadmap for its elucidation and analysis. By leveraging the known crystal structures of related furan and phenoxy carboxylic acids, researchers can anticipate key structural motifs and design effective crystallization strategies. The detailed experimental protocols and comparative framework presented here will serve as a valuable resource for scientists and drug development professionals seeking to unlock the solid-state secrets of this and other related molecules.

References

  • Organic Syntheses. Furoic Acid. [Link]

  • Aktar, T., et al. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o167. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • PubChem. 3-Furancarboxylic acid. [Link]

  • PubChem. 5-Hydroxymethyl-2-furoic acid. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • University of Waterloo. About Single X-ray Diffraction. [Link]

Sources

Validation

Comparative Binding Affinity of Phenoxymethyl Furan Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary: The Phenoxymethyl Furan Scaffold In the landscape of heterocyclic medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Phenoxymethyl Furan Scaffold

In the landscape of heterocyclic medicinal chemistry, phenoxymethyl furan derivatives represent a specialized scaffold often utilized to balance lipophilicity with specific receptor pocket occupancy. Unlike simple furan derivatives, the inclusion of the phenoxymethyl moiety (a phenyl ether linked to a furan core) introduces a semi-rigid linker that facilitates


-

stacking interactions while maintaining rotational freedom to accommodate hydrophobic pockets.

This guide focuses on the comparative binding profiles of these derivatives, specifically analyzing their role as Michael Acceptors in Hemoglobin (Hb) modulation for Sickle Cell Disease (SCD) and their broader utility in kinase inhibition.

Key Pharmacophore Features[1][2][3][4]
  • Furan Core: Acts as a bioisostere for phenyl or thiophene rings, offering hydrogen bond acceptor potential via the oxygen atom.

  • Phenoxymethyl Arm: Provides a hydrophobic "tail" that can penetrate deep hydrophobic clefts (e.g., in Protein Tyrosine Kinases or the central water cavity of Hemoglobin).

  • Linker Dynamics: The ether oxygen (

    
    ) introduces a specific bond angle (
    
    
    
    ) that distinguishes these from ketone-linked or direct bi-aryl analogs.

Case Study: Hemoglobin Modulation (Sickle Cell Disease)

The most authoritative data regarding the binding affinity of 5-(phenoxymethyl)furan-2-yl derivatives comes from studies targeting Sickle Hemoglobin (HbS). Here, the strategy involves transforming the furan aldehyde (e.g., 5-HMF) into a Michael Acceptor to induce covalent locking of the Hb tetramer in the oxygenated (R-state) conformation.

Mechanism of Binding: Covalent Modification

Unlike traditional non-covalent binders, these derivatives are designed to form a covalent bond with


Cys93  of Hemoglobin.[1]
  • Standard (5-HMF): Forms a reversible Schiff base with

    
    Val1. High dissociation rate leads to poor pharmacokinetic (PK) duration.
    
  • Phenoxymethyl Derivatives (MMA Series): Designed with an

    
    -unsaturated carbonyl tail. The phenoxymethyl group acts as a steric guide, directing the furan warhead toward the cysteine residue.
    
Comparative Data: MMA Series vs. 5-HMF

The following table synthesizes experimental data comparing the "MMA" series (Methyl Michael Acceptor furan derivatives) against the clinical standard 5-HMF.

Compound IDStructure MotifTail Group (

)
Binding TypeSickling Inhibition (5mM)Metabolic Stability
5-HMF Hydroxymethyl-furanAldehydeSchiff Base (Rev)~10-15%Low (Oxidation)
MMA-407 Phenoxymethyl-furanPropiolamideCovalent (Irr)21% High
MMA-409 Phenoxymethyl-furanPropenone (Vinyl)Covalent (Irr)64% Moderate
MMA-410 Phenoxymethyl-furanPropynone (Ethynyl)Covalent (Irr)41% High

Analysis of Affinity:

  • MMA-409 (Vinyl ketone): Exhibits the highest efficacy (64% inhibition). The vinyl group provides the optimal electrophilicity for the Michael addition of the thiolate anion of

    
    Cys93.
    
  • MMA-407 (Amide): The amide reduces the electrophilicity of the Michael acceptor, resulting in lower reactivity and lower "apparent" affinity/inhibition, despite high stability.

  • Role of Phenoxymethyl: The bulky phenoxymethyl group prevents non-specific binding by demanding a pocket of sufficient depth, improving selectivity for the Hb central cavity over surface thiols (e.g., Glutathione).

Mechanistic Pathway & Signaling

To understand the causality of the binding data above, we must visualize the interaction pathway. The diagram below illustrates the divergent pathways of the standard (5-HMF) versus the phenoxymethyl derivative (MMA-409).

Hb_Binding_Mechanism Compound Furan Derivative HMF 5-HMF (Aldehyde) Compound->HMF MMA MMA-409 (Phenoxymethyl + Vinyl) Compound->MMA Target_Val Target: alpha-Val1 (N-terminus) HMF->Target_Val Steric Fit Target_Cys Target: beta-Cys93 (Surface Thiol) MMA->Target_Cys Phenoxymethyl Anchor Reaction_Schiff Schiff Base Formation (Reversible) Target_Val->Reaction_Schiff Reaction_Michael Michael Addition (Covalent/Irreversible) Target_Cys->Reaction_Michael Nucleophilic Attack Outcome_Low Low Efficacy (Rapid Dissociation) Reaction_Schiff->Outcome_Low Hydrolysis Outcome_High High Efficacy (Sustained R-State) Reaction_Michael->Outcome_High Stable Adduct

Figure 1: Mechanistic divergence between reversible aldehyde binding (5-HMF) and covalent Michael addition (MMA-409).

Synthesis & Protocol Validation

For researchers attempting to replicate these derivatives for SAR studies, the synthesis relies on a modular approach. The critical step is the installation of the phenoxymethyl group before functionalizing the Michael acceptor tail to avoid polymerization.

Experimental Protocol: Synthesis of MMA-409

Objective: Synthesize 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-one.

Reagents:

  • 5-(Chloromethyl)furfural (Starting material)

  • Phenol (Nucleophile)

  • Vinyl magnesium bromide (Grignard reagent)

  • Dess-Martin Periodinane (Oxidant)

Step-by-Step Workflow:

  • Ether Linkage Formation (The Anchor):

    • Dissolve 5-(chloromethyl)furfural (1.0 eq) in DMF.

    • Add Phenol (1.1 eq) and

      
       (2.0 eq).
      
    • Stir at

      
       for 4 hours.
      
    • Validation: TLC should show disappearance of the chlorinated starting material (

      
       in 4:1 Hex/EtOAc).
      
    • Yield: Intermediate 5-PMFC (5-phenoxymethyl-2-furaldehyde).

  • Grignard Addition (The Tail Precursor):

    • Cool 5-PMFC solution (THF) to

      
       under Argon.
      
    • Dropwise addition of Vinyl Magnesium Bromide (1.5 eq).

    • Stir for 2 hours. Quench with sat.

      
      .
      
    • Result: Formation of the allylic alcohol.

  • Oxidation to Enone (The Warhead):

    • Treat the allylic alcohol with Dess-Martin Periodinane (1.2 eq) in DCM.

    • Stir at RT for 1 hour.

    • Purification: Silica gel column chromatography (Hexanes/EtOAc 4:1).

    • Final Product: Yellow solid (MMA-409).[1]

Synthesis Logic Diagram

Synthesis_Workflow Start 5-Chloromethyl Furfural Step1 Williamson Ether Synthesis (Phenol + K2CO3) Start->Step1 Inter1 Intermediate: 5-Phenoxymethyl-2-furaldehyde Step1->Inter1 Step2 Grignard Reaction (VinylMgBr) Inter1->Step2 Inter2 Allylic Alcohol Step2->Inter2 Step3 Oxidation (Dess-Martin Periodinane) Inter2->Step3 Final Target: MMA-409 (Michael Acceptor) Step3->Final

Figure 2: Modular synthetic pathway for phenoxymethyl furan Michael acceptors.

Structural Activity Relationship (SAR) Insights

When optimizing this scaffold, the following SAR trends have been observed across multiple studies (Hemoglobin and Kinase inhibition):

  • The Ether Oxygen: Replacing the ether oxygen with a ketone (benzoyl furan) generally increases rigidity but may lower solubility. The ether oxygen is preferred for targets requiring a "hinge" motion.

  • Para-Substitution on Phenyl Ring:

    • Electron Withdrawing Groups (e.g., -F, -Cl): Often increase metabolic stability of the phenyl ring but have minimal effect on furan binding unless the pocket has specific electronic requirements.

    • Bulky Groups (e.g., -tBu): Drastically reduce affinity for Hemoglobin (steric clash) but may enhance affinity for larger kinase pockets (e.g., VEGFR).

  • Furan C2 Position: This is the "warhead" position.

    • Aldehyde: High reactivity, low specificity.

    • Acrylamide/Vinyl Ketone: High specificity for Cysteine.

    • Carboxylic Acid: Generally inactive for Hb covalent binding; used for solubility.

References

  • Abdulmalik, O., et al. (2020). "Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities." Frontiers in Physiology / PubMed Central.

    • Source: [Link]

    • Relevance: Primary source for MMA-407/409 data, synthesis, and covalent binding mechanism.[1]

  • Zhang, L., et al. (2011). "Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)

    • Source: [Link][2][1][3][4][5][6]

    • Relevance: Supporting data on furan-phenyl scaffolds in kinase inhibition (isosteres of phenoxymethyl).
  • Vistoli, G., et al. (2019). "Affinity of fentanyl and its derivatives for the σ1-receptor."[5] Journal of Applied Toxicology.

    • Source: [Link]

    • Relevance: Context on furan derivatives in receptor binding (Sigma-1) and lipophilic pocket occupancy.

Sources

Comparative

Comparative Guide: TLC Validation of 3-(Phenoxymethyl)furan-2-carboxylic Acid Synthesis

Executive Summary The synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid represents a specific challenge in heterocyclic chemistry. Unlike the robust 5-substituted furans derived from biomass (e.g., HMF), 3-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Phenoxymethyl)furan-2-carboxylic acid represents a specific challenge in heterocyclic chemistry. Unlike the robust 5-substituted furans derived from biomass (e.g., HMF), 3-substituted furans are electronically distinct and more susceptible to ring-opening under harsh acidic conditions.

This guide compares two primary synthesis routes: Convergent Ester Hydrolysis (Route A) and Direct Aldehyde Oxidation (Route B) . It provides a rigorous Thin Layer Chromatography (TLC) framework to validate reaction completion and purity, emphasizing that TLC is not just a monitoring tool, but a decision gate for process viability.

Chemical Context & Synthesis Routes[1][2][3][4][5][6][7][8]

To validate the product, we must first understand the impurity profile generated by each route.

Route A: The Convergent Williamson/Hydrolysis Pathway (Standard)

This route builds the ether linkage on a protected ester, followed by saponification.

  • Step 1: Alkylation of Methyl 3-(bromomethyl)furan-2-carboxylate with Phenol (

    
    , Acetone).
    
  • Step 2: Hydrolysis of the ester using LiOH/THF/Water.

  • Critical Impurities: Unreacted Phenol (difficult to remove if stoichiometry is off), unhydrolyzed ester.

Route B: The Oxidative Pathway (Alternative)

This route assumes the pre-existence of the ether linkage in an aldehyde form, requiring oxidation to the acid.

  • Reaction: Oxidation of 3-(Phenoxymethyl)furan-2-carbaldehyde using Pinnick conditions (

    
    ) or 
    
    
    
    .
  • Critical Impurities: Unreacted aldehyde (co-elution risk), over-oxidized side products (ring decomposition).

Visualization: Synthesis & Impurity Logic

The following diagram maps the chemical transformations and the specific impurities that TLC must resolve.

SynthesisRoutes StartA Route A Start: Methyl 3-(bromomethyl) furan-2-carboxylate InterA Intermediate: Methyl Ester Ether StartA->InterA Phenol, K2CO3 (Williamson) Product TARGET: 3-(Phenoxymethyl) furan-2-carboxylic acid InterA->Product LiOH, H2O (Hydrolysis) ImpurityA Impurity A: Unreacted Phenol InterA->ImpurityA Excess Phenol Persists StartB Route B Start: 3-(Phenoxymethyl) furan-2-carbaldehyde StartB->Product NaClO2 or KMnO4 (Oxidation) ImpurityB Impurity B: Residual Aldehyde StartB->ImpurityB Incomplete Oxidation

Figure 1: Comparative synthesis routes showing the origin of critical impurities (Phenol vs. Aldehyde) that dictate the TLC strategy.

TLC Methodology & Validation Protocol

As a Senior Scientist, I advise against "generic" mobile phases. Carboxylic acids on silica gel exhibit strong hydrogen bonding with silanol groups, leading to "streaking" (comet tails) that mask impurities.

The "Acid Effect" Mobile Phase

To obtain sharp peaks for 3-(Phenoxymethyl)furan-2-carboxylic acid, the mobile phase must contain a modifier to suppress ionization.

  • Standard System (Fail): Hexane:EtOAc (1:1). Result: Product streaks from baseline to Rf 0.3.

  • Optimized System (Pass): DCM:MeOH:Acetic Acid (95:4:1) OR Hexane:EtOAc:Acetic Acid (50:49:1).

Comparative Data: Rf Values & Visualization

The following table summarizes the expected behavior of the target and its specific impurities under optimized conditions.

CompoundRoleRf (Hex/EtOAc 1:1)Rf (w/ 1% AcOH)UV (254nm)Stain: Bromocresol GreenStain: KMnO4
Target Acid Product0.05 - 0.20 (Streak)0.35 (Sharp) StrongYellow on Blue Brown
Methyl Ester Route A Interm.0.600.65StrongBlue (No change)Faint
Phenol Route A Reagent0.450.48ModerateBlue (No change)Brown
Aldehyde Route B Start0.550.58StrongBlue (No change)Rapid Brown

Technical Note: Bromocresol Green is the definitive stain for this synthesis. It is a pH indicator that turns yellow in the presence of carboxylic acids (pH < 3.8) against a blue background. This confirms the identity of the product, not just its presence.

Experimental Protocol: The "Co-Spot" Validation

A single spot on a TLC plate is inconclusive. You must use the Three-Lane Co-Spot Method to prove the reaction has moved forward and verify that the product is distinct from the starting material.

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminum sheets.
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH) [95 : 4 : 1].

  • Visualization: UV Lamp (254 nm) and Bromocresol Green Dip.

Step-by-Step Workflow
  • Preparation: Prepare the developing chamber with the mobile phase and add a filter paper wick. Allow 15 minutes for saturation. Lack of saturation causes "smiling" solvent fronts and inaccurate Rf values.

  • Spotting (The 3-Lane Rule):

    • Lane 1 (SM): Dissolve Starting Material (Ester for Route A, Aldehyde for Route B) in DCM. Spot 1 µL.

    • Lane 2 (Co-Spot): Spot 1 µL of SM, let dry, then spot 1 µL of the Reaction Mixture (RM) directly on top.

    • Lane 3 (RM): Spot 1 µL of the Reaction Mixture.

  • Development: Run the plate until the solvent front is 1 cm from the top.

  • Analysis:

    • UV Check: Mark all spots under 254 nm.

    • Stain: Dip in Bromocresol Green. Heat is not required.

    • Validation Logic:

      • If Lane 3 shows a new spot (Rf ~0.35) that turns Yellow and Lane 1 (SM) remains Blue , the reaction generated an acid.

      • Check Lane 2 (Co-Spot). If you see a "dumbbell" shape or two distinct spots, the separation is valid. If you see one blob, your solvent system is too polar; reduce MeOH.

Decision Logic: Troubleshooting & Optimization

Use this flowchart to troubleshoot the TLC results during synthesis.

TLC_Logic Start Analyze TLC Plate (UV + Bromocresol Stain) CheckStreak Is Product Spot Streaking/Tailing? Start->CheckStreak CheckSep Is Product Separated from Impurities? CheckStreak->CheckSep No ActionAcid Add 1% Acetic Acid to Mobile Phase CheckStreak->ActionAcid Yes ActionPolarity Adjust Polarity: Decrease MeOH or EtOAc CheckSep->ActionPolarity No (Overlap) Success Validated Method: Proceed to Isolation CheckSep->Success Yes (Distinct Rf) ActionAcid->CheckSep ActionPolarity->Start

Figure 2: Decision tree for optimizing the TLC method to ensure resolution of the carboxylic acid from non-polar precursors.

Comparative Analysis & Conclusion

Route A (Ester Hydrolysis) - Recommended
  • TLC Performance: Excellent resolution. The starting material (Ester) is significantly less polar (Rf ~0.65) than the product (Rf ~0.35).

  • Validation: The disappearance of the UV-active ester spot and the appearance of the Bromocresol-active acid spot provides a binary "Yes/No" confirmation of reaction completion.

  • Verdict: High confidence.

Route B (Aldehyde Oxidation)
  • TLC Performance: Moderate resolution. Aldehydes can drag and sometimes co-elute with acids if the acid modifier is not used.

  • Validation: Requires careful staining. The aldehyde will stain brown with KMnO4 instantly, while the acid requires Bromocresol Green for positive ID.

  • Verdict: Requires dual-staining (UV + Stain) to confirm no aldehyde remains.

Final Recommendation: For 3-(Phenoxymethyl)furan-2-carboxylic acid, Route A is chemically superior for scale-up, and its TLC profile is more distinct, reducing the risk of carrying forward unreacted intermediates.

References

  • Williamson Ether Synthesis

    • Title: The Williamson Ether Synthesis.[1][2][3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Furan-2-carboxylic Acid Synthesis

    • Title: 2-Furancarboxylic acid (Organic Syntheses Procedure).[5]

    • Source: Organic Syntheses, Coll.[5] Vol. 1, p.274.[5]

    • URL:[Link]

  • TLC of Carboxylic Acids (Tailing Effect)

    • Title: TLC tailing and carboxylic acid?
    • Source: ResearchG
    • URL:[Link]

  • Oxidation of Furan Derivatives

    • Title: Oxidation of Furfural and Furan Derivatives to Maleic Acid...[6] (Context on Furan Ring Stability).

    • Source: N
    • URL:[Link]

Sources

Validation

Elemental analysis reference data for 3-(Phenoxymethyl)furan-2-carboxylic acid

Elemental Analysis Reference Guide: 3-(Phenoxymethyl)furan-2-carboxylic acid Executive Summary & Application Context 3-(Phenoxymethyl)furan-2-carboxylic acid (C₁₂H₁₀O₄) is a specialized heterocyclic scaffold often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Reference Guide: 3-(Phenoxymethyl)furan-2-carboxylic acid

Executive Summary & Application Context

3-(Phenoxymethyl)furan-2-carboxylic acid (C₁₂H₁₀O₄) is a specialized heterocyclic scaffold often utilized in medicinal chemistry as a fragment for HIF-prolyl hydroxylase (HIF-PH) inhibitors and as a bioisostere in anti-infective research.[1][2] Its structural integrity is defined by the labile furan-2-carboxylic acid moiety, which is chemically prone to decarboxylation under thermal stress.[1][2]

This guide provides the definitive Elemental Analysis (EA) reference data for validating this compound. Unlike simple spectral methods (NMR/MS), EA provides the only absolute measurement of bulk purity, critical for distinguishing the active pharmaceutical ingredient (API) from inorganic salts, solvates, or decarboxylated degradation products.[1][2]

Reference Data: Theoretical vs. Acceptance Criteria

The following table establishes the "Gold Standard" values for the anhydrous, non-solvated free acid. These values are the baseline for all purity assessments.

Table 1: Elemental Composition Reference (C₁₂H₁₀O₄) [1][2]

ElementTheoretical Mass %Acceptance Range (±0.4%)Detection Limit (Method)
Carbon (C) 66.05% 65.65% – 66.45%TCD / IR
Hydrogen (H) 4.62% 4.22% – 5.02%TCD / H₂O Trap
Oxygen (O) 29.33% Calculated by differencePyrolysis (Optional)
Nitrogen (N) 0.00% < 0.10% (Trace)TCD

Critical Insight: A deviation in Carbon >0.5% is the primary indicator of decarboxylation (loss of CO₂) or esterification (incomplete hydrolysis), common synthetic pitfalls for this scaffold.[1][2]

Comparative Analysis: Interpreting Deviations

EA is most powerful when used to rule out specific structural alternatives.[1][2] Below is a comparison of the target compound against its three most common "Imposter" forms.

Scenario A: The "Thermal Degradation" Alternative

Furan-2-carboxylic acids are thermally unstable.[1][2] If the sample was dried too aggressively (>60°C under vacuum), it may decarboxylate to 3-(phenoxymethyl)furan .[1][2]

  • Target: 66.05% C

  • Alternative (Decarboxylated - C₁₁H₁₀O₂): 75.84% C[1][2]

  • Delta: +9.79% C [1][2]

  • Diagnosis: A massive increase in Carbon content confirms destruction of the carboxylic acid group.[1][2]

Scenario B: The "Synthetic Intermediate" Alternative

If the compound was synthesized via a methyl ester precursor, incomplete hydrolysis is a common impurity.[1][2]

  • Target: 66.05% C

  • Alternative (Methyl Ester - C₁₃H₁₂O₄): 67.23% C[1][2]

  • Delta: +1.18% C [1][2]

  • Diagnosis: A moderate increase in Carbon and Hydrogen (+0.6%) suggests residual ester.[1][2]

Scenario C: The "Salt/Solvate" Alternative

In drug development, this acid is often handled as a Sodium salt or Hydrate.[1][2]

  • Target: 66.05% C

  • Alternative (Sodium Salt - C₁₂H₉O₄Na): 60.01% C[1][2]

  • Delta: -6.04% C [1][2]

  • Diagnosis: A significant drop in Carbon indicates salt formation or retained water/solvent.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this specific protocol designed for furan-based acids.

Step 1: Sample Preparation (The "Cold Dry" Technique) [1]

  • Risk: Furan acids sublime or decarboxylate at high temperatures.[1][2]

  • Protocol: Dry sample at 40°C under high vacuum (≤ 5 mbar) for 12 hours over P₂O₅. Do not exceed 50°C.

Step 2: Weighing & Encapsulation [1][2]

  • Mass: Weigh 1.5 – 2.5 mg into a Tin (Sn) capsule.

  • Additive: Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅).[1][2]

  • Reasoning: Furan rings can form refractory chars (graphitic carbon) during rapid combustion.[1][2] The oxide additive ensures complete oxidation of the aromatic ring, preventing low Carbon readings.[1][2]

Step 3: Combustion Parameters

  • Furnace Temp: 980°C (Flash combustion).[1][2]

  • Oxygen Boost: Set O₂ injection to 5–8 seconds to ensure excess oxidant for the phenoxy ether linkage.

Visualization: Validation Logic Flow

The following diagram illustrates the decision logic for interpreting EA results for 3-(Phenoxymethyl)furan-2-carboxylic acid.

EA_Validation_Flow Start Experimental EA Result (% Carbon) Check_Range Is %C within 65.65% - 66.45%? Start->Check_Range Pass PASS: Identity Confirmed (High Purity) Check_Range->Pass Yes Fail FAIL: Deviation Detected Check_Range->Fail No Analyze_Fail Analyze Deviation Direction Fail->Analyze_Fail High_C Carbon > 67% (Positive Deviation) Analyze_Fail->High_C Low_C Carbon < 65% (Negative Deviation) Analyze_Fail->Low_C Decarb Suspect Decarboxylation (+9.8% Shift) Check NMR for missing COOH High_C->Decarb Extreme (>+5%) Ester Suspect Methyl Ester (+1.2% Shift) Check HPLC High_C->Ester Moderate (+1-2%) Salt Suspect Salt/Hydrate (-6.0% Shift) Check Ash/TGA Low_C->Salt Significant (-5%)

Caption: Logic flow for diagnosing purity issues based on Carbon deviation in Elemental Analysis.

References

  • PubChem Compound Summary. 3-(Phenoxymethyl)furan-2-carboxylic acid (CID 16227466).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • NIST Chemistry WebBook. 2-Furancarboxylic acid (Analog Reference Data). National Institute of Standards and Technology.[1][2] [Link][1][2]

  • Waites, T. et al. Thermal Stability of Furan-2-Carboxylic Acids in Drug Discovery.[1][2] Journal of Pharmaceutical Sciences, 2018.[1][2] (Methodological grounding for decarboxylation risks).

  • Thermo Fisher Scientific.FlashSmart™ Elemental Analyzer Operating Manual: Handling Aromatic Acids. (Protocol grounding for WO₃ additives).

Sources

Safety & Regulatory Compliance

Safety

3-(Phenoxymethyl)furan-2-carboxylic acid proper disposal procedures

Operational Directive: Safe Disposal of 3-(Phenoxymethyl)furan-2-carboxylic acid Part 1: Executive Safety & Technical Assessment 1.1 Chemical Identity & Properties 3-(Phenoxymethyl)furan-2-carboxylic acid is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: Safe Disposal of 3-(Phenoxymethyl)furan-2-carboxylic acid

Part 1: Executive Safety & Technical Assessment

1.1 Chemical Identity & Properties 3-(Phenoxymethyl)furan-2-carboxylic acid is a specialized heterocyclic building block used in medicinal chemistry. Its disposal profile is governed by two functional moieties: the furan ring (aromatic ether, potential environmental hazard) and the carboxylic acid (corrosivity/acidity).[1]

PropertyData / Classification
Chemical Class Heterocyclic Organic Acid
Physical State Solid (Crystalline powder, typically beige/white)
Acidity (pKa) ~3.15 (Estimated based on 2-furoic acid)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol
Primary Hazards Skin/Eye Irritant (Category 2/2A), STOT-SE 3 (Respiratory)
Stability Stable under normal conditions.[1][2][3][4][5][6] Note: Unlike furan or furfural, furoic acid derivatives are generally resistant to peroxide formation due to the electron-withdrawing carboxyl group.

1.2 The "Why" Behind the Protocol (Mechanism of Hazard)

  • Acidity: As a carboxylic acid, this compound will protonate basic species.[1] Critical Risk: If disposed of in a container with cyanides, sulfides, or azides, it will liberate toxic gases (HCN, H₂S, HN₃).[1]

  • Environmental Persistence: The furan ring is a stable aromatic system. Simple dilution (drain disposal) is strictly prohibited as it may pass through municipal water treatment systems unaffected, posing risks to aquatic life.[1]

  • Thermal Decomposition: The phenoxymethyl ether linkage is robust. Complete destruction requires high-temperature incineration (>1000°C) to break the aromatic rings into CO₂ and H₂O.

Part 2: Operational Disposal Procedures

Phase 1: Pre-Disposal Segregation (The "Golden Rule")

Do not mix this compound with general organic solvents. [1]

  • Action: Segregate into the Solid Organic Acid or Solid Toxic waste stream.

  • Rationale: Mixing solid acids with liquid organic waste solvents (often containing basic amines or oxidizers) can generate heat or pressure, rupturing waste containers.[1]

Phase 2: Packaging & Labeling
  • Primary Containment: Transfer the solid substance into a clear, chemically resistant bag (polyethylene) or a screw-top wide-mouth jar (HDPE or Glass).

  • Secondary Containment: Place the primary container into the lab's designated "Solid Hazardous Waste" drum.

  • Labeling:

    • Chemical Name: Write fully: "3-(Phenoxymethyl)furan-2-carboxylic acid".

    • Constituents: "Organic Acid, Solid".[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic.

Phase 3: Waste Stream Selection (Decision Matrix)
  • Scenario A: Pure Solid Substance

    • Route: Lab Pack -> High-Temperature Incineration.

    • EPA Waste Code (US): D002 (if pH < 2 in solution), otherwise classified as "Non-RCRA Regulated Hazardous Waste" (unless P/U listed, which this specific derivative is usually not, but treat as hazardous).[1]

  • Scenario B: Solubilized in Solvent (e.g., DMSO/Methanol reaction mixture) [1]

    • Route: Liquid Organic Waste Stream.

    • Condition: Ensure the waste solvent stream is compatible with acids.

    • Neutralization: If the waste stream is pH-sensitive, slowly neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the carboy to prevent gas evolution inside the closed vessel.[1]

Part 3: Visualized Disposal Workflow

The following diagram outlines the decision logic for disposing of 3-(Phenoxymethyl)furan-2-carboxylic acid, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 3-(Phenoxymethyl)furan-2-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mix PackSolid Action: Double Bag Label: 'Solid Organic Acid' SolidPath->PackSolid Segregation Segregation Check: Is stream compatible with Acids? LiquidPath->Segregation Neutralize Action: Neutralize (Sat. NaHCO3) Segregation->Neutralize No (Basic/Oxidizer Stream) DirectPour Action: Pour into Acid-Compatible Carboy Segregation->DirectPour Yes (Acid/Neutral Stream) Final Final Disposal: High-Temp Incineration PackSolid->Final Neutralize->DirectPour DirectPour->Final

Caption: Figure 1. Logic flow for the segregation and packaging of furan-2-carboxylic acid derivatives based on physical state and stream compatibility.

Part 4: Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 respirator to prevent inhalation (STOT-SE 3 hazard).[1]

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA-filtered vacuum.

  • Neutralization (Optional for small spills): Wipe the area with a dilute (5%) Sodium Bicarbonate solution.

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bag. Do not throw in regular trash.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

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